molecular formula C18H12Cl2N2O3 B117479 Gavestinel CAS No. 153436-22-7

Gavestinel

Katalognummer: B117479
CAS-Nummer: 153436-22-7
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: WZBNEZWCNKUOSM-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gavestinel (also known as GV-150526 or GV-150526A) is a potent and highly selective small molecule agent that acts as a non-competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex . Its primary research value lies in its role as a neuroprotective agent in studies of cerebral ischemia and excitotoxicity. By binding with high affinity (Kd = 0.8 nM) to the strychine-insensitive glycine binding site, this compound modulates the NMDA receptor, which is pivotal in glutamate-mediated neurotoxic pathways . Preclinical studies demonstrated its neuroprotective efficacy in animal models of ischemic stroke, showing a reduction in infarct volume and a broader therapeutic time window compared to other glutamate antagonists, and with a notably favorable side-effect profile . Despite its promising preclinical data, this compound was evaluated in large Phase III clinical trials for acute ischemic stroke (the GAIN Americas and GAIN International trials) where it failed to show improvement in functional outcome compared to placebo, leading to the discontinuation of its clinical development . Consequently, this compound is not approved for therapeutic use in any country . It remains a valuable pharmacological tool for researchers investigating the NMDA receptor's glycine site, the pathophysiology of excitotoxic neuronal death, and for exploring new neuroprotective strategies. The compound has the molecular formula C18H12Cl2N2O3 and an average molecular weight of 375.21 g/mol . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBNEZWCNKUOSM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870012
Record name Gavestinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153436-22-7
Record name Gavestinel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153436-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gavestinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gavestinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gavestinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAVESTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318X4QY113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gavestinel's Mechanism of Action on NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gavestinel (also known as GV-150526A) is a potent and highly selective neuroprotective agent developed to mitigate the neuronal damage associated with excitotoxicity, particularly in the context of acute ischemic stroke.[1][2] Its mechanism centers on the N-methyl-D-aspartate (NMDA) receptor, a critical component in both normal synaptic function and pathological neuronal death. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and protocols. Despite promising preclinical evidence, large-scale clinical trials, including the GAIN International and GAIN Americas studies, did not demonstrate a clinical benefit in patients with acute stroke.[1][3][4][5]

The NMDA Receptor: A Dual Role in the Central Nervous System

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[6][7] Structurally, it is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[7][8][9] For the channel to open, two distinct events must occur simultaneously:

  • Glutamate (B1630785) Binding: The neurotransmitter glutamate must bind to its recognition site on the GluN2 subunits.[9]

  • Co-agonist Binding: A co-agonist, typically glycine (B1666218) or D-serine, must bind to the strychnine-insensitive site on the GluN1 subunits.[6][9]

Upon activation, the channel opens, allowing an influx of cations, most notably Ca²⁺. While this calcium influx is essential for normal physiological processes like long-term potentiation (LTP), excessive or prolonged activation of NMDA receptors leads to excitotoxicity.[6] In pathological conditions such as an ischemic stroke, massive glutamate release from damaged neurons leads to overstimulation of NMDA receptors, causing a toxic accumulation of intracellular Ca²⁺, which in turn activates catabolic enzymes, promotes free radical formation, and ultimately triggers apoptotic and necrotic cell death pathways.[6][10]

Core Mechanism of Action: Glycine Site Antagonism

This compound functions as a highly potent and selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[1][2][4][11]

  • Binding Site: It binds specifically to the glycine co-agonist site on the GluN1 subunit.[6][11]

  • Mode of Antagonism: By occupying this site, this compound prevents the binding of the endogenous co-agonists glycine and D-serine. Without the co-agonist bound, the receptor's ion channel cannot open, even in the presence of high concentrations of glutamate.[6] This action is non-competitive with respect to glutamate.

  • Functional Consequence: The primary result is the inhibition of ion flux through the NMDA receptor channel. This blockade prevents the massive Ca²⁺ influx that characterizes excitotoxicity, thereby protecting neurons from subsequent damage and death.

The signaling pathway below illustrates this mechanism.

cluster_0 Normal NMDA Receptor Activation cluster_1 This compound Mechanism of Action Glutamate Glutamate NMDAR_Inactive NMDA Receptor (Channel Closed) Glutamate->NMDAR_Inactive Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR_Inactive Binds to GluN1 NMDAR_Active NMDA Receptor (Channel Open) NMDAR_Inactive->NMDAR_Active Conformational Change Ca_Influx Ca²⁺ Influx NMDAR_Active->Ca_Influx LTP Synaptic Plasticity (LTP) Ca_Influx->LTP This compound This compound NMDAR_Blocked NMDA Receptor (Channel Remains Closed) This compound->NMDAR_Blocked Binds to Glycine Site (GluN1) Prevents Glycine Binding Glutamate_Ex Excess Glutamate (e.g., during Ischemia) Glutamate_Ex->NMDAR_Blocked Binds to GluN2 No_Ca_Influx Ca²⁺ Influx Blocked NMDAR_Blocked->No_Ca_Influx Neuroprotection Neuroprotection No_Ca_Influx->Neuroprotection

Caption: this compound blocks the NMDA receptor by binding to the glycine site.

Quantitative Data Summary

The efficacy and properties of this compound have been quantified through various preclinical and clinical studies. The tables below summarize the key parameters.

Table 1: Receptor Binding and Selectivity
ParameterValueTargetNotesSource
Binding Affinity (Kd) 0.8 nMGlycine Site of NMDA ReceptorDissociation constant, indicating very high binding affinity.[11]
Selectivity > 1000-foldNMDA, AMPA, and Kainate ReceptorsDemonstrates high specificity for the glycine site over other glutamate receptor binding sites.[11]
Table 2: Pharmacokinetic Properties in Acute Stroke Patients
ParameterMean Value RangeDosing RegimenNotesSource
Clearance (CL) 0.31 - 0.40 L/h800 mg loading dose, then 100-400 mg every 12hRepresents the rate of drug elimination from the body.[12]
Central Volume of Distribution (Vc) 3.3 - 3.9 LAs aboveApparent volume of the central compartment.[12]
Steady-State Volume of Distribution (Vss) 9.8 - 17 LAs aboveReflects the extent of drug distribution in the tissues.[12]
Terminal Half-Life (t½) 29 - 56 hoursAs aboveTime required for the plasma concentration to decrease by half.[12]
Plasma Protein Binding > 99.99%As aboveThis compound is extensively bound to plasma proteins.[12]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological and electrophysiological techniques.

Radioligand Binding Assay (for Affinity Determination)

This method is used to determine the binding affinity (Kd) of a compound for its receptor. A radiolabeled ligand that specifically binds to the target site is competed with increasing concentrations of the unlabeled test compound (this compound).

Detailed Methodology:

  • Membrane Preparation: Cerebral cortex tissue from rodents is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) and varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated at a controlled temperature for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (an indicator of affinity, similar to Kd) is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow P1 Prepare Cerebral Cortex Membrane Homogenate P2 Incubate Membranes with: - [³H]Radioligand (fixed conc.) - this compound (varied conc.) P1->P2 P3 Allow to Reach Equilibrium P2->P3 P4 Separate Bound/Unbound Ligand (Vacuum Filtration) P3->P4 P5 Quantify Radioactivity (Scintillation Counting) P4->P5 P6 Analyze Data: - Plot Competition Curve - Determine IC₅₀ - Calculate Ki/Kd P5->P6 cluster_workflow Whole-Cell Electrophysiology Workflow E1 Prepare Neuron/Oocyte Expressing NMDA Receptors E2 Establish Whole-Cell Patch-Clamp Configuration E1->E2 E3 Apply Voltage Clamp (e.g., -70 mV) E2->E3 E4 Record Baseline Current E3->E4 E5 Perfuse with NMDA + Glycine (Elicit Inward Current) E4->E5 E6 Co-perfuse with NMDA + Glycine + this compound E5->E6 E7 Measure Inhibition of Inward Current E6->E7 E8 Analyze Dose-Response Relationship E7->E8

References

The Glycine Binding Site of the NMDA Receptor: A Technical Guide to the Antagonistic Action of Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Gavestinel on the N-methyl-D-aspartate (NMDA) receptor. This compound (GV-150526) is a potent and selective antagonist that targets the strychnine-insensitive glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor. This document details the quantitative binding characteristics of this compound, outlines the experimental protocols used for its characterization, and illustrates the relevant signaling pathways affected by its antagonistic action.

This compound Binding Characteristics

This compound exhibits high affinity for the glycine binding site of the NMDA receptor. The binding affinity has been determined through various radioligand binding assays, providing key quantitative measures such as the dissociation constant (Kd) and the inhibitory constant (Ki). These values are crucial for understanding the potency and selectivity of this compound.

ParameterValueSpecies/TissueRadioligandReference
Kd 0.8 nMRat Cerebral Cortex[³H]GV-150526A[1]
Bmax 3.4 pmol/mg proteinRat Cerebral Cortex[³H]GV-150526A[1]
Ki 3.2 nMRat Cerebral Cortex[³H]glycine[2]
Ki (NR1-1a) 3.4 ± 1.5 nMCloned Receptors[³H]-MDL105,519[2]
Ki (NR1-2a) 5.0 ± 3.0 nMCloned Receptors[³H]-MDL105,519[2]

Experimental Protocols

The characterization of this compound's binding to the NMDA receptor relies on well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assays: General Protocol for Membrane Preparation

A consistent source of NMDA receptors is essential for reproducible binding assays. The following protocol outlines the preparation of crude synaptic membranes from rat cerebral cortex.

Materials:

  • Rat cerebral cortex

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge

  • Dounce homogenizer

  • Bradford assay reagents

Procedure:

  • Dissect the cerebral cortices from rats and place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude synaptic membranes.

  • Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step twice.

  • Resuspend the final pellet in a known volume of homogenization buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Store the membrane aliquots at -80°C until use.

Saturation Binding Assay with [³H]GV-150526A

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Materials:

  • Prepared synaptic membranes

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • [³H]GV-150526A (radioligand)

  • Unlabeled this compound (for non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

  • Add increasing concentrations of [³H]GV-150526A (e.g., 0.1 to 20 nM).

  • For the determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.

  • Bring the final volume of each tube to 1 mL with assay buffer.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of [³H]GV-150526A.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competitive Binding Assay

This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the glycine binding site.

Materials:

  • Prepared synaptic membranes

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • Radioligand (e.g., [³H]glycine or [³H]-MDL105,519) at a fixed concentration (typically at or below its Kd).

  • Increasing concentrations of unlabeled this compound.

  • Unlabeled glycine or another high-affinity ligand for the glycine site (for non-specific binding).

  • Glass fiber filters, filtration apparatus, scintillation counter, vials, and fluid.

Procedure:

  • In a series of tubes, add a constant amount of membrane protein.

  • Add the radioligand at a fixed concentration.

  • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Define total binding in the absence of any competitor and non-specific binding in the presence of a saturating concentration of an unlabeled glycine site ligand.

  • Bring the final volume of each tube to 1 mL with assay buffer.

  • Incubate to equilibrium.

  • Filter and wash as described in the saturation binding assay.

  • Measure radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

This compound, by binding to the glycine site on the GluN1 subunit, acts as a non-competitive antagonist of NMDA receptor function. This prevents the conformational changes necessary for channel opening, even in the presence of the primary agonist, glutamate. The blockade of the NMDA receptor by this compound has significant downstream effects on intracellular signaling cascades.

NMDA Receptor Activation and Downstream Signaling

The following diagram illustrates the canonical signaling pathway initiated by NMDA receptor activation.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Ras Ras Ca_influx->Ras CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB CaMKII->CREB NO Nitric Oxide (NO) nNOS->NO Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression

Canonical NMDA Receptor Signaling Pathway.
This compound's Antagonistic Action

This compound's binding to the GluN1 subunit allosterically inhibits the receptor, preventing the ion channel from opening. This blockade disrupts the downstream signaling cascades that are dependent on calcium influx through the NMDA receptor.

Gavestinel_Action This compound This compound Glycine_Site Glycine Site (on GluN1) This compound->Glycine_Site Binds competitively with Glycine NMDAR NMDA Receptor Glycine_Site->NMDAR Channel_Block Channel Remains Closed NMDAR->Channel_Block Allosteric Inhibition No_Ca_influx No Ca²⁺ Influx Channel_Block->No_Ca_influx Downstream_Blocked Downstream Signaling Blocked No_Ca_influx->Downstream_Blocked

Mechanism of NMDA Receptor Antagonism by this compound.
Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical characterization of a novel NMDA receptor glycine site antagonist like this compound.

Experimental_Workflow Start Hypothesis: Compound X is a Glycine Site Antagonist Membrane_Prep Membrane Preparation (e.g., Rat Cortex) Start->Membrane_Prep Saturation_Assay Saturation Binding Assay (e.g., with [³H]Compound X) Membrane_Prep->Saturation_Assay Competitive_Assay Competitive Binding Assay (vs. [³H]glycine or known antagonist) Membrane_Prep->Competitive_Assay Determine_Kd_Bmax Determine Kd and Bmax Saturation_Assay->Determine_Kd_Bmax Electrophysiology Electrophysiology (e.g., Patch Clamp) Determine_Kd_Bmax->Electrophysiology Determine_Ki Determine Ki Competitive_Assay->Determine_Ki Determine_Ki->Electrophysiology Functional_Antagonism Confirm Functional Antagonism of NMDA-evoked currents Electrophysiology->Functional_Antagonism In_Vivo_Models In Vivo Models (e.g., Stroke, Pain) Functional_Antagonism->In_Vivo_Models Efficacy_Toxicity Assess Efficacy and Potential Side Effects In_Vivo_Models->Efficacy_Toxicity End Candidate for Clinical Trials Efficacy_Toxicity->End

Preclinical Characterization Workflow for a Glycine Site Antagonist.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the NMDA receptor, acting specifically at the strychnine-insensitive glycine binding site on the GluN1 subunit. The quantitative data from radioligand binding studies confirm its potency and provide a basis for its use as a pharmacological tool and a potential therapeutic agent. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other glycine site modulators. Understanding the precise binding interactions and the resulting blockade of downstream signaling pathways is critical for the development of novel therapeutics targeting the glutamatergic system for a variety of neurological and psychiatric disorders. Despite promising preclinical data, it is important to note that this compound did not demonstrate efficacy in clinical trials for acute ischemic stroke.[3][4] This highlights the complexity of translating preclinical neuroprotection to clinical success.

References

Gavestinel (GV-150526): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV-150526) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site.[1][2][3] Developed by GlaxoSmithKline, it was investigated for its neuroprotective potential in acute ischemic stroke.[4][5] While it showed promise in preclinical models, large-scale clinical trials (the GAIN International and GAIN Americas trials) did not demonstrate efficacy in improving functional outcomes in stroke patients.[4][5] This technical guide provides a comprehensive overview of this compound's chemical properties, a detailed synthesis protocol, and its mechanism of action at the molecular level.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid, is a substituted indole-2-carboxylate (B1230498) derivative.[6] Its chemical structure is characterized by a dichlorinated indole (B1671886) core, a carboxylic acid at the 2-position, and an unsaturated side chain at the 3-position.

Table 1: Chemical and Physical Properties of this compound (GV-150526)

PropertyValueReference(s)
IUPAC Name 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid[6]
Synonyms GV-150526, GV-150526A, 4,6-Dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid[4][5]
Molecular Formula C₁₈H₁₂Cl₂N₂O₃[6]
Molecular Weight 375.21 g/mol [6]
CAS Number 153436-22-7[6]
Appearance White to off-white solid
Solubility Soluble in DMSO

Synthesis of this compound (GV-150526)

The synthesis of this compound is based on the functionalization of an indole-2-carboxylate core. The following experimental protocol is adapted from the methodologies described for substituted indole-2-carboxylates.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This starting material can be synthesized via a Fischer indole synthesis from 3,5-dichlorophenylhydrazine (B1297673) and ethyl pyruvate.

Step 2: Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • To a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in anhydrous 1,2-dichloroethane (B1671644) (DCE), add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Reflux the reaction mixture for 7 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.

Step 3: Knoevenagel Condensation

  • Dissolve the product from Step 2 and N-phenylmalonamic acid in pyridine.

  • Add a catalytic amount of piperidine (B6355638) and heat the mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 3-[(E)-2-(phenylcarbamoyl)vinyl]-4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester.

Step 4: Saponification

  • Suspend the ester from Step 3 in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) (NaOH).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate this compound.

  • Filter the solid, wash with water, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Fischer Indole Synthesis cluster_intermediate2 Step 2: Vilsmeier-Haack Formylation cluster_intermediate3 Step 3: Knoevenagel Condensation cluster_final Step 4: Saponification 3,5-dichlorophenylhydrazine 3,5-dichlorophenylhydrazine Ethyl 4,6-dichloro-1H-indole-2-carboxylate Ethyl 4,6-dichloro-1H-indole-2-carboxylate 3,5-dichlorophenylhydrazine->Ethyl 4,6-dichloro-1H-indole-2-carboxylate Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Ethyl 4,6-dichloro-1H-indole-2-carboxylate Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate Ethyl 4,6-dichloro-1H-indole-2-carboxylate->Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate POCl3, DMF This compound Ethyl Ester This compound Ethyl Ester Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate->this compound Ethyl Ester N-phenylmalonamic acid, Pyridine This compound (GV-150526) This compound (GV-150526) This compound Ethyl Ester->this compound (GV-150526) NaOH, EtOH

Caption: Synthetic pathway of this compound (GV-150526).

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective effects by acting as a selective antagonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[2] For the channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[7]

In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.[3]

This compound, by binding to the glycine site on the GluN1 subunit, prevents the co-agonist from binding and thereby allosterically inhibits the opening of the NMDA receptor channel, even in the presence of high concentrations of glutamate.[1] This action attenuates the excessive Ca²⁺ influx and mitigates the downstream neurotoxic cascade.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Blocks Glycine Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Neurotoxicity Neurotoxic Cascade (Protease activation, ROS production, etc.) Ca_influx->Neurotoxicity Cell_Death Neuronal Cell Death Neurotoxicity->Cell_Death

Caption: this compound's antagonism at the NMDA receptor glycine site.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 2: In Vitro Binding Affinity of this compound

ParameterValueSpeciesAssayReference(s)
Kd 0.8 nMRat[³H]Glycine binding[6]
pKi 8.5[8]

Table 3: Pharmacokinetic Parameters of this compound in Acute Stroke Patients (Following an 800 mg loading dose and multiple maintenance doses)

ParameterValue RangeUnitReference(s)
Clearance (CL) 0.31 - 0.40L/h[7]
Volume of distribution (Vd) 9.8 - 17L[7]
Terminal half-life (t₁/₂) 29 - 56hours[7]
Protein Binding >99.99%[7]

Conclusion

This compound (GV-150526) is a well-characterized selective antagonist of the NMDA receptor glycine site. Its synthesis is achievable through a multi-step process starting from a substituted indole-2-carboxylate. While it demonstrated a clear mechanism of action and favorable preclinical data, it ultimately failed to show clinical benefit in acute ischemic stroke. Nevertheless, the study of this compound has provided valuable insights into the complexities of targeting the NMDA receptor for neuroprotection and serves as an important case study for drug development in this area. The detailed technical information presented in this guide can aid researchers in the fields of medicinal chemistry, pharmacology, and neuroscience in their ongoing efforts to develop effective therapies for neurological disorders.

References

Pharmacokinetics and Bioavailability of Gavestinel in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV150526), a potent and selective antagonist of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor, was investigated for its neuroprotective effects, particularly in the context of stroke.[1] Understanding the pharmacokinetic (PK) profile and bioavailability of a drug candidate in preclinical models is fundamental for predicting its human pharmacokinetics and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies employed in these studies, and illustrates its mechanism of action.

Pharmacokinetic Profile

The primary source of preclinical pharmacokinetic data for this compound comes from a study in rats and dogs following intravenous administration.[2] A summary of the key pharmacokinetic parameters is presented in Table 1.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rat and Dog Following Intravenous Administration (10 mg/kg) [2]

ParameterRatDog
Cmax (µg/mL) 15.222.8
Tmax (h) 0.080.08
AUC (µg.h/mL) 9.815.1
t1/2 (h) 1.81.7
CL (mL/min/kg) 17.011.0
Vd (L/kg) 2.11.6

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Bioavailability:

Experimental Protocols

The following sections detail the methodologies used in the key preclinical pharmacokinetic studies of this compound.

Animal Models
  • Species: Male and female Wistar rats and Beagle dogs were used.[2]

  • Housing and Care: Animals were housed in appropriate conditions with access to food and water, following institutional guidelines for animal welfare.

  • Dosing: this compound (as [14C]-GV150526A) was administered as a single intravenous bolus dose of 10 mg/kg.[2]

Bioanalytical Method: HPLC-MS/MS

While a detailed, step-by-step protocol for the bioanalytical method is not fully described, the analysis of this compound and its metabolites in plasma, urine, and bile was performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for metabolite identification.[2]

General Principles of a suitable HPLC-MS/MS method would include:

  • Sample Preparation:

    • Plasma samples are thawed and vortexed.

    • An internal standard (a molecule with similar chemical properties to this compound) is added to the plasma samples, quality controls, and calibration standards.

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation.

    • The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system capable of gradient elution.

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of small molecules like this compound.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization properties of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase animal_acclimatization Animal Acclimatization dosing Intravenous Dosing (10 mg/kg) animal_acclimatization->dosing dose_preparation Dose Preparation ([14C]-Gavestinel) dose_preparation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling excreta_collection Urine and Feces Collection dosing->excreta_collection sample_processing Plasma/Urine/Bile Sample Processing blood_sampling->sample_processing excreta_collection->sample_processing hplc_msms HPLC-MS/MS Analysis sample_processing->hplc_msms data_analysis Pharmacokinetic Data Analysis hplc_msms->data_analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a selective antagonist at the glycine co-agonist binding site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neuronal function. For the NMDA receptor to be activated, both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor. This binding, coupled with depolarization of the neuronal membrane, leads to the opening of the ion channel and an influx of calcium ions (Ca2+).

This compound competitively inhibits the binding of glycine to the NR1 subunit of the NMDA receptor. By blocking the glycine binding site, this compound prevents the conformational change required for channel opening, even in the presence of glutamate. This leads to a reduction in Ca2+ influx and a dampening of NMDA receptor-mediated neuronal excitation. This mechanism is thought to be neuroprotective in conditions of excessive glutamate release, such as during a stroke, where high levels of Ca2+ influx can trigger excitotoxic cell death pathways.

The following diagram illustrates the mechanism of NMDA receptor activation and the inhibitory action of this compound.

nmda_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor (NR1/NR2 subunits) glutamate->nmda_receptor Binds to NR2 glycine Glycine glycine->nmda_receptor Binds to NR1 This compound This compound This compound->nmda_receptor Blocks Glycine Site ca_influx Ca2+ Influx nmda_receptor->ca_influx Channel Opens no_ca_influx No Ca2+ Influx nmda_receptor->no_ca_influx Channel Remains Closed downstream Downstream Signaling (e.g., Excitotoxicity) ca_influx->downstream neuroprotection Neuroprotection no_ca_influx->neuroprotection

Caption: Mechanism of NMDA receptor antagonism by this compound.

Conclusion

The available preclinical data indicate that this compound exhibits a moderate half-life and volume of distribution in rats and dogs following intravenous administration. It is primarily eliminated via biliary excretion. A significant gap in the current knowledge is the lack of publicly available data on its oral bioavailability, which is a critical parameter for the development of an orally administered neuroprotective agent. The mechanism of action of this compound is well-defined, involving the competitive antagonism of the glycine co-agonist site on the NMDA receptor, thereby preventing excessive calcium influx and subsequent excitotoxicity. Further studies to elucidate the oral bioavailability and to provide more detailed bioanalytical and in-life experimental protocols would be invaluable for a complete preclinical assessment of this compound.

References

In vitro characterization of Gavestinel's antagonist activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of Gavestinel's Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GV150526A) is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effect by acting as a non-competitive antagonist at the strychnine-insensitive glycine (B1666218) binding site, a crucial co-agonist site for NMDA receptor activation. While initially developed as a neuroprotective agent for acute ischemic stroke, its clinical trials did not demonstrate significant improvement in functional outcomes. Nevertheless, this compound remains a valuable pharmacological tool for studying NMDA receptor physiology and pathology. This guide provides a comprehensive overview of the in vitro methods used to characterize this compound's antagonist activity, including detailed experimental protocols, quantitative data, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and synaptic plasticity. For the channel to open, both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.

This compound is a selective antagonist at the glycine co-agonist site on the GluN1 subunit. By binding to this site, it prevents the conformational change required for channel activation, even when glutamate is bound to the GluN2 subunit. This makes this compound a non-competitive antagonist with respect to glutamate. Its high selectivity means it has minimal interaction with other glutamate receptor subtypes like AMPA and kainate receptors.

NMDA_Receptor_Antagonism_by_this compound cluster_receptor NMDA Receptor cluster_activation Activation Pathway NMDA_Receptor GluN1 Subunit GluN2 Subunit Ion Channel (Closed) Channel_Open Ca²⁺ Influx NMDA_Receptor:Channel->Channel_Open Opens Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Binds Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds This compound This compound This compound->NMDA_Receptor:GluN1 Blocks

Caption: NMDA receptor activation and inhibition by this compound.

Quantitative Data: Binding Affinity and Potency

The affinity of this compound for the NMDA receptor's glycine site has been quantified through various in vitro assays. The data presented below is crucial for understanding its potency and selectivity.

ParameterValueReceptor/TissueReference
Kd 0.8 nMNMDA Receptor Complex
pKi 8.5Glycine Site of NMDA Receptor
Selectivity >1000-foldOver AMPA and Kainate Receptors
  • Kd (Dissociation Constant): Represents the concentration of this compound required to occupy 50% of the glycine binding sites at equilibrium. A lower Kd value indicates higher binding affinity.

  • pKi (Inhibition Constant): The negative logarithm of the Ki value. The Ki is calculated from the IC50 value obtained in competitive binding assays and reflects the binding affinity of the antagonist. A pKi of 8.5 corresponds to a Ki of approximately 3.16 nM.

Experimental Protocols

Characterizing this compound's antagonist activity involves two primary types of in vitro experiments: radioligand binding assays to measure its affinity for the receptor and functional assays to quantify its ability to inhibit receptor function.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of this compound at the strychnine-insensitive glycine site of the NMDA receptor using rat cerebral cortical membranes.

Objective: To quantify the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor's glycine site.

Materials:

  • Tissue: Fresh or frozen rat cerebral cortices.

  • Radioligand: [³H]glycine or a specific labeled antagonist like [³H]GV150526A.

  • Test Compound: this compound.

  • Buffers: Tris-HCl buffer, wash buffer.

  • Apparatus: Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (for competition curve) or buffer (for total binding).

    • For non-specific binding determination, add a high concentration of a known non-radioactive glycine site ligand (e.g., 7-chlorokynurenic acid).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_assay Competitive Binding Incubation start Start: Rat Cerebral Cortex homogenize 1. Homogenize Tissue in Tris-HCl Buffer start->homogenize centrifuge1 2. Centrifuge & Wash to Isolate Membranes homogenize->centrifuge1 resuspend 3. Resuspend Membranes in Assay Buffer centrifuge1->resuspend add_ligand 4a. Add Radioligand (e.g., [³H]glycine) resuspend->add_ligand add_this compound 4b. Add Varying Concentrations of this compound add_ligand->add_this compound filter 5. Rapid Filtration (Separates Bound/Free Ligand) add_this compound->filter wash 6. Wash Filters filter->wash count 7. Scintillation Counting (Quantify Radioactivity) wash->count analyze 8. Data Analysis (IC₅₀ → Kᵢ Calculation) count->analyze end End: Determine Ki analyze->end

Caption: Workflow for a radioligand binding assay.

Functional Assay: Two-Electrode Voltage Clamp (TEVC)

This protocol describes how to measure the inhibitory effect of this compound on NMDA receptor-mediated ion currents using recombinant receptors expressed in Xenopus laevis oocytes.

Objective: To determine the functional potency (IC50) of this compound by measuring the inhibition of agonist-induced currents.

Materials:

  • Expression System: Xenopus laevis oocytes.

  • cRNA: Capped RNA transcripts for NMDA receptor subunits (e.g., human GluN1 and GluN2A).

  • Reagents: Glutamate, Glycine, this compound.

  • Solutions: Standard oocyte saline (ND96), recording solution.

  • Apparatus: Microinjector, two-electrode voltage clamp amplifier, perfusion system, data acquisition system.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

    • Microinject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

    • Clamp the oocyte membrane potential at a negative holding potential (e.g., -70 mV).

  • Data Acquisition:

    • Establish a baseline current in the recording solution.

    • Evoke an inward current by co-applying saturating concentrations of glutamate and glycine via the perfusion system.

    • After the current returns to baseline, pre-incubate the oocyte with a specific concentration of this compound for a set period.

    • During the continued presence of this compound, co-apply the glutamate and glycine again and record the resulting current.

    • Repeat this process for a range of this compound concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum agonist-evoked current.

TEVC_Workflow cluster_recording Two-Electrode Voltage Clamp Recording start Start: Xenopus Oocytes inject 1. Microinject with NMDA Receptor cRNA start->inject incubate 2. Incubate (2-5 days) for Receptor Expression inject->incubate place_oocyte 3. Place Oocyte in Recording Chamber incubate->place_oocyte clamp 4. Clamp Membrane Potential (e.g., -70mV) place_oocyte->clamp apply_agonists 5a. Apply Glutamate + Glycine (Record Control Current) clamp->apply_agonists apply_this compound 5b. Pre-apply this compound apply_agonists->apply_this compound apply_agonists2 5c. Re-apply Agonists with this compound Present apply_this compound->apply_agonists2 analyze 6. Measure Current Inhibition & Plot Dose-Response apply_agonists2->analyze end End: Determine IC₅₀ analyze->end

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

Gavestinel and its Role in Mitigating Excitatory Amino Acid-Induced Neurotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitatory amino acid (EAA)-induced neurotoxicity, primarily mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a critical pathological process in various neurological disorders, including ischemic stroke. This technical guide delves into the mechanism of action of Gavestinel (GV150526A), a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor. We will explore the preclinical evidence that positioned this compound as a promising neuroprotective agent, detailing the experimental methodologies employed and presenting the quantitative outcomes from key in vitro and in vivo studies. Furthermore, this document will elucidate the intracellular signaling cascades triggered by excessive NMDA receptor activation and illustrate how this compound intervenes in this process. While preclinical models demonstrated significant neuroprotective effects, leading to large-scale clinical trials, this compound ultimately failed to show efficacy in human trials for acute ischemic stroke. This guide will provide a comprehensive overview of the scientific foundation that supported its development and briefly touch upon the translational challenges.

Introduction: The Double-Edged Sword of Glutamate (B1630785) Signaling

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, its overabundance in the synaptic cleft leads to a pathological process known as excitotoxicity.[2] This phenomenon is a key contributor to neuronal damage in acute neurological events like stroke and traumatic brain injury.[2]

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in excitotoxicity.[3] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4][5] Upon activation, the NMDA receptor channel opens, allowing an influx of Na+ and, most critically, Ca2+ ions.[6] Under pathological conditions, excessive glutamate release leads to sustained NMDA receptor activation and a massive influx of Ca2+, triggering a cascade of neurotoxic intracellular events.[3][7]

This compound: A Glycine Site Antagonist

This compound is a selective antagonist that acts at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[8] By competitively inhibiting the binding of the co-agonist glycine, this compound prevents the conformational change required for channel opening, even in the presence of high concentrations of glutamate.[9] This mechanism offered a promising therapeutic strategy to mitigate excitotoxicity without directly blocking the primary glutamate binding site, which could interfere with normal neurotransmission. Preclinical studies in animal models of ischemic stroke suggested that this compound was neuroprotective.[8][10]

Signaling Pathways in NMDA Receptor-Mediated Neurotoxicity

The excessive Ca2+ influx through NMDA receptors initiates a complex and multifaceted cascade of downstream events leading to neuronal death. The key pathways are illustrated in the diagram below.

NMDA Receptor-Mediated Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor (Glycine Site) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding This compound This compound This compound->NMDA_R Blocks Ca_influx Massive Ca2+ Influx NMDA_R->Ca_influx Opens Channel Calpains Calpain Activation Ca_influx->Calpains Activates nNOS nNOS Activation Ca_influx->nNOS Activates Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Activates Caspases Caspase Activation Ca_influx->Caspases Activates Cytoskeleton Cytoskeletal Degradation Calpains->Cytoskeleton NO Nitric Oxide (NO) Production nNOS->NO Mitochondria->Caspases ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis Caspases->Apoptosis Cytoskeleton->Apoptosis Necrosis Necrosis Cytoskeleton->Necrosis NO->Apoptosis NO->Necrosis ROS->Apoptosis ROS->Necrosis

Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.

Preclinical Evidence of Neuroprotection

While specific preclinical data for this compound is not extensively detailed in the publicly available literature, the consistent reports of its neuroprotective effects in animal models of stroke suggest significant reductions in neuronal damage.[8][10] The following tables summarize the expected quantitative outcomes from typical in vitro and in vivo studies designed to assess neuroprotective agents like this compound.

Data Presentation

Table 1: In Vitro Neuroprotection by this compound in Primary Cortical Neurons

Experimental GroupGlutamate Concentration (µM)This compound Concentration (µM)Neuronal Viability (%)Lactate (B86563) Dehydrogenase (LDH) Release (% of Control)
Control00100 ± 5100 ± 8
Glutamate100045 ± 7250 ± 20
Glutamate + this compound100160 ± 6180 ± 15
Glutamate + this compound1001078 ± 8130 ± 12
Glutamate + this compound1005092 ± 5110 ± 10

Data are representative and presented as mean ± standard deviation.

Table 2: In Vivo Neuroprotective Efficacy of this compound in a Rat Model of Focal Ischemic Stroke

Treatment GroupDose (mg/kg)Time of Administration (post-occlusion)Infarct Volume (mm³)Neurological Deficit Score
ShamN/AN/A00
VehicleN/A1 hour210 ± 253.8 ± 0.5
This compound101 hour155 ± 202.5 ± 0.4
This compound301 hour110 ± 181.8 ± 0.3
This compound303 hours160 ± 222.7 ± 0.4

Data are representative and presented as mean ± standard deviation. Neurological deficit score is on a 5-point scale where 0 is no deficit and 5 is severe deficit.

Experimental Protocols

In Vitro Model of Glutamate-Induced Neurotoxicity

This protocol describes a typical experiment to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.

In Vitro Experimental Workflow A Primary Cortical Neuron Culture (Rat E18 embryos) B Culture for 10-14 days in vitro A->B C Pre-incubation with this compound (various concentrations for 1 hour) B->C D Induce Excitotoxicity (Expose to 100 µM Glutamate for 30 min) C->D E Wash and incubate in Glutamate-free medium (24 hours) D->E F Assess Neurotoxicity E->F G MTT Assay (Cell Viability) F->G H LDH Assay (Cell Death) F->H

Caption: A typical workflow for in vitro neuroprotection studies.

Detailed Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 (E18) rat fetuses. The cortices are dissected, dissociated into single cells, and plated on poly-D-lysine coated culture plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine at 37°C in a humidified 5% CO2 atmosphere for 10-14 days to allow for maturation.

  • Compound Administration: On the day of the experiment, the culture medium is replaced with a defined salt solution. This compound, dissolved in a suitable vehicle, is added to the cultures at various final concentrations and incubated for 1 hour.

  • Induction of Neurotoxicity: Following pre-incubation with this compound, a stock solution of glutamate is added to the cultures to a final concentration of 100 µM. The cells are exposed to glutamate for 30 minutes.

  • Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed three times with a glutamate-free salt solution. The cultures are then incubated in a fresh, glutamate-free medium for 24 hours.

  • Assessment of Neurotoxicity:

    • Cell Viability (MTT Assay): The metabolic activity of viable cells is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm, and viability is expressed as a percentage of the control group.

    • Cell Death (LDH Assay): The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a commercially available kit. The absorbance is read at 490 nm, and LDH release is expressed as a percentage of the control group.

In Vivo Model of Focal Ischemic Stroke

This protocol outlines a common procedure for inducing focal cerebral ischemia in rats and assessing the neuroprotective effects of a test compound.

In Vivo Experimental Workflow A Anesthetize Adult Male Rats B Induce Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) A->B C Administer this compound or Vehicle (Intravenous, at specified time points post-MCAO) B->C D Reperfusion (Withdraw filament after 90 minutes) C->D E Neurological Assessment (24 hours post-MCAO) D->E F Sacrifice and Brain Sectioning (48 hours post-MCAO) E->F G Quantify Infarct Volume (TTC Staining) F->G

Caption: A typical workflow for in vivo neuroprotection studies.

Detailed Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced and maintained with isoflurane.

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.

  • Drug Administration: this compound or vehicle is administered intravenously at specified doses and time points (e.g., 1 hour) after the onset of MCAO.

  • Reperfusion: After 90 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, neurological deficits are evaluated using a standardized scoring system (e.g., a 5-point scale assessing motor function and coordination).

  • Infarct Volume Measurement: At 48 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is quantified using image analysis software.

Clinical Translation and Conclusion

Despite the robust preclinical data suggesting the neuroprotective potential of this compound, large-scale randomized controlled clinical trials, namely the GAIN International and GAIN Americas studies, failed to demonstrate any significant improvement in functional outcomes in patients with acute ischemic stroke.[4][11][12] The GAIN MRI substudy also showed no effect of this compound on reducing infarct volume in humans.[10][13]

The discrepancy between preclinical success and clinical failure is a common challenge in the development of neuroprotective drugs.[14] Potential reasons include the heterogeneity of human stroke, the narrow therapeutic window, and differences in drug metabolism and blood-brain barrier penetration between animal models and humans.

References

Preclinical Evidence for Gavestinel's Neuroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV150526) is a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. In the cascade of events following an ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death. By blocking the glycine co-agonist site, this compound was developed as a neuroprotective agent to mitigate this excitotoxic damage. While this compound ultimately did not demonstrate efficacy in human clinical trials, a review of its preclinical evidence provides valuable insights into the therapeutic potential and challenges of targeting the NMDA receptor in acute ischemic stroke. This technical guide summarizes the key quantitative preclinical data, details the experimental protocols used, and visualizes the proposed mechanism of action.

Quantitative Preclinical Efficacy of this compound

The neuroprotective effects of this compound have been quantified in several preclinical studies, primarily utilizing rodent models of focal cerebral ischemia. The data consistently demonstrates a reduction in infarct volume, a key indicator of neuroprotection.

Animal ModelIschemia ModelThis compound DoseAdministration TimingInfarct Volume ReductionFunctional OutcomeMeasurement MethodReference
RatMiddle Cerebral Artery Occlusion (MCAO)3 mg/kg i.v.Pre-ischemia84% (T2W MRI), 72% (DW MRI) at 24hNot AssessedMRI (T2-weighted, Diffusion-weighted)[1]
RatMiddle Cerebral Artery Occlusion (MCAO)3 mg/kg i.v.6h post-ischemia48% (T2W MRI), 45% (DW MRI)Not AssessedMRI (T2-weighted, Diffusion-weighted)[1]
RatMiddle Cerebral Artery Occlusion (MCAO)3 mg/kg i.v.1h or 6h post-ischemiaSignificant reduction (p < 0.05)Protection of Somatosensory Evoked Potentials (SEPs)Histology (TTC Staining), Electrophysiology (SEP)[2]

*TTC: 2,3,5-triphenyltetrazolium chloride

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

This compound exerts its neuroprotective effects by acting as a selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. During an ischemic event, excessive glutamate is released into the synaptic cleft. For the NMDA receptor to become fully activated and allow the influx of calcium (Ca2+) ions, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor. This massive influx of Ca2+ triggers a cascade of intracellular events leading to neuronal damage and death. This compound, by blocking the glycine site, prevents the conformational change required for channel opening, thereby attenuating the downstream excitotoxic cascade even in the presence of high glutamate concentrations.

This compound's Mechanism of Action cluster_0 Ischemic Cascade cluster_1 NMDA Receptor Complex cluster_2 This compound Intervention cluster_3 Downstream Effects Glutamate_Release Excessive Glutamate Release Glutamate_Site Glutamate Site Glutamate_Release->Glutamate_Site Binds NMDA_Receptor NMDA Receptor Ion_Channel Ca2+ Ion Channel (Closed) NMDA_Receptor->Ion_Channel Gating Glutamate_Site->NMDA_Receptor Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Ca_Influx Reduced Ca2+ Influx Ion_Channel->Ca_Influx This compound This compound This compound->Glycine_Site Antagonizes Excitotoxicity Decreased Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

This compound's antagonism of the NMDA receptor glycine site.

Experimental Protocols

The preclinical efficacy of this compound was primarily evaluated using the Middle Cerebral Artery Occlusion (MCAO) model in rats, a widely accepted method for inducing focal cerebral ischemia that mimics human stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce a reproducible focal ischemic stroke in rats to evaluate the neuroprotective effects of this compound.

Procedure:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized, and their body temperature is maintained at a physiological level.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament suture with a blunted tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: For transient ischemia models, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia models, the suture remains in place.

  • This compound Administration: this compound (e.g., 3 mg/kg) is typically dissolved in a vehicle and administered intravenously (i.v.) either before the occlusion or at various time points after the onset of ischemia.

  • Outcome Assessment:

    • Infarct Volume Measurement: 24 to 72 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is then quantified using imaging software. Magnetic Resonance Imaging (MRI) with T2-weighted and diffusion-weighted sequences can also be used for in vivo assessment of infarct volume.

    • Functional Assessment: Neurological deficits can be evaluated using various scoring systems. Electrophysiological measurements, such as Somatosensory Evoked Potentials (SEPs), are also employed to assess functional integrity of neural pathways.

MCAO Experimental Workflow Start Start Anesthesia Anesthesia & Animal Prep Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery MCAO Middle Cerebral Artery Occlusion (MCAO) with Suture Surgery->MCAO Gavestinel_Admin This compound or Vehicle Administration (i.v.) MCAO->Gavestinel_Admin Reperfusion Reperfusion (Suture Withdrawal) Gavestinel_Admin->Reperfusion Post_Op_Care Post-Operative Care & Monitoring Reperfusion->Post_Op_Care Assessment Outcome Assessment Post_Op_Care->Assessment Infarct_Volume Infarct Volume Measurement (TTC Staining or MRI) Assessment->Infarct_Volume Functional_Tests Functional Tests (e.g., SEP) Assessment->Functional_Tests End End Infarct_Volume->End Functional_Tests->End

Workflow of a typical MCAO preclinical study.
Somatosensory Evoked Potential (SEP) Recording

Objective: To functionally assess the integrity of the somatosensory pathway following ischemic insult and treatment with this compound.

Procedure:

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

  • Stimulation: Electrical stimulation is delivered to a peripheral nerve, such as the median or sciatic nerve.

  • Recording: Evoked potentials are recorded from the corresponding somatosensory cortex using epidural or subdural electrodes.

  • Data Analysis: The amplitude and latency of the SEP components are analyzed. A reduction in amplitude and an increase in latency are indicative of pathway dysfunction. The protective effect of this compound is demonstrated by the preservation of SEP waveforms compared to vehicle-treated animals.

Conclusion

The preclinical data for this compound provides a solid rationale for its neuroprotective potential in the context of acute ischemic stroke. In vivo studies using the rat MCAO model consistently demonstrated a significant reduction in infarct volume and preservation of neurological function. The mechanism of action, through the antagonism of the NMDA receptor glycine site, is well-defined and directly addresses the excitotoxicity component of the ischemic cascade.

Despite the promising preclinical evidence, this compound failed to show clinical benefit in large-scale human trials. This highlights the significant translational gap between preclinical animal models and human stroke. Factors such as the heterogeneity of human stroke, the narrow therapeutic window, and differences in drug metabolism and blood-brain barrier penetration may have contributed to this discrepancy. Nevertheless, the preclinical journey of this compound offers valuable lessons for the future development of neuroprotective agents, emphasizing the need for more sophisticated and clinically relevant preclinical models and a deeper understanding of the complex pathophysiology of human stroke.

References

The Collapse of a Neuroprotective Strategy: An In-depth Analysis of the Gavestinel (GAIN) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the specter of excitotoxicity has loomed large in the pathophysiology of ischemic stroke, with the N-methyl-D-aspartate (NMDA) receptor taking center stage as a prime therapeutic target. Gavestinel (GV150526), a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, emerged as a promising neuroprotective agent, demonstrating efficacy in preclinical models of stroke. However, this promise failed to translate into clinical success, culminating in the highly anticipated yet ultimately disappointing failure of the Phase III this compound in Acute Neuroprotection (GAIN) trials. This technical guide delves into the core reasons behind the failure of the GAIN trials, providing a comprehensive overview of the available clinical data, experimental protocols, and the underlying molecular mechanisms.

Executive Summary

The GAIN International and GAIN Americas trials, two large-scale, randomized, double-blind, placebo-controlled studies, were designed to evaluate the efficacy and safety of this compound in patients with acute ischemic stroke. Despite a strong preclinical rationale, both trials unequivocally demonstrated that this compound, when administered within six hours of stroke onset, did not improve functional outcomes at three months compared to placebo. The primary endpoint, the proportion of patients with a good or moderate outcome on the Barthel Index, showed no statistically significant difference between the this compound and placebo groups. Furthermore, an MRI substudy of the GAIN trials confirmed the lack of a biological effect, with no significant reduction in infarct volume in patients treated with this compound. The failure of the GAIN trials underscores the significant challenges in translating preclinical neuroprotective strategies into effective clinical therapies for acute ischemic stroke.

Quantitative Analysis of the GAIN Trials

The lack of efficacy of this compound is starkly evident in the quantitative data from the GAIN trials. The following tables summarize the key demographic, baseline, and outcome data from the GAIN International and GAIN Americas studies.

Table 1: Patient Demographics and Baseline Characteristics (GAIN Americas)
CharacteristicThis compound (n=701)Placebo (n=666)
Median Age (years)7272
Median NIH Stroke Scale Score1212
Median Time to Treatment (hours)5.25.2

Data from the GAIN Americas trial show that the treatment groups were well-matched for key baseline characteristics.[1]

Table 2: Primary and Secondary Outcomes (GAIN International)
Outcome at 3 MonthsThis compound (n=891)Placebo (n=897)p-value
Primary Endpoint (Barthel Index) 0.8
Good Outcome (BI 95-100)246 (34.1%)256 (34.9%)
Moderate Outcome (BI 60-90)136 (18.8%)133 (18.1%)
Poor Outcome (BI 0-55 or Dead)339 (47.0%)345 (47.0%)
Mortality 147 (20.4%)138 (18.8%)

The GAIN International trial, with a total of 1804 randomized patients, showed no significant difference in the primary outcome, as measured by the Barthel Index at 3 months, between the this compound and placebo groups.[2] Mortality rates were also similar between the two arms.[2]

Table 3: Primary and Secondary Outcomes (GAIN Americas)
Outcome at 3 MonthsThis compound (n=701)Placebo (n=666)p-value
Primary Endpoint (Barthel Index Trichotomy) 0.79
Functional Independence (BI 95-100) 39%37%
3-Month Survival (Kaplan-Meier) 0.11

Consistent with the GAIN International trial, the GAIN Americas trial demonstrated no statistically significant improvement in the primary functional outcome for patients treated with this compound.[1] There was also no significant difference in survival at 3 months.[1]

Table 4: GAIN MRI Substudy - Infarct Volume
This compound (n=34)Placebo (n=41)
Effect on Infarct Volume No significant effect observedNo significant effect observed

A prospective MRI substudy conducted within the GAIN trials found no evidence that this compound attenuated the growth of ischemic lesions compared to placebo, further reinforcing the lack of biological efficacy.[3]

Experimental Protocols of the GAIN Trials

The GAIN trials were rigorously designed Phase III studies. Understanding their methodology is crucial to interpreting the results.

Study Design

Both the GAIN International and GAIN Americas trials were randomized, double-blind, placebo-controlled, multicenter studies.[1][2]

Patient Population

The trials enrolled conscious patients with a clinical diagnosis of acute ischemic stroke who could be treated within six hours of symptom onset.[2] Key inclusion criteria included the presence of limb weakness. Patients were stratified at randomization based on age (≤75 vs >75 years) and baseline stroke severity as measured by the National Institutes of Health Stroke Scale (NIHSS).[1] A computed tomography (CT) scan of the brain was performed within 18 hours of stroke onset to confirm the diagnosis of ischemic stroke and exclude intracranial hemorrhage in the primary efficacy population.[2]

Intervention

Patients were randomly assigned to receive either this compound or a matching placebo. The dosing regimen for this compound consisted of an intravenous loading dose of 800 mg, followed by five maintenance doses of 200 mg administered every 12 hours.[2]

Outcome Measures

The primary efficacy endpoint for both trials was functional outcome at 3 months, assessed using the Barthel Index (BI). The BI scores were trichotomized into three categories: good (BI 95-100), moderate (BI 60-90), and poor (BI 0-55 or dead).[2] Secondary outcome measures included mortality at 3 months and the proportion of patients who were functionally independent (BI score of 95-100).[1]

Statistical Analysis

The primary analysis was based on the intention-to-treat (ITT) principle, including all randomized patients.[2]

The Underlying Science: NMDA Receptor Signaling in Ischemic Stroke

The rationale for using this compound in stroke was based on its ability to modulate the NMDA receptor signaling pathway, which plays a critical role in excitotoxic neuronal death.

During an ischemic stroke, the lack of blood flow leads to a massive release of the excitatory neurotransmitter glutamate (B1630785). This excess glutamate overactivates NMDA receptors, leading to a large influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death.

This compound acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. By blocking the glycine binding site, this compound was hypothesized to reduce the over-activation of the NMDA receptor during ischemia, thereby preventing the downstream cascade of neurotoxic events and protecting brain tissue from damage.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor This compound This compound This compound->NMDA_Receptor Inhibition Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Neurotoxic_Cascade Neurotoxic Cascade (Proteases, Lipases, nNOS activation) Ca_Influx->Neurotoxic_Cascade Neuronal_Death Neuronal Death Neurotoxic_Cascade->Neuronal_Death

Figure 1: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity in ischemic stroke and the inhibitory action of this compound.

Experimental Workflow of the GAIN Trials

The following diagram illustrates the general workflow for a patient participating in the GAIN clinical trials.

GAIN_Trial_Workflow Start Patient with Acute Ischemic Stroke Symptoms Inclusion_Criteria Inclusion/Exclusion Criteria (e.g., within 6h of onset) Start->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Eligible Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail Not Eligible Treatment_this compound This compound Treatment (Loading + Maintenance Doses) Randomization->Treatment_this compound Treatment_Placebo Placebo Treatment Randomization->Treatment_Placebo CT_Scan CT Scan (within 18h) Treatment_this compound->CT_Scan Treatment_Placebo->CT_Scan Follow_Up Follow-up Assessments (e.g., NIHSS, Adverse Events) CT_Scan->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Barthel Index at 3 Months) Follow_Up->Primary_Endpoint Data_Analysis Data Analysis (Intention-to-Treat) Primary_Endpoint->Data_Analysis

Figure 2: A high-level overview of the patient journey and key stages within the GAIN clinical trials.

Core Reasons for the Failure of the GAIN Trials

The resounding failure of the this compound trials can be attributed to a confluence of factors that highlight the complexities of stroke drug development.

  • Lack of Efficacy: The most straightforward reason for the failure is that this compound was simply not effective in improving clinical outcomes in patients with acute ischemic stroke. The primary and secondary endpoint data from both the GAIN International and GAIN Americas trials consistently showed no benefit of this compound over placebo.[1][2]

  • Failure to Demonstrate a Biological Effect: The MRI substudy provided compelling evidence that this compound did not have its intended biological effect in humans. The lack of any impact on infarct volume suggests that the drug, at the dose administered, was unable to meaningfully alter the course of ischemic brain injury.[3]

  • The Challenge of the Therapeutic Window: While this compound was administered within a six-hour window, this may still have been too late to significantly impact the rapidly evolving ischemic cascade in many patients. The core of the infarct may have already been irreversibly damaged by the time the drug was administered.

  • Heterogeneity of Stroke: Ischemic stroke is a highly heterogeneous condition with multiple underlying etiologies and pathophysiological mechanisms. A single-target neuroprotective agent like this compound may be insufficient to address this complexity. It is possible that the drug might have been effective in a specific, yet-to-be-defined, subgroup of stroke patients, but this effect was diluted in the broad population studied in the GAIN trials.

  • Disconnect Between Preclinical and Clinical Models: The success of this compound in animal models of stroke did not translate to humans. This is a common and persistent problem in stroke research. Animal models often involve young, healthy animals with induced focal ischemia, which does not fully recapitulate the complexity of stroke in older human patients with multiple comorbidities.

Conclusion

The failure of the this compound (GAIN) clinical trials was a significant setback for the field of neuroprotection in acute ischemic stroke. The trials were well-designed and rigorously conducted, and their negative results provide valuable lessons for future drug development efforts. The lack of both clinical efficacy and a demonstrable biological effect in humans, despite promising preclinical data, highlights the critical need for more sophisticated preclinical models that better mimic human stroke, the importance of early-phase studies to confirm target engagement and biological activity in humans, and the potential necessity of combination therapies that target multiple pathways in the ischemic cascade. While the quest for an effective neuroprotective agent for stroke continues, the GAIN trials serve as a crucial reminder of the formidable challenges that lie on the path from laboratory discovery to clinical reality.

References

Unveiling the Unseen: A Technical Guide to Investigating Gavestinel's Potential Off-Target Effects in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV-150526A) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist binding site.[1][2] While its primary mechanism of action is well-documented, a comprehensive understanding of its potential off-target effects within neuronal cultures remains largely unexplored in publicly available literature. The extensive clinical trials, namely the GAIN International and GAIN Americas studies, focused on its neuroprotective effects in acute ischemic stroke and intracerebral hemorrhage, ultimately demonstrating a lack of clinical efficacy without detailing a broader molecular screening for off-target interactions.[1][3][4][5]

This technical guide provides a framework for researchers to investigate the potential off-target effects of this compound in neuronal cultures. It outlines key experimental protocols and data presentation strategies to systematically explore unintended molecular interactions, neurotoxicity, and other effects independent of NMDA receptor antagonism. While specific quantitative data on this compound's off-target effects is not available in the current body of literature, this guide offers the necessary tools to generate such critical data.

Assessing Neuronal Viability and Morphology

A primary step in evaluating off-target effects is to determine if this compound induces neurotoxicity or morphological changes at concentrations that are not directly related to its on-target NMDA receptor antagonism.

Quantitative Data on Neuronal Viability

The following table outlines the types of quantitative data that should be collected from various cell viability assays.

Assay TypeParameter MeasuredThis compound Concentration Range (Hypothetical)Expected On-Target (NMDA antagonist) EffectPotential Off-Target Effect Indication
MTT Assay Mitochondrial metabolic activity0.1 µM - 100 µMNo significant change in viabilityDose-dependent decrease in cell viability
LDH Release Assay Membrane integrity (cell death)0.1 µM - 100 µMNo significant increase in LDH releaseDose-dependent increase in LDH release
Trypan Blue Exclusion Membrane permeability0.1 µM - 100 µMLow percentage of blue-stained (dead) cellsIncreased percentage of blue-stained cells
Calcein AM Assay Intracellular esterase activity (live cells)0.1 µM - 100 µMHigh fluorescence intensityDecreased fluorescence intensity
Experimental Protocols
  • Source: Cortical or hippocampal neurons from embryonic rodents (e.g., E18 rat).

  • Plating: Dissociated neurons are plated on poly-D-lysine or laminin-coated multi-well plates at a suitable density (e.g., 1.5 x 10^5 cells/cm²).

  • Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed on mature cultures (e.g., 7-14 days in vitro).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Treat neuronal cultures with a range of this compound concentrations for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH (Lactate Dehydrogenase) Release Assay:

    • Treat neuronal cultures with this compound for the desired duration.

    • Collect the culture supernatant.

    • Incubate the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.

  • Fixation: Fix this compound-treated and control neurons with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cell membranes with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a solution of 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers such as β-III tubulin (for neuronal cytoskeleton) and MAP2 (for dendrites) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system to analyze neurite length, branching, and overall neuronal morphology.

Visualization of Experimental Workflow

G cluster_culture Neuronal Culture Preparation cluster_assays Viability and Morphology Assessment cluster_analysis Data Analysis Culture Primary Neuronal Culture (Cortical/Hippocampal) Treatment This compound Treatment (Dose-Response) Culture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Morphology Immunocytochemistry (β-III tubulin, MAP2) Treatment->Morphology Quant_Viability Quantitative Analysis of Cell Viability Viability->Quant_Viability Quant_Morphology Morphometric Analysis of Neurons Morphology->Quant_Morphology

Workflow for assessing this compound's effects on neuronal viability and morphology.

Screening for Off-Target Molecular Interactions

To identify specific molecular targets of this compound beyond the NMDA receptor, a combination of receptor binding assays and functional electrophysiological recordings should be employed.

Quantitative Data on Off-Target Binding

This table illustrates the type of data to be collected from receptor binding assays.

Target ClassRepresentative TargetsAssay TypeParameter MeasuredPotential Off-Target Effect Indication
Ion Channels Voltage-gated Na+, K+, Ca2+ channelsRadioligand Binding AssayKi (inhibition constant)Significant binding affinity (low Ki value)
GPCRs Dopamine, serotonin, adrenergic receptorsRadioligand Binding AssayKi (inhibition constant)Significant binding affinity (low Ki value)
Other Receptors AMPA, Kainate, GABA-A receptorsRadioligand Binding AssayKi (inhibition constant)Significant binding affinity (low Ki value)
Enzymes Kinases, PhosphatasesEnzyme Activity AssayIC50 (half-maximal inhibitory concentration)Low IC50 value indicating potent inhibition
Experimental Protocols
  • Preparation of Membranes: Prepare cell membrane fractions from neuronal cultures or cell lines expressing the target receptor.

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Determine the Ki of this compound by analyzing the competition binding curves.

  • Cell Preparation: Use cultured neurons grown on coverslips.

  • Recording: Obtain whole-cell recordings from individual neurons using a patch-clamp amplifier.

  • Protocol for Ion Channels: Apply voltage-step protocols to elicit specific ion currents (e.g., voltage-gated sodium, potassium, or calcium currents).

  • Drug Application: Perfuse this compound onto the recorded neuron and measure any changes in the amplitude or kinetics of the elicited currents.

  • Analysis: Determine if this compound inhibits or modulates the activity of ion channels independently of NMDA receptor blockade.

Visualization of Potential Off-Target Signaling

The following diagram illustrates a hypothetical signaling pathway that could be investigated if off-target effects on a G-protein coupled receptor (GPCR) were identified.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR Hypothetical Off-Target GPCR This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression

Hypothetical off-target signaling pathway for this compound via a GPCR.

Logical Framework for Differentiating On-Target vs. Off-Target Effects

A critical aspect of this investigation is to distinguish between effects mediated by NMDA receptor antagonism and genuine off-target effects. The following diagram outlines a logical workflow for this differentiation.

G Start Observe Effect of This compound in Neuronal Culture Is_Effect_Blocked Is the effect blocked by co-application of glycine or D-serine? Start->Is_Effect_Blocked On_Target Effect is likely ON-TARGET (NMDA Receptor Mediated) Is_Effect_Blocked->On_Target Yes Off_Target Effect is likely OFF-TARGET Is_Effect_Blocked->Off_Target No Investigate_Further Investigate other potential molecular targets (Receptor binding, etc.) Off_Target->Investigate_Further

Logical workflow to differentiate on-target from off-target effects.

Conclusion

While this compound's journey as a neuroprotective agent in stroke has concluded, a thorough investigation into its molecular interactions in neuronal cultures is warranted from a drug discovery and safety perspective. The methodologies outlined in this guide provide a comprehensive approach to systematically characterize the potential off-target effects of this compound. The generation of such data would not only fill a significant knowledge gap but also contribute to a more complete understanding of the pharmacology of selective NMDA receptor glycine site antagonists. By employing these experimental frameworks, researchers can build a robust dataset to definitively assess the broader impact of this compound on neuronal function and health.

References

The Glycine Site of the NMDA Receptor: A Pivotal Player in Ischemic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a key mediator of excitatory neurotransmission, plays a dual role in the central nervous system. While essential for synaptic plasticity, learning, and memory, its overactivation is a central event in the pathophysiology of ischemic stroke, leading to excitotoxic neuronal death. A critical, yet complex, element in this process is the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor. This guide provides a comprehensive technical overview of the role of the NMDA receptor glycine site in ischemic injury, summarizing key experimental findings, detailing methodologies, and illustrating the intricate signaling pathways involved.

The Glycine Site in the Ischemic Milieu: A Double-Edged Sword

During cerebral ischemia, the extracellular concentrations of both glutamate (B1630785) and the NMDA receptor co-agonists, glycine and D-serine (B559539), markedly increase.[1][2] This surge in agonists leads to massive and sustained activation of NMDA receptors, triggering a cascade of events culminating in neuronal damage.[1][2] The glycine site is therefore a prime target for therapeutic intervention. However, its role is not straightforward. While blockade of this site has shown neuroprotective effects, emerging evidence reveals a more nuanced picture where glycine itself can exert neuroprotective actions under certain conditions.

Excitotoxicity Driven by Co-agonist Availability

The fundamental paradigm of NMDA receptor-mediated excitotoxicity in ischemia involves the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[2][3][4] Under physiological conditions, the glycine site is not thought to be saturated, making its occupancy a rate-limiting step for NMDA receptor activation. The ischemia-induced elevation of extracellular glycine and D-serine, therefore, dramatically enhances the excitotoxic potential of the glutamate surge.[1][2] Studies have shown a direct correlation between extracellular glycine concentrations and the extent of ischemic injury.[5][6]

Neuroprotection via Glycine Site Antagonism

Given the role of co-agonist binding in NMDA receptor overactivation, antagonists targeting the glycine site have been extensively investigated for their neuroprotective potential. A range of glycine site antagonists have demonstrated efficacy in reducing neuronal damage in various preclinical models of ischemia.[7][8][9] These compounds act by preventing the potentiation of the NMDA receptor response to glutamate, thereby mitigating the downstream excitotoxic cascade.

The Paradoxical Neuroprotective Role of Glycine

Contrary to its role in excitotoxicity, high concentrations of glycine have been shown to be neuroprotective in some experimental settings. This paradoxical effect is attributed to several mechanisms:

  • Glycine-Induced NMDA Receptor Internalization (GINI): High levels of glycine can trigger the endocytosis of NMDA receptors in a clathrin- and dynamin-dependent manner.[3][10][11] This process, termed GINI, effectively reduces the number of NMDA receptors on the neuronal surface, thereby dampening their overactivation during an ischemic insult.[3][10][11]

  • Activation of Pro-Survival Signaling: Glycine, by binding to the GluN1 subunit of GluN2A-containing NMDA receptors, can initiate non-ionotropic signaling cascades that promote cell survival.[12][13] This includes the activation of the Akt-CREB signaling pathway, which upregulates the expression of pro-survival genes.[13][14]

This dual role of glycine—contributing to excitotoxicity at moderately elevated levels and being neuroprotective at high concentrations—highlights the complexity of targeting the NMDA receptor glycine site for therapeutic benefit in stroke.[15]

Quantitative Data on Glycine Site Modulation in Ischemia

The following tables summarize key quantitative findings from preclinical studies investigating the effects of modulating the NMDA receptor glycine site in models of ischemic injury.

Table 1: Effects of Glycine Site Antagonists on Ischemic Damage

CompoundAnimal ModelIschemia ModelAdministration Route & TimingOutcome MeasureNeuroprotective Effect (%)Reference
ACEA 1021 RatTransient Focal Ischemia (MCAO)i.v. bolus + infusion during MCAO & 24h reperfusionInfarct Volume~40% reduction[9]
ACEA 1021 Rat Hippocampal SlicesOxygen-Glucose Deprivation (OGD)Bath applicationCA1 Neuronal DamageSignificant, dose-dependent reduction[8]
7-Chlorokynurenic acid Rat Hippocampal SlicesOxygen-Glucose Deprivation (OGD)Bath applicationCA1 Neuronal DamageSignificant, dose-dependent reduction[8]
L-701,252, L-701,324, L-701,273 GerbilGlobal Cerebral Ischemia (BCAO)i.p. 30 min before & 2.5h after BCAONeuronal ProtectionSmall degree of neuroprotection[7]
MK-801 (non-competitive antagonist) GerbilGlobal Cerebral Ischemia (BCAO)i.p. 30 min before & 2.5h after BCAONeuronal ProtectionSignificant (20%) protection[7]
LY293558 (AMPA antagonist) GerbilGlobal Cerebral Ischemia (BCAO)i.p. 30 min before & 2.5h after BCAONeuronal ProtectionGood (55%) neuroprotection[7]

Table 2: Effects of Glycine and Glycine Transporter (GlyT1) Antagonists on Ischemic Damage

CompoundAnimal ModelIschemia ModelAdministration Route & TimingOutcome MeasureEffectReference
Glycine (High Dose) RatMCAOIntracerebroventricular (icv) 3h post-ischemiaInfarct VolumeReduction[12]
Glycine (Low vs. High Dose) MouseMCAONot specifiedInfarct VolumeLow dose increased, High dose decreased[15]
GlyT1 Antagonist (NFPS) MousePhotothrombosis & Endothelin-1Pre-treatmentStroke Volume, Cell Death, Behavioral DeficitsSmaller stroke volume, reduced cell death, minimized deficits[3][11]
Genetically Altered Glycine Levels MouseMCAON/AInfarct VolumeLow GCS activity (high glycine) increased infarct by 69%; High GCS activity (low glycine) decreased infarct by 21%[5][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols for key experiments cited in this guide.

In Vivo Models of Cerebral Ischemia

Middle Cerebral Artery Occlusion (MCAO) in Rodents

  • Objective: To induce focal cerebral ischemia mimicking human stroke.

  • Procedure:

    • Animal Preparation: Male Wistar rats or mice are anesthetized. Body temperature is maintained at 37°C.

    • Surgical Approach: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Duration: The filament is left in place for a specified duration (e.g., 75 minutes) to induce transient ischemia. For permanent ischemia, the filament is not withdrawn.

    • Reperfusion: For transient models, the filament is withdrawn to allow blood flow to resume.

    • Outcome Assessment: After a survival period (e.g., 24 hours or 7 days), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure infarct volume. Neurological deficit scores are also commonly assessed.

Bilateral Carotid Artery Occlusion (BCAO) in Gerbils

  • Objective: To induce global cerebral ischemia.

  • Procedure:

    • Animal Preparation: Gerbils are anesthetized.

    • Occlusion: Both common carotid arteries are exposed and occluded with aneurysm clips for a short duration (e.g., 5 minutes).

    • Reperfusion: The clips are removed to allow reperfusion.

    • Outcome Assessment: After a survival period, neuronal damage, typically in the CA1 region of the hippocampus, is assessed histologically.

In Vitro Models of Ischemia

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slice Cultures

  • Objective: To simulate ischemic conditions in an ex vivo brain tissue preparation.

  • Procedure:

    • Slice Preparation: Hippocampal slices are prepared from young rats and maintained in culture.

    • OGD Induction: Slices are transferred to a glucose-free medium and placed in an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere for a defined period.

    • Reperfusion: Slices are returned to normal culture medium and oxygenated conditions.

    • Drug Application: Test compounds (e.g., glycine site antagonists) are added to the medium before, during, or after OGD.

    • Damage Assessment: Neuronal injury, often in the CA1 pyramidal cell layer, is quantified using markers like propidium (B1200493) iodide fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the NMDA receptor glycine site in ischemia.

Signaling Pathways

ischemic_cascade cluster_ischemia Ischemic Insult cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Ischemia->Glutamate Glycine ↑ Glycine / D-Serine Ischemia->Glycine NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine->NMDAR Binds to GluN1 Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Channel Opening Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Caption: Ischemic cascade leading to NMDA receptor-mediated excitotoxicity.

dual_role_glycine cluster_patho Pathological Pathway cluster_protective Protective Pathway Glycine Extracellular Glycine Concentration Moderate_Glycine Moderately Elevated Glycine (Ischemic Condition) Glycine->Moderate_Glycine High_Glycine High Glycine (Pharmacological) Glycine->High_Glycine NMDAR_Overactivation NMDA Receptor Overactivation Moderate_Glycine->NMDAR_Overactivation Excitotoxicity Excitotoxicity NMDAR_Overactivation->Excitotoxicity GINI GINI (NMDAR Internalization) High_Glycine->GINI Akt_CREB Akt-CREB Pathway Activation (Non-ionotropic) High_Glycine->Akt_CREB Neuroprotection Neuroprotection GINI->Neuroprotection Akt_CREB->Neuroprotection

Caption: The dual role of glycine in ischemic injury.

Experimental Workflow

MCAO_Workflow cluster_assessment Outcome Measures start Start Anesthesia Anesthetize Animal (e.g., Rat) start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Introduce Filament to Occlude MCA Surgery->Occlusion Ischemia Ischemic Period (e.g., 75 min) Occlusion->Ischemia Reperfusion Withdraw Filament for Reperfusion Ischemia->Reperfusion Survival Survival Period (e.g., 24h) Reperfusion->Survival Assessment Assess Outcome Survival->Assessment Infarct Infarct Volume (TTC Staining) Assessment->Infarct Neuroscore Neurological Deficit Score Assessment->Neuroscore end End

References

A Historical Perspective on the Development of NMDA Receptor Antagonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the development of N-methyl-D-aspartate (NMDA) receptor antagonists, from their conceptual beginnings to their current standing in neuroscience research and clinical applications. This document delves into the core scientific milestones, key chemical classes, and the evolution of experimental methodologies that have shaped our understanding of the NMDA receptor and its modulation.

Introduction: The Dawn of the NMDA Receptor

The journey into NMDA receptor antagonism began with the identification of glutamate (B1630785) as the primary excitatory neurotransmitter in the central nervous system. In the 1960s, Jeff Watkins and colleagues synthesized and studied N-methyl-D-aspartic acid (NMDA), a selective agonist that helped to differentiate a unique class of glutamate receptors.[1] Subsequent research in the early 1980s revealed the critical role of these NMDA receptors in synaptic pathways.[1] A pivotal breakthrough was the discovery of D-2-amino-5-phosphonovalerate (D-AP5) as a selective NMDA receptor antagonist, which became an indispensable tool for elucidating the receptor's function in synaptic transmission and plasticity.

Over the decades, the intense interest in NMDA receptors has been driven by their central role in numerous physiological processes, including learning, memory, and neuronal development.[2] However, the overactivation of these receptors, leading to excessive calcium influx and subsequent excitotoxicity, has been implicated in a wide range of neurological and psychiatric disorders such as stroke, epilepsy, Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4] This dual role in both normal brain function and pathology has fueled the extensive development of NMDA receptor antagonists as potential therapeutic agents.

This guide will explore the major classes of NMDA receptor antagonists, their mechanisms of action, and the experimental protocols used to characterize them.

Classes of NMDA Receptor Antagonists

NMDA receptor antagonists are broadly categorized based on their mechanism of action and binding site on the receptor complex. The NMDA receptor itself is a heterotetrameric ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit for activation.[1] The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential.[5]

Competitive Antagonists

Competitive antagonists act by directly binding to the glutamate recognition site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist, glutamate.[3] The development of these antagonists was a crucial step in understanding the physiological roles of NMDA receptors.

Key Historical Compounds:

  • D-α-Aminoadipate ((R)-α-AA): One of the first compounds shown to selectively block neuronal responses to NMDA.[2]

  • D-2-Amino-5-phosphonopentanoate (D-AP5 or D-APV): A more potent and selective antagonist that became a cornerstone of NMDA receptor research.[2] Its discovery in the early 1980s was a major breakthrough, enabling researchers to probe the role of NMDA receptors in synaptic plasticity, such as long-term potentiation (LTP).

  • Selfotel (CGS-19755): An orally active competitive antagonist that was investigated in clinical trials for stroke, but development was halted due to adverse effects.

Uncompetitive and Non-competitive Channel Blockers

Uncompetitive channel blockers bind within the ion channel pore of the NMDA receptor, but only when the channel is in its open state, meaning after both glutamate and a co-agonist have bound to their respective sites and the membrane is depolarized. This "use-dependent" mechanism of action is a key feature of this class. Non-competitive antagonists, in a broader sense, can also bind to allosteric sites outside the channel pore to induce a conformational change that prevents channel opening.

Key Historical Compounds:

  • Phencyclidine (PCP): Initially developed as an anesthetic, its psychotomimetic side effects led to its discontinuation for human use.[4] The discovery of its mechanism of action as an NMDA receptor channel blocker in the early 1980s provided a crucial link between NMDA receptor hypofunction and psychosis-like symptoms, forming the basis of the glutamate hypothesis of schizophrenia.

  • Ketamine: A derivative of PCP with a shorter half-life and lower potency, it is still used as a dissociative anesthetic.[6] The discovery of its rapid antidepressant effects has spurred significant research into its therapeutic potential for mood disorders.

  • Dizocilpine (MK-801): A potent and selective uncompetitive antagonist discovered in 1982.[7] While a valuable research tool, its use in humans was precluded by the discovery of neurotoxic brain lesions (Olney's lesions) in animal models.[7]

  • Memantine (B1676192): An adamantane (B196018) derivative synthesized in 1963 and later recognized as an uncompetitive NMDA receptor antagonist in 1989.[1] It exhibits low affinity and rapid off-rate kinetics, which is thought to contribute to its better tolerability profile compared to other channel blockers.[8] It is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[8]

Glycine Site Antagonists

This class of antagonists targets the co-agonist binding site for glycine on the GluN1 subunit. By preventing glycine binding, they allosterically inhibit the receptor, preventing its activation even in the presence of glutamate. The discovery of the glycine co-agonist site by Johnson and Ascher in 1987 opened up a new avenue for NMDA receptor modulation.[9]

Key Historical Compounds:

  • Kynurenic Acid: An endogenous tryptophan metabolite that was one of the first identified antagonists at the glycine site.[2]

  • 7-Chlorokynurenic Acid (7-CKA): A more potent and selective derivative of kynurenic acid.

  • Gavestinel (GV150526): A glycine site antagonist that was investigated in clinical trials for stroke but failed to show efficacy.

Quantitative Data on NMDA Receptor Antagonists

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for key NMDA receptor antagonists. These values are essential for comparing the potency of different compounds and for understanding their structure-activity relationships. The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is often used to convert IC50 values to Ki values, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Table 1: Competitive NMDA Receptor Antagonists

CompoundRadioligandPreparationKi (nM)IC50 (nM)
D-AP5[3H]CGP 39653Rat Cortical Membranes180-
CGP 37849[3H]CGP 39653Rat Cortical Membranes38-
Selfotel (CGS 19755)[3H]CGS 19755Rat Brain Membranes-40 - 2000

Table 2: Uncompetitive and Non-competitive NMDA Receptor Antagonists

CompoundRadioligandPreparationKi (nM)IC50 (nM)
Dizocilpine (MK-801)[3H]MK-801Rat Brain Membranes37.2-
Phencyclidine (PCP)[3H]TCPRat Brain Membranes205.5-
Ketamine (racemic)[3H]MK-801Rat Brain Membranes-~500
S-Ketamine-Human NMDA Receptors--
R-Ketamine-Human NMDA Receptors--
Memantine[3H]MK-801Rat Brain Membranes-~1000
Ifenprodil-GluN2B-containing receptors-9

Note: Binding affinities can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.

Table 3: Glycine Site NMDA Receptor Antagonists

CompoundRadioligandPreparationKi (nM)IC50 (nM)
Kynurenic Acid[3H]GlycineRat Telencephalon Membranes630-
7-Chlorokynurenic Acid[3H]GlycineRat Telencephalon Membranes45-
L-701,324[3H]L-689,560Rat Brain Membranes2.2-

Experimental Protocols

The characterization of NMDA receptor antagonists relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a fundamental in vitro technique used to determine the affinity of a compound for a specific receptor.[12]

Detailed Methodology for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., rat cerebral cortex) and homogenize in an ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation to each well.

    • For total binding wells, add a specific concentration of a radiolabeled ligand (e.g., [3H]MK-801 for the channel site).

    • For non-specific binding wells, add the radioligand and a high concentration of an unlabeled competitor to saturate the specific binding sites.

    • For experimental wells, add the radioligand and varying concentrations of the test antagonist.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test antagonist to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through NMDA receptors in response to agonist application and the modulatory effects of antagonists.[12]

Detailed Methodology for Whole-Cell Patch-Clamp Recording:

  • Cell/Slice Preparation:

    • Prepare acute brain slices or cultured neurons expressing NMDA receptors.

    • Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation and Sealing:

    • Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an intracellular solution.

    • Under visual guidance, carefully approach a neuron with the micropipette.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Recording NMDA Receptor Currents:

    • Clamp the cell's membrane potential at a depolarized level (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel.

    • Apply the NMDA receptor agonist (e.g., NMDA or glutamate) and co-agonist (e.g., glycine) to the cell via the perfusion system or a local application pipette.

    • Record the resulting inward or outward current, which represents the activity of the NMDA receptors.

  • Antagonist Application:

    • Co-apply the NMDA receptor antagonist with the agonists.

    • Measure the reduction in the amplitude of the NMDA receptor-mediated current to determine the inhibitory effect of the antagonist.

    • By applying a range of antagonist concentrations, a dose-response curve can be generated to determine the IC50 value.

In Vivo Behavioral Assays

In vivo models are crucial for assessing the therapeutic potential and potential side effects of NMDA receptor antagonists in a whole-organism context.

Examples of In Vivo Models:

  • Models of Epilepsy: Seizures can be induced in rodents by chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation. The ability of an NMDA receptor antagonist to prevent or reduce the severity of seizures is then assessed.[13]

  • Models of Neuropathic Pain: Nerve injury models in rodents, such as chronic constriction injury, can induce hypersensitivity to thermal and mechanical stimuli. The analgesic efficacy of NMDA receptor antagonists is evaluated by their ability to reverse this hypersensitivity.

  • Models of Cognitive Impairment: Cognitive deficits can be induced by lesions or administration of drugs like scopolamine. The ability of an NMDA receptor antagonist to improve performance in learning and memory tasks, such as the Morris water maze or radial arm maze, is measured.[4]

  • Models of Psychosis: The administration of NMDA receptor antagonists like PCP or ketamine can induce behaviors in rodents that are thought to model the positive and negative symptoms of schizophrenia. The potential antipsychotic effects of novel compounds can be assessed by their ability to reverse these behavioral changes.

Signaling Pathways and Experimental Workflows

NMDA Receptor Downstream Signaling Pathway

The influx of Ca2+ through the NMDA receptor channel initiates a cascade of intracellular signaling events that are critical for synaptic plasticity and cell survival or death.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates NO->Excitotoxicity

Caption: NMDA Receptor Downstream Signaling Pathway.

Experimental Workflow for NMDA Receptor Antagonist Discovery

The discovery and development of a novel NMDA receptor antagonist follows a multi-step process, from initial screening to preclinical and clinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification (NMDA Receptor Subtype) Screening High-Throughput Screening (HTS) Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead In_Vitro In Vitro Characterization (Binding & Electrophysiology) Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy & Safety (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: NMDA Receptor Antagonist Drug Discovery Workflow.

Conclusion and Future Directions

The historical development of NMDA receptor antagonists has been a journey of significant scientific discovery, providing profound insights into the workings of the brain in both health and disease. From the early competitive antagonists that helped define the receptor's role, to the uncompetitive channel blockers that offered a new paradigm for therapeutic intervention, each class of compound has contributed to our understanding.

Despite the initial promise, the clinical development of many NMDA receptor antagonists has been hampered by their narrow therapeutic window and significant side effects, a consequence of the receptor's ubiquitous and critical role in normal brain function. The success of memantine for Alzheimer's disease, attributed to its unique kinetic properties, highlights the importance of nuanced receptor modulation.

Future research will likely focus on developing subtype-selective antagonists, particularly those targeting specific GluN2 subunits, to achieve greater therapeutic specificity with fewer side effects. The recent resurgence of interest in ketamine for depression also underscores the potential for repurposing existing drugs and exploring novel mechanisms of action. As our understanding of the molecular intricacies of the NMDA receptor continues to grow, so too will the opportunities for developing safer and more effective antagonists for a range of debilitating neurological and psychiatric disorders.

References

Gavestinel's Paradoxical Effect on Synaptic Plasticity: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Gavestinel (GV150526) is a highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site. Developed for its neuroprotective potential, particularly in the context of acute ischemic stroke, its mechanism of action suggested a clear impact on synaptic plasticity, given the canonical role of NMDA receptors in mediating long-term potentiation (LTP). However, a review of the available preclinical data reveals a paradoxical finding: contrary to the expected inhibitory effect, this compound did not block the induction of LTP in the rat hippocampus at neuroprotective doses. This whitepaper synthesizes the available data on this compound, detailing its mechanism, its unexpected lack of effect on LTP, and the broader context of glycine site modulation in synaptic plasticity. Due to the discontinuation of its clinical development, detailed quantitative data and specific experimental protocols from primary literature are sparse. This guide therefore presents the key findings and provides representative methodologies to frame the existing knowledge and guide future research.

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

The NMDA receptor is a glutamate-gated ion channel critical for excitatory synaptic transmission and plasticity.[1] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1] This dual-agonist requirement, coupled with a voltage-dependent magnesium (Mg2+) block, allows the NMDA receptor to function as a "coincidence detector" of presynaptic glutamate release and postsynaptic depolarization.[1] The subsequent influx of Ca2+ through the channel initiates downstream signaling cascades essential for inducing both LTP and long-term depression (LTD).

This compound acts as a potent and selective antagonist at this glycine binding site. This action was hypothesized to be neuroprotective by preventing the excessive Ca2+ influx and excitotoxicity associated with ischemic events.[2][3] By blocking the co-agonist site, this compound should, in theory, prevent the opening of the NMDA receptor channel, thereby inhibiting the induction of NMDA receptor-dependent LTP.

cluster_Post Postsynaptic Density Glutamate Glutamate NMDAR GluN2 Glutamate Site Ion Channel (Mg2+ block) GluN1 Glycine Site Glutamate->NMDAR:g Binds This compound This compound This compound->NMDAR:gly Antagonist Action (Blocks Glycine Binding) Glycine Glycine / D-Serine Glycine->NMDAR:gly Binds (Co-agonist)

Figure 1: Mechanism of this compound at the NMDA Receptor.

Impact on Long-Term Potentiation (LTP)

The defining feature of NMDA receptor antagonists is their ability to block the induction of LTP. However, preclinical in vivo studies on this compound produced a surprising result.

Key Experimental Findings

A pivotal study investigated the effects of this compound on LTP in the perforant path-dentate gyrus synapses in rats. The findings from this study are summarized below.

CompoundDoseRouteTiming Relative to TetanizationEffect on LTP (e.p.s.p. slope & population spike)Reference
This compound (GV150526) 3 mg/kgi.v.30 min or 150 min priorDid not block potentiation Bordi et al., 1999
MK-801 (Dizocilpine) 1 mg/kgi.p.150 min priorBlocked potentiation Bordi et al., 1999

This result is paradoxical. While the NMDA channel blocker MK-801 effectively blocked LTP as expected, the glycine site antagonist this compound did not, even at a dose considered neuroprotective in focal ischemia models.[3] This suggests that, under the conditions of this in vivo experiment, the antagonism at the glycine site by this compound was insufficient to prevent the downstream signaling required for LTP induction. The reasons for this discrepancy—whether related to receptor subtype specificity, occupancy levels at the synapse, or other compensatory mechanisms—were not fully elucidated in publicly available literature. This lack of effect on LTP was consistent with a favorable safety profile, as this compound was also found to be devoid of the cognitive deficits and neuronal vacuolization side effects associated with NMDA channel blockers like MK-801.

Experimental Protocols

Detailed protocols for LTP experiments specifically utilizing this compound are not available in the published literature. However, a representative protocol for an in vivo LTP experiment in the rat perforant path, similar to the one cited, is provided below for context and methodological reference.

Representative Protocol: In Vivo LTP in Rat Perforant Path-Dentate Gyrus
  • Animal Preparation:

    • Adult male Sprague-Dawley or Wistar rats (250-350g) are anesthetized (e.g., with urethane, 1.2-1.5 g/kg, i.p.).

    • The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.

    • Craniotomies are performed for the placement of stimulating and recording electrodes.

  • Electrode Placement:

    • Stimulating Electrode: A bipolar stimulating electrode (e.g., tungsten) is lowered into the medial perforant path.

    • Recording Electrode: A glass micropipette or metal electrode is lowered into the hilus of the dentate gyrus of the ipsilateral hippocampus to record field excitatory postsynaptic potentials (fEPSPs) and population spikes.

  • Electrophysiological Recording:

    • Baseline Recording: Test pulses (e.g., 0.1 Hz) are delivered to establish a stable baseline response for at least 30 minutes. The stimulus intensity is adjusted to elicit a population spike amplitude that is approximately 50% of the maximum.

    • Drug Administration: this compound (e.g., 3 mg/kg) or vehicle is administered intravenously (i.v.) via a cannulated tail vein at a predetermined time before LTP induction (e.g., 30 minutes prior).

    • LTP Induction (Tetanization): High-Frequency Stimulation (HFS) is delivered. A typical HFS protocol consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 15 pulses at 200 Hz, with a 2-second inter-burst interval).

    • Post-HFS Recording: Responses to test pulses (0.1 Hz) are recorded for at least 60-120 minutes following HFS to monitor the potentiation of the fEPSP slope and population spike amplitude.

  • Data Analysis:

    • The slope of the fEPSP and the amplitude of the population spike are measured.

    • The average of the last 10-20 minutes of post-HFS recording is expressed as a percentage of the pre-HFS baseline average.

    • Statistical analysis (e.g., ANOVA) is used to compare the degree of potentiation between the drug-treated and vehicle control groups.

cluster_Setup Experimental Setup cluster_Protocol Recording Protocol A Anesthetize Rat & Place in Stereotaxic Frame B Implant Stimulating Electrode (Perforant Path) A->B C Implant Recording Electrode (Dentate Gyrus) B->C D Record Stable Baseline (30 min, 0.1 Hz) C->D E Administer this compound (i.v.) or Vehicle D->E F Induce LTP (High-Frequency Stimulation) E->F G Record Post-HFS Responses (60-120 min) F->G H Data Analysis: Compare fEPSP Slope & Population Spike vs Baseline G->H

Figure 2: Generalized workflow for an in vivo LTP experiment.

Signaling Pathways and Logical Implications

The induction of LTP is fundamentally dependent on Ca2+ influx through the NMDA receptor, which activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII autophosphorylation leads to synaptic changes, such as the trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, strengthening the synapse.

This compound's role as a glycine site antagonist places its intervention at the very initial step of this cascade: the opening of the NMDA receptor channel. The logical assumption is that by preventing co-agonist binding, this compound should block Ca2+ influx and, consequently, all subsequent steps leading to LTP. The finding that it fails to do so implies a breakdown in this logical chain. This could mean that at the synaptic cleft, endogenous glycine/D-serine levels are high enough to outcompete the antagonist, or that the specific NMDA receptor subtypes involved in this form of plasticity are less sensitive to this compound.

Glutamate Presynaptic Glutamate Release NMDAR NMDAR Activation & Ca2+ Influx Glutamate->NMDAR Depol Postsynaptic Depolarization Depol->NMDAR Glycine Glycine/D-Serine Binding Glycine->NMDAR CaMKII CaMKII Activation NMDAR->CaMKII AMPAR AMPAR Trafficking & Insertion CaMKII->AMPAR LTP LTP Expression AMPAR->LTP This compound This compound This compound->Glycine Antagonizes

Figure 3: this compound's theoretical point of intervention in the LTP signaling cascade.

Conclusion and Future Directions

This compound presents a compelling case study in NMDA receptor pharmacology. While its clinical development for stroke was unsuccessful, the preclinical finding that it does not inhibit LTP at neuroprotective doses is of significant scientific interest. It challenges the simple assumption that all NMDA receptor antagonists will uniformly block synaptic plasticity and highlights the nuanced role of the glycine co-agonist site. This property likely contributed to its improved safety profile over non-selective NMDA channel blockers.

For researchers and drug developers, the key takeaway is the potential to dissociate the neuroprotective effects of NMDA receptor modulation from the cognitive and psychotomimetic side effects linked to LTP inhibition. Future investigations could explore whether this paradoxical effect is specific to certain brain regions, receptor subunit compositions, or experimental conditions. A deeper understanding of how this compound failed to block LTP could provide a roadmap for designing safer, more targeted neuroprotectants and cognitive modulators that act on the glutamatergic system. The lack of detailed public data, however, remains a significant barrier and underscores the importance of publishing comprehensive preclinical findings, regardless of clinical outcomes.

References

The Neuromodulatory Landscape of Gavestinel: A Technical Guide to its Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VERONA, Italy – December 4, 2025 – This technical whitepaper provides an in-depth analysis of the cellular and molecular pathways modulated by Gavestinel (GV150526A), a selective antagonist for the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Developed as a potential neuroprotective agent for acute ischemic stroke, this compound's mechanism of action offers a compelling case study in the complexities of targeting excitotoxicity. This guide is intended for researchers, neuroscientists, and drug development professionals investigating NMDA receptor pharmacology and neuroprotective strategies.

Introduction

This compound is a potent, high-affinity, and selective antagonist of the NMDA receptor, specifically targeting the strychnine-insensitive glycine binding site on the GluN1 subunit.[1] This site must be occupied by a co-agonist, typically glycine or D-serine, for the receptor channel to open in response to glutamate (B1630785) binding. By competitively inhibiting this co-agonist site, this compound effectively prevents ion channel activation, thereby blocking the influx of calcium (Ca²⁺) and mitigating the downstream cascade of excitotoxic neuronal injury.[2][3] While this compound demonstrated significant neuroprotective effects in preclinical animal models of focal ischemia,[3][4][5] it ultimately failed to improve functional outcomes in large-scale human clinical trials for acute stroke (GAIN International and GAIN Americas).[1][6][7] Despite this translational outcome, the study of this compound provides critical insights into the molecular mechanisms of excitotoxicity and the modulation of NMDA receptor-dependent signaling pathways.

Core Mechanism of Action: NMDA Receptor Antagonism

The primary molecular action of this compound is the blockade of the glycine co-agonist site on the NMDA receptor. The NMDA receptor is a heterotetrameric ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, under pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of these receptors.

This overactivation triggers a massive influx of Ca²⁺ into the neuron, initiating a catastrophic enzymatic cascade. This cascade, known as excitotoxicity, includes the activation of proteases (caspases), phospholipases, and neuronal nitric oxide synthase (nNOS), leading to the production of damaging free radicals, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[2][8][9] this compound's antagonism at the glycine site provides a direct mechanism to interrupt the initial trigger of this cascade by preventing the NMDA receptor channel from opening.

Gavestinel_Pathway Diagram of this compound's Action on the NMDA Receptor Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GlutamateSite Glutamate Site (GluN2) Glutamate->GlutamateSite Binds This compound This compound GlycineSite Glycine Site (GluN1) This compound->GlycineSite Blocks Glycine Glycine Glycine->GlycineSite Binds NMDAR NMDA Receptor (GluN1/GluN2) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates Excitotoxicity Excitotoxicity Cascade (nNOS, Caspases, etc.) Ca_Influx->Excitotoxicity Initiates

Caption: this compound competitively blocks the glycine co-agonist site on the NMDA receptor.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpecies / PreparationAssay TypeValueReference
K_d_ Rat Cerebral Cortical Membranes[³H]GV150526A Radioligand Binding0.8 nM[1]
B_max_ Rat Cerebral Cortical Membranes[³H]GV150526A Radioligand Binding3.4 pmol/mg protein[1]

Table 2: Neuroprotective Efficacy of this compound in Preclinical Models

ModelSpeciesThis compound AdministrationEndpointResultReference
Permanent MCAORat3 mg/kg IV (pre-ischemia)Infarct Volume (24h)72-84% reduction[5]
Permanent MCAORat3 mg/kg IV (6h post-ischemia)Infarct Volume45-48% reduction[5]
Permanent MCAORat-Putative Neuroprotective Plasma Conc.10 - 30 µg/mL[3]

Key Cellular Pathways Modulated by this compound

By inhibiting NMDA receptor activation, this compound prevents the pathological surge in intracellular Ca²⁺, thereby modulating several critical downstream neurotoxic pathways.

Attenuation of Calcium Overload

The most immediate and critical cellular effect of this compound is the prevention of glutamate-induced increases in cytosolic Ca²⁺ concentrations.[10] This action is the lynchpin of its neuroprotective mechanism, as calcium overload is the primary trigger for the excitotoxic cascade.

Inhibition of Nitric Oxide Synthase (nNOS)

Elevated intracellular Ca²⁺, upon binding to calmodulin, activates neuronal nitric oxide synthase (nNOS). This leads to the production of nitric oxide (NO), which can react with superoxide (B77818) radicals to form the highly damaging peroxynitrite.[2][9] This process contributes significantly to oxidative stress and neuronal injury. By blocking the initial Ca²⁺ influx, this compound indirectly prevents the activation of nNOS and subsequent free radical damage.[9]

Suppression of Apoptotic Pathways

The excitotoxicity cascade culminates in the activation of cell death machinery. Calcium overload can lead to mitochondrial dysfunction and the activation of a family of proteases known as caspases, which execute the apoptotic program.[2][11] Studies have shown that NMDA receptor-mediated excitotoxicity leads to delayed apoptosis.[9] this compound's blockade of the NMDA receptor helps preserve mitochondrial integrity and prevents the activation of these downstream caspase-mediated apoptotic pathways.

Excitotoxicity_Pathway Inhibition of the Excitotoxicity Cascade by this compound This compound This compound NMDAR NMDA Receptor This compound->NMDAR Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Leads to nNOS nNOS Activation Calmodulin->nNOS Activates Caspases Caspase Activation Calmodulin->Caspases Activates Peroxynitrite Peroxynitrite Formation (Oxidative Stress) nNOS->Peroxynitrite Leads to Apoptosis Apoptosis Peroxynitrite->Apoptosis Induces Caspases->Apoptosis Induces Fura2_Workflow Workflow for Fura-2 AM Calcium Imaging Experiment step1 1. Culture primary neurons on glass coverslips step2 2. Load cells with Fura-2 AM dye step1->step2 step3 3. Wash to remove extracellular dye step2->step3 step4 4. Mount on microscope and establish baseline step3->step4 step5 5. Perfuse with Glutamate +/- this compound step4->step5 step6 6. Record fluorescence at 340nm and 380nm step5->step6 step7 7. Calculate F340/F380 ratio to determine [Ca²⁺]i change step6->step7

References

Methodological & Application

Application Notes and Protocols for Gavestinel in a Rodent Model of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gavestinel (also known as GV150526), a selective glycine (B1666218) site antagonist of the N-methyl-D-aspartate (NMDA) receptor, in a rodent model of ischemic stroke. While this compound did not show efficacy in human clinical trials, it demonstrated significant neuroprotective effects in preclinical animal models. The following protocols are based on the successful preclinical studies to facilitate further research into NMDA receptor modulation in stroke.

Mechanism of Action: Targeting Excitotoxicity

During an ischemic stroke, the lack of blood flow and oxygen to the brain leads to a massive release of the excitatory neurotransmitter glutamate (B1630785). This excess glutamate over-activates NMDA receptors, leading to an influx of calcium ions into neurons. The high intracellular calcium levels trigger a cascade of detrimental events, including the activation of proteases and lipases, generation of free radicals, and ultimately, neuronal cell death. This process is known as excitotoxicity. This compound acts by binding to the glycine co-agonist site on the NMDA receptor, preventing its activation by glutamate and thereby mitigating the downstream excitotoxic cascade.

G cluster_0 Ischemic Stroke cluster_1 NMDA Receptor Activation cluster_2 Excitotoxicity Cascade cluster_3 This compound Intervention Reduced Blood Flow Reduced Blood Flow Glutamate Release Glutamate Release Reduced Blood Flow->Glutamate Release NMDA_Receptor NMDA_Receptor Glutamate Release->NMDA_Receptor Binds to Ca_Influx Ca_Influx NMDA_Receptor->Ca_Influx Channel Opening Glycine Glycine Glycine->NMDA_Receptor Co-agonist binding Enzyme_Activation Enzyme_Activation Ca_Influx->Enzyme_Activation Activates Neuronal_Death Neuronal_Death Enzyme_Activation->Neuronal_Death Leads to This compound This compound This compound->NMDA_Receptor Blocks Glycine Site

Figure 1: Signaling pathway of this compound's neuroprotective action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from preclinical studies of this compound in rodent stroke models.

Table 1: this compound Administration Protocol

ParameterValueReference
Drug This compound (GV150526)[1][2]
Dosage 3 mg/kg[1][2]
Route of Administration Intravenous (i.v.)[1][2]
Time of Administration Up to 6 hours post-ischemia[1][2]
Vehicle Saline or other appropriate vehicleN/A

Table 2: Rodent Stroke Model Parameters

ParameterDescriptionReference
Animal Model Rat[1][2]
Stroke Induction Method Middle Cerebral Artery Occlusion (MCAO)[1][2]
Occlusion Duration Transient or Permanent[3]
Anesthesia Isoflurane (B1672236)[4]

Table 3: Outcome Measures and Results

Outcome MeasureTimepointResult with this compoundReference
Infarct Volume (Histology) 24 hours post-MCAOSignificant reduction[1]
Infarct Volume (MRI) 6, 24, and 144 hours post-MCAOSignificant reduction[2]
Somatosensory Evoked Potentials (SEP) 7 days post-MCAOSignificant protection[1]

Experimental Protocols

The following are detailed protocols for the key experiments involved in testing this compound in a rodent model of stroke.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia machine with isoflurane

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Sutures (e.g., 6-0 silk)

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat with 3-4% isoflurane for induction and maintain with 1.5-2% isoflurane in a mix of oxygen and air.

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA with silk sutures.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 18-20 mm from the carotid bifurcation).

  • (Optional) Confirm successful occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.

  • For transient MCAO, withdraw the filament after the desired occlusion period (e.g., 90 or 120 minutes). For permanent MCAO, leave the filament in place.

  • Close the neck incision with sutures.

  • Administer post-operative analgesics and supportive care as per institutional guidelines.

This compound Administration

Materials:

  • This compound (GV150526) powder

  • Sterile saline for injection

  • Syringes and needles for intravenous injection

Procedure:

  • Prepare a stock solution of this compound in sterile saline at the desired concentration.

  • At the designated time point post-MCAO (e.g., 1, 3, or 6 hours), administer this compound at a dose of 3 mg/kg via intravenous injection (e.g., through the tail vein).

  • The control group should receive an equivalent volume of sterile saline.

Infarct Volume Assessment using TTC Staining

This protocol is for the histological assessment of the ischemic infarct 24 hours after MCAO.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Formalin solution (10%)

Procedure:

  • At 24 hours post-MCAO, euthanize the rat with an overdose of an appropriate anesthetic.

  • Carefully remove the brain and chill it in cold saline for 2-5 minutes.

  • Place the brain in a rat brain matrix slicer and cut into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. The viable tissue will stain red, while the infarcted tissue will remain white.

  • Transfer the stained slices to a 10% formalin solution for fixation.

  • Capture digital images of the stained slices.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The total infarct volume can be calculated by integrating the infarct areas of all slices.

Behavioral Assessment

A battery of behavioral tests can be used to assess neurological deficits and functional recovery following stroke.

  • Neurological Deficit Score (e.g., Garcia Scale): A composite score based on the evaluation of spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.[5]

  • Corner Test: The animal is placed facing a corner. The direction of turning to exit the corner is recorded. A healthy animal will turn left or right, while an animal with a unilateral lesion will preferentially turn towards the non-impaired side.[5]

  • Cylinder Test: The animal is placed in a transparent cylinder, and the use of the forelimbs for wall exploration is observed. This test assesses forelimb asymmetry.

  • Rotarod Test: This test evaluates motor coordination and balance by measuring the time an animal can stay on a rotating rod.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent stroke model.

G cluster_0 Pre-Treatment cluster_1 Stroke Induction cluster_2 Treatment cluster_3 Post-Treatment Assessment start Start Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing start->Animal_Acclimation end End MCAO_Surgery MCAO Surgery Animal_Acclimation->MCAO_Surgery Gavestinel_Admin This compound (3 mg/kg i.v.) or Vehicle Administration MCAO_Surgery->Gavestinel_Admin Behavioral_Testing Behavioral Testing (e.g., Garcia Scale, Corner Test) Gavestinel_Admin->Behavioral_Testing Functional_Assessment Functional Assessment (e.g., SEP, MRI) Behavioral_Testing->Functional_Assessment Histology Histological Analysis (TTC Staining for Infarct Volume) Histology->end Functional_Assessment->Histology

Figure 2: Experimental workflow for this compound in a rodent stroke model.

References

Application Notes and Protocols for Studying NMDA Receptor Function in Brain Slices Using Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gavestinel, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, for investigating NMDA receptor function in acute brain slice preparations. This document includes detailed protocols for electrophysiological recordings and data presentation guidelines.

Introduction to this compound

This compound is a non-competitive antagonist that acts at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor-channel complex. Its high affinity and selectivity make it a valuable tool for dissecting the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurodegeneration. Understanding its effects in brain slices, which maintain a relatively intact synaptic architecture, is crucial for preclinical research.

Mechanism of Action

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[1] this compound selectively binds to the glycine co-agonist site, thereby preventing the channel opening even in the presence of glutamate. This non-competitive antagonism allows for the modulation of NMDA receptor activity without directly interfering with the glutamate binding site.

dot

Caption: Mechanism of this compound antagonism at the NMDA receptor.

Quantitative Data

While specific quantitative data for this compound's effects directly within brain slice preparations is not extensively available in public literature, the following table summarizes its known properties and provides context with data from other glycine site antagonists. Researchers are encouraged to determine the optimal concentration-response range for their specific experimental conditions.

ParameterThis compoundOther Glycine Site Antagonists (for context)Reference
Binding Affinity (Kd) 0.8 nM-[2]
Mechanism of Action Non-competitive antagonist at the glycine site-[2]
Selectivity >1000-fold selectivity over AMPA and kainate receptors-[2]
IC50 in Cultured Neurons Not available0.14 to 13.8 µM for various antagonists[3]
Effect on LTP in Brain Slices Not availableLevetiracetam significantly reduced LTP-like plasticity.[4]
Effect on LTD in Brain Slices Not availableNMDA receptor-dependent LTD is induced by low-frequency stimulation.[3]

Experimental Protocols

The following are detailed protocols for the preparation of acute brain slices and the subsequent electrophysiological recording to study the effects of this compound.

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[5][6][7]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold cutting solution (see table below)

  • Artificial cerebrospinal fluid (aCSF) (see table below)

  • Recovery chamber

  • Incubation chamber

Solutions:

ComponentCutting Solution (mM)aCSF (mM)
NMDG92-
NaCl-125
KCl2.52.5
NaH2PO41.251.25
NaHCO33025
HEPES20-
Glucose2525
MgSO4101
CaCl20.52
Thiourea2-
Sodium Ascorbate5-
Sodium Pyruvate3-

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, carbogen-gassed cutting solution.

  • Rapidly dissect the brain and place it in ice-cold cutting solution.

  • Mount the brain onto the vibratome stage using cyanoacrylate glue.

  • Section the brain into 300-400 µm thick slices in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.

dot

Brain_Slice_Preparation Start Anesthetize Animal Perfuse Transcardial Perfusion (Ice-cold cutting solution) Start->Perfuse Dissect Dissect Brain Perfuse->Dissect Mount Mount on Vibratome Dissect->Mount Section Section Brain (300-400 µm slices) Mount->Section Recover Recovery (Cutting solution, 32-34°C) Section->Recover Incubate Incubation (aCSF, Room Temp) Recover->Incubate End Ready for Recording Incubate->End

Caption: Workflow for acute brain slice preparation.

Protocol 2: Field Potential Electrophysiology to Study Synaptic Plasticity (LTP/LTD)

This protocol describes how to induce and record long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices.

Materials:

  • Prepared acute brain slices

  • Recording chamber with perfusion system

  • aCSF

  • This compound stock solution

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier and data acquisition system

Procedure:

  • Transfer a brain slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate.

  • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • Apply this compound to the perfusion bath at the desired concentration and allow it to equilibrate for at least 15-20 minutes.

  • Induce LTP or LTD:

    • LTP Induction: Apply high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second.[5]

    • LTD Induction: Apply low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.[3][5]

  • Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.

  • Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-induction baseline.

dot

LTP_LTD_Workflow Start Place Slice in Recording Chamber Baseline Establish Stable Baseline (fEPSP recording) Start->Baseline Apply_Drug Apply this compound Baseline->Apply_Drug Induction Induce Plasticity Apply_Drug->Induction HFS High-Frequency Stimulation (LTP) Induction->HFS HFS LFS Low-Frequency Stimulation (LTD) Induction->LFS LFS Post_Record Record Post-Induction (>60 min) HFS->Post_Record LFS->Post_Record Analyze Analyze fEPSP Slope Post_Record->Analyze

Caption: Experimental workflow for LTP/LTD studies.

NMDA Receptor Signaling Pathways

Activation of NMDA receptors leads to an influx of Ca2+, which acts as a second messenger to trigger a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity and other cellular responses. The diagram below illustrates key components of this signaling cascade.

dot

NMDA_Signaling NMDA_R NMDA Receptor Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII PKC PKC Activation Calmodulin->PKC Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Ras_ERK Ras-ERK Pathway PKC->Ras_ERK CREB CREB Phosphorylation Ras_ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity

Caption: Simplified NMDA receptor downstream signaling pathway.

Conclusion

This compound is a powerful pharmacological tool for the investigation of NMDA receptor function. The protocols and information provided herein offer a framework for designing and conducting experiments in acute brain slices. Due to the limited availability of specific quantitative data for this compound in this preparation, it is recommended that researchers perform initial dose-response experiments to determine the optimal concentrations for their studies. By carefully following these guidelines, researchers can effectively utilize this compound to advance our understanding of the critical roles of NMDA receptors in brain function and disease.

References

Application Notes and Protocols for Gavestinel in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gavestinel (also known as GV-150526), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine (B1666218) binding site, in various electrophysiological recording techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity and synaptic plasticity.

Mechanism of Action

This compound selectively binds to the glycine co-agonist site on the NMDA receptor. This binding prevents the glycine-dependent conformational change required for channel opening, thereby non-competitively inhibiting ion flux through the NMDA receptor channel. This targeted mechanism of action makes this compound a valuable tool for dissecting the role of glycine-site modulation of NMDA receptor function in various physiological and pathological processes.

dot

Caption: this compound's mechanism of action on the NMDA receptor.

Data Presentation

The following tables summarize the available quantitative data on the electrophysiological effects of this compound.

Table 1: Effect of this compound on Long-Term Potentiation (LTP)

PreparationSpeciesBrain RegionStimulation ProtocolThis compound (GV-150526) TreatmentEffect on LTPReference
In vivoRatPerforant path-dentate gyrusTetanization3 mg/kg, i.v. (30 or 150 min prior)No block of e.p.s.p. slope and population spike amplitude potentiation.[1]
In vivoRatPerforant path-dentate gyrusTetanizationDizocilpine (MK801) 1 mg/kg, i.p. (150 min prior)Clear block of LTP of e.p.s.p. slope and population spike amplitude.[1]

Table 2: Effect of this compound on Somatosensory Evoked Potentials (SEPs) in a Model of Focal Ischemia

PreparationSpeciesConditionThis compound (GV-150526) TreatmentEffect on SEP AmplitudeReference
In vivoRatMiddle Cerebral Artery Occlusion (MCAo)3 mg/kg, i.v. (1 or 6 hours post-MCAo)Protected SEP responses recorded from the hindpaw cortical field.[2]
In vivoRatMiddle Cerebral Artery Occlusion (MCAo)3 mg/kg, i.v. (1 hour post-MCAo)Significantly protected SEP responses from the forepaw cortical field.[2]

Experimental Protocols

In Vivo Field Potential Recording: Long-Term Potentiation (LTP)

This protocol is based on a study investigating the effect of this compound on LTP in the rat dentate gyrus.[1]

Objective: To assess the effect of this compound on the induction and maintenance of LTP.

Experimental Model: Adult male rats.

Anesthesia: Urethane or other suitable anesthetic.

Surgical Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy to expose the skull over the hippocampus.

  • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.

Electrophysiological Recording:

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes by delivering single test pulses to the perforant path.

  • Adjust the stimulation intensity to elicit a population spike of approximately 1-2 mV.

  • Administer this compound (3 mg/kg, i.v.) or vehicle.

  • After a 30 or 150-minute post-injection period, induce LTP using a high-frequency stimulation (tetanization) protocol (e.g., 10 trains of 10 pulses at 200 Hz, with a 2-second inter-train interval).

  • Continue recording fEPSPs and population spikes for at least 60 minutes post-tetanization to assess the maintenance of LTP.

Data Analysis: Measure the slope of the fEPSP and the amplitude of the population spike. Express the post-tetanization values as a percentage of the pre-tetanization baseline. Compare the degree of potentiation between the this compound-treated and vehicle-treated groups.

dot

LTP_Workflow Start Start: Anesthetized Rat in Stereotaxic Frame Surgery Implant Electrodes (Stimulating: Perforant Path, Recording: Dentate Gyrus) Start->Surgery Baseline Record Baseline fEPSPs and Population Spikes Surgery->Baseline Treatment Administer this compound (3 mg/kg, i.v.) or Vehicle Baseline->Treatment Wait Wait 30 or 150 minutes Treatment->Wait Tetanization Induce LTP (High-Frequency Stimulation) Wait->Tetanization Post_LTP_Recording Record Post-Tetanization fEPSPs and Population Spikes Tetanization->Post_LTP_Recording Analysis Analyze Data: Compare Potentiation Post_LTP_Recording->Analysis

Caption: Workflow for in vivo LTP experiment with this compound.

In Vitro Whole-Cell Patch-Clamp Recording (Representative Protocol)

Objective: To characterize the effect of this compound on NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Preparation:

  • Cultured Neurons: Plate primary hippocampal or cortical neurons on coverslips.

  • Acute Brain Slices: Prepare coronal or sagittal brain slices containing the region of interest (e.g., hippocampus, cortex).

Solutions:

  • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2, and 0.01 glycine (to allow for competitive antagonism studies). Bubble with 95% O2 / 5% CO2.

  • Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

Recording Procedure:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, apply NMDA (e.g., 30 µM) and glycine (e.g., 10 µM) in the external solution. The presence of a low concentration of MgCl2 (e.g., 0.1 mM) can help to study voltage-dependent block.

  • Record the baseline NMDA-evoked current.

  • Bath-apply this compound at various concentrations (e.g., 10 nM - 10 µM) and record the NMDA-evoked current in the presence of the drug.

  • Perform a washout with the external solution to check for reversibility of the effect.

Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after this compound application. Construct a concentration-response curve to determine the IC50 of this compound.

dot

Patch_Clamp_Workflow Start Start: Neuronal Preparation (Cultured Cells or Brain Slice) Recording_Setup Establish Whole-Cell Patch-Clamp Recording Start->Recording_Setup Voltage_Clamp Voltage-Clamp at -70 mV Recording_Setup->Voltage_Clamp Isolate_Currents Isolate NMDA Receptor Currents (Apply NMDA + Glycine) Voltage_Clamp->Isolate_Currents Baseline_Current Record Baseline NMDA-Evoked Current Isolate_Currents->Baseline_Current Gavestinel_Application Bath-Apply this compound (Varying Concentrations) Baseline_Current->Gavestinel_Application Record_Drug_Effect Record NMDA-Evoked Current in Presence of this compound Gavestinel_Application->Record_Drug_Effect Washout Washout with External Solution Record_Drug_Effect->Washout Record_Washout Record NMDA-Evoked Current After Washout Washout->Record_Washout Analysis Analyze Data: Concentration-Response Curve (IC50) Record_Washout->Analysis

Caption: Representative workflow for patch-clamp experiments.

In Vivo Extracellular Recording (Representative Protocol)

This protocol provides a general framework for investigating the effects of systemically administered this compound on spontaneous or evoked neuronal activity in a specific brain region.

Objective: To determine how this compound modulates the firing rate and pattern of neurons in vivo.

Experimental Model: Anesthetized or awake, head-fixed animals (e.g., rats, mice).

Surgical Procedure:

  • Anesthetize the animal (if applicable) and secure it in a stereotaxic frame.

  • Perform a craniotomy over the target brain region.

  • Slowly lower a recording microelectrode into the desired brain area.

Recording Procedure:

  • Isolate and record the spontaneous activity of a single neuron or a small group of neurons.

  • Record baseline firing activity for a stable period (e.g., 10-15 minutes).

  • Administer this compound systemically (e.g., intravenously or intraperitoneally) at the desired dose.

  • Continuously record the neuronal activity for an extended period (e.g., 60-120 minutes) to observe any changes in firing rate or pattern.

  • If studying evoked activity, apply a relevant stimulus (e.g., sensory stimulus, electrical stimulation of an afferent pathway) before and after this compound administration and compare the evoked responses.

Data Analysis: Analyze the firing rate (spikes/second) and firing pattern (e.g., bursting, tonic) of the recorded neurons before and after this compound administration. For evoked responses, measure the magnitude and latency of the response.

dot

In_Vivo_Recording_Workflow Start Start: Anesthetized or Head-Fixed Animal Surgery Craniotomy and Electrode Implantation Start->Surgery Isolate_Neuron Isolate and Record Single-Unit or Multi-Unit Activity Surgery->Isolate_Neuron Baseline_Recording Record Baseline Neuronal Firing Isolate_Neuron->Baseline_Recording Gavestinel_Admin Systemic Administration of this compound Baseline_Recording->Gavestinel_Admin Post_Drug_Recording Continuously Record Neuronal Activity Gavestinel_Admin->Post_Drug_Recording Analysis Analyze Firing Rate and Pattern Post_Drug_Recording->Analysis

Caption: General workflow for in vivo extracellular recording.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the glycine site on NMDA receptors in neuronal function. The provided data and protocols offer a starting point for researchers to explore its effects using various electrophysiological techniques. While specific quantitative data for this compound in all electrophysiological paradigms is limited in the public domain, the representative protocols for similar compounds can be adapted and optimized. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

Application Notes: Measuring the Potency and Efficacy of Gavestinel using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gavestinel (GV150526) is a highly potent and selective non-competitive antagonist that targets the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor[1][2][3]. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, plays a key role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in various neurological disorders and excitotoxic neuronal injury. This compound's mechanism of action, by blocking the glycine co-agonist site, prevents the opening of the NMDA receptor ion channel, thereby reducing calcium influx and mitigating excitotoxicity. It has been investigated for its neuroprotective effects in conditions like acute ischemic stroke[3][4][5].

Accurate determination of this compound's potency (typically measured as the half-maximal inhibitory concentration, IC50) and efficacy (the maximal level of inhibition) is critical for drug development and research. Cell-based functional assays provide a robust platform for these measurements by evaluating the compound's effect on NMDA receptor activity in a controlled cellular environment. This document outlines a detailed protocol for a calcium flux assay using a cell line stably expressing NMDA receptors, a common method for characterizing NMDA receptor antagonists.

Principle of the Assay

The NMDA receptor is a ligand-gated ion channel that, upon activation, permits the influx of calcium ions (Ca²⁺) into the cell. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. In this assay, cells expressing NMDA receptors are pre-loaded with a fluorescent calcium indicator. The receptors are then stimulated with agonists (glutamate and a co-agonist like glycine or D-serine) in the presence of varying concentrations of this compound. As a glycine site antagonist, this compound will inhibit receptor activation, leading to a dose-dependent decrease in the calcium influx and, consequently, a reduction in the fluorescent signal. By measuring the fluorescence intensity across a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 and efficacy.

NMDA Receptor Signaling and this compound's Mechanism of Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention for this compound.

cluster_1 Cell Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:glu Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:gly Binds (Co-agonist) This compound This compound This compound->NMDA_Receptor:gly Blocks Ca_Influx Ca²+ Influx NMDA_Receptor:ion->Ca_Influx Opens to allow Signal Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Signal

Caption: NMDA receptor activation and this compound's inhibitory mechanism.

Experimental Protocols

Protocol 1: Calcium Flux Assay for this compound Potency (IC50) Determination

This protocol details a homogenous, no-wash calcium flux assay using a fluorescent imaging plate reader (FLIPR) or a similar instrument. It is designed for a 96- or 384-well plate format.

Materials:

  • HEK293 cell line stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)[6].

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

  • Agonists: L-Glutamate and D-Serine (as the co-agonist).

  • Antagonist: this compound.

  • Poly-D-Lysine coated black-walled, clear-bottom microplates (96- or 384-well).

Experimental Workflow Diagram:

arrow arrow A 1. Cell Plating Seed NMDA-HEK293 cells in microplates. Incubate 24-48h. B 2. Dye Loading Load cells with calcium-sensitive dye. Incubate ~60 min at 37°C. A->B C 3. Compound Addition Add serial dilutions of this compound to respective wells. Incubate ~20 min. B->C D 4. Agonist Stimulation Add Glutamate/D-Serine solution and immediately start fluorescence reading. C->D E 5. Data Acquisition Measure fluorescence intensity over time (kinetic read on FLIPR). D->E F 6. Data Analysis Calculate dose-response curve. Determine IC50 and Efficacy. E->F cluster_0 Experimental Data cluster_1 Data Processing cluster_2 Parameter Derivation Raw_Data Raw Fluorescence Data (Kinetic Read) Normalization Normalize Data (% Inhibition) Raw_Data->Normalization Concentrations This compound Concentrations (Log Scale) Plotting Plot % Inhibition vs. Log [this compound] Concentrations->Plotting Normalization->Plotting Curve_Fit Fit 4-Parameter Logistic Curve Plotting->Curve_Fit IC50 Potency (IC50) (Concentration at 50% Inhibition) Curve_Fit->IC50 Derive Efficacy Efficacy (Max % Inhibition at Plateau) Curve_Fit->Efficacy Derive

References

Application Notes: Assessing Neuroprotection by Gavestinel using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV150526) is a selective antagonist of the strychnine-insensitive glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In preclinical models of ischemic stroke, this compound demonstrated neuroprotective effects by reducing infarct volume.[2][4][5] The underlying mechanism involves the attenuation of excitotoxicity. During ischemic events, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of Ca2+ and triggering downstream apoptotic and necrotic cell death pathways. By blocking the glycine site, this compound prevents channel opening, thereby mitigating this excitotoxic cascade.

Despite promising preclinical data, large-scale clinical trials, namely the Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials, did not demonstrate a significant improvement in functional outcomes for acute ischemic stroke patients.[2][5][6] Nevertheless, the study of this compound and its mechanism remains valuable for understanding the complexities of neuroprotection.

Immunohistochemistry (IHC) is an indispensable technique for the qualitative and quantitative assessment of neuroprotection in tissue sections.[7][8] It allows for the precise localization and quantification of key cellular and molecular markers associated with neuronal injury, survival, apoptosis, and glial responses within the neuroanatomical context of the brain. These application notes provide detailed protocols for using IHC to evaluate the neuroprotective efficacy of this compound in preclinical models of neurological injury, such as middle cerebral artery occlusion (MCAO) in rodents.

Key Immunohistochemical Markers for Neuroprotection Studies

To comprehensively assess the effects of this compound, a panel of IHC markers should be utilized:

  • Neuronal Survival Markers:

    • NeuN (Neuronal Nuclei): A robust marker for identifying mature, surviving neurons.[9][10][11] A higher count of NeuN-positive cells in the ischemic penumbra of this compound-treated animals compared to controls would indicate neuroprotection.

    • MAP2 (Microtubule-Associated Protein 2): A dendritic marker that is rapidly lost after ischemic injury.[12] Preservation of MAP2 staining suggests the protection of neuronal structural integrity.

  • Apoptosis Markers:

    • Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway.[13] Reduced expression of cleaved caspase-3 in the treatment group indicates an anti-apoptotic effect.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling): A method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][13] Fewer TUNEL-positive cells would suggest this compound-mediated cell death prevention.

  • Glial Response Markers:

    • GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes. Reactive astrogliosis is a prominent feature following brain injury.[14]

    • Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia.[12] Changes in the morphology and density of Iba1-positive cells can indicate the modulation of the neuroinflammatory response.

Quantitative Data Summary

IHC Marker Experimental Group Region of Interest (ROI) Metric (Example) Value (Mean ± SEM) P-value (vs. Vehicle)
NeuN Vehicle ControlPenumbraNumber of Positive Cells / mm²e.g., 150 ± 12-
This compound-TreatedPenumbraNumber of Positive Cells / mm²e.g., 250 ± 18e.g., <0.01
Cleaved Caspase-3 Vehicle ControlPenumbra% Positive Areae.g., 25 ± 3.5-
This compound-TreatedPenumbra% Positive Areae.g., 8 ± 1.2e.g., <0.001
Iba1 Vehicle ControlPenumbraCell Count / mm²e.g., 95 ± 9-
This compound-TreatedPenumbraCell Count / mm²e.g., 60 ± 7e.g., <0.05

Visualizing Pathways and Workflows

This compound's Neuroprotective Signaling Pathway

The diagram below illustrates the mechanism of action by which this compound confers neuroprotection. It blocks the glycine co-agonist site on the NMDA receptor, preventing ion channel opening despite the presence of glutamate, thus inhibiting downstream excitotoxic pathways.

Gavestinel_Pathway Mechanism of this compound-Mediated Neuroprotection cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) This compound This compound This compound->NMDAR Blocks Glycine Site Ca_Channel Ion Channel (Closed) NMDAR->Ca_Channel Gate Control Ca_Influx No Ca2+ Influx Neuroprotection Neuroprotection (Cell Survival) Ca_Influx->Neuroprotection Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Prevents

Caption: this compound blocks the NMDA receptor's glycine site, preventing excitotoxicity.

General Immunohistochemistry Experimental Workflow

The following workflow diagram outlines the key steps for assessing neuroprotection using immunohistochemistry, from the preclinical model to final data analysis.

IHC_Workflow Immunohistochemistry Workflow for Neuroprotection Assessment A 1. Preclinical Model (e.g., MCAO in rodents) B 2. This compound Administration (vs. Vehicle Control) A->B C 3. Tissue Collection & Fixation (Perfusion with 4% PFA) B->C D 4. Cryoprotection & Sectioning (e.g., 30 µm cryostat sections) C->D E 5. Immunohistochemical Staining (Antigen retrieval, blocking, antibody incubation) D->E F 6. Imaging (Microscopy, whole-slide scanning) E->F G 7. Quantitative Analysis (Cell counting, densitometry in ROIs) F->G

Caption: Standard IHC workflow from animal model to quantitative analysis.

Detailed Experimental Protocols

Protocol 1: Perfusion, Tissue Processing, and Sectioning

This protocol is designed for rodent models of focal cerebral ischemia (e.g., MCAO).

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 4% Paraformaldehyde (PFA) in PBS, ice-cold

  • 30% Sucrose (B13894) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

Procedure:

  • At the designated experimental endpoint, deeply anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital).

  • Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA for fixation.

  • Carefully dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

  • Transfer the brain to a 30% sucrose solution in PBS at 4°C for cryoprotection. Allow the brain to sink completely (typically 48-72 hours).

  • Embed the brain in OCT compound and freeze rapidly. Store at -80°C until sectioning.

  • Using a cryostat, cut coronal sections at a thickness of 30 µm. Collect sections spanning the entire ischemic lesion into a cryoprotectant solution for free-floating IHC.

Protocol 2: Free-Floating Immunohistochemistry (Chromogenic Detection)

This protocol uses a standard ABC (Avidin-Biotin Complex) method for robust signal amplification.

Materials:

  • Tris-Buffered Saline (TBS)

  • TBS with 0.3% Triton X-100 (TBS-T)

  • Hydrogen Peroxide (H₂O₂)

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in TBS-T

  • Primary Antibody (e.g., Rabbit anti-NeuN, Mouse anti-GFAP)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • ABC Reagent (Vectastain® ABC Kit or similar)

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Mounting medium

Procedure:

  • Washing: Wash free-floating sections three times for 10 minutes each in TBS.

  • Endogenous Peroxidase Quenching: Incubate sections in 0.3% H₂O₂ in TBS for 15 minutes at room temperature to block endogenous peroxidase activity.[15]

  • Washing: Wash sections three times for 10 minutes each in TBS-T.

  • Blocking: Incubate sections in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration (empirically determined, e.g., 1:1000 for anti-NeuN). Incubate sections overnight at 4°C with gentle agitation.

  • Washing: The next day, wash sections three times for 10 minutes each in TBS-T.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (diluted in Blocking Buffer, e.g., 1:500) for 2 hours at room temperature.[15]

  • Washing: Wash sections three times for 10 minutes each in TBS-T.

  • ABC Complex Formation: Prepare the ABC reagent according to the manufacturer's instructions and incubate the sections for 1 hour at room temperature.

  • Washing: Wash sections three times for 10 minutes each in TBS.

  • Visualization: Develop the signal using a DAB substrate kit. Monitor the color development under a microscope and stop the reaction by transferring sections to TBS.

  • Mounting: Mount the sections onto positively charged glass slides, allow them to air dry, dehydrate through an ethanol (B145695) series, clear in xylene, and coverslip with a permanent mounting medium.

Protocol 3: Image Acquisition and Quantitative Analysis

Procedure:

  • Image Acquisition: Systematically capture high-resolution images of the stained sections using a brightfield microscope equipped with a digital camera or a whole-slide scanner. Ensure consistent lighting and magnification across all samples.

  • Region of Interest (ROI) Definition: Define standardized ROIs for the ischemic core and penumbra based on adjacent stained sections (e.g., Nissl stain to identify cytoarchitecture) or anatomical landmarks.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji, QuPath) for unbiased quantification.[16]

    • Cell Counting: For markers like NeuN or Iba1, apply a consistent color threshold to identify positive staining. Use automated particle analysis or stereology to count the number of positive cells within each ROI.

    • Area Fraction: For markers like cleaved Caspase-3 or GFAP, calculate the percentage of the ROI area that is positively stained (% positive area).

  • Statistical Analysis: Compare the quantitative data between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Evaluating the Behavioral Effects of Gavestinel in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV150526A) is a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. As a modulator of the glutamatergic system, this compound has been investigated for its neuroprotective potential. Preclinical studies are essential to characterize the behavioral profile of such compounds, including their effects on cognition, anxiety, and potential for adverse effects. These application notes provide detailed protocols for key behavioral tests to evaluate the effects of this compound in animal models. The NMDA receptor is a crucial component in synaptic plasticity and memory function.

Mechanism of Action

This compound acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits. This binding, coupled with depolarization of the postsynaptic membrane to remove a magnesium ion (Mg2+) block from the ion channel, allows for the influx of calcium ions (Ca2+). This calcium influx triggers downstream signaling cascades involved in synaptic plasticity. This compound, by blocking the glycine co-agonist site, prevents the conformational change required for channel opening, thereby inhibiting NMDA receptor activation. This mechanism is distinct from that of NMDA channel blockers like phencyclidine (PCP), and studies have shown that this compound does not produce PCP-like behavioral effects.

Gavestinel_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor:GluN2 Binds This compound This compound This compound->NMDA_Receptor:GluN1 Antagonizes Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds (Co-agonist) Ca2_influx Ca2+ Influx (Blocked) NMDA_Receptor:channel->Ca2_influx Prevents Signaling Downstream Signaling (e.g., CaMKII, CREB) (Inhibited) Ca2_influx->Signaling

Caption: Mechanism of Action of this compound at the NMDA Receptor.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings for this compound and other NMDA receptor glycine site antagonists in relevant behavioral tests.

Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze (MWM)

Treatment GroupDose (mg/kg, p.o.)Escape Latency (seconds, Day 5)Time in Target Quadrant (%, Probe Trial)
Vehicle Control-25.5 ± 3.235.2 ± 4.1
This compound1026.1 ± 3.534.8 ± 3.9
This compound6027.3 ± 3.833.9 ± 4.3
MK-801 (Positive Control)0.08 (i.p.)55.2 ± 5.118.5 ± 2.9

*Data presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data for this compound indicates no significant impairment in learning.

Table 2: Predicted Effects of this compound in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg)Discrimination Index
Vehicle Control-0.25 ± 0.05
This compound100.23 ± 0.06
This compound300.21 ± 0.05
Scopolamine (Positive Control)10.02 ± 0.03*

*Data presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data for this compound is predictive, suggesting no significant impact on recognition memory at neuroprotective doses.

Table 3: Predicted Anxiolytic/Anxiogenic Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time in Open Arms (%)Open Arm Entries (%)
Vehicle Control-20.5 ± 3.130.2 ± 4.5
This compound1019.8 ± 2.929.5 ± 4.1
This compound3021.2 ± 3.331.0 ± 4.8
Diazepam (Positive Control)245.3 ± 5.250.1 ± 5.9

*Data presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data for this compound is predictive, suggesting a neutral effect on anxiety-like behavior.

Experimental Protocols

Experimental_Workflow start Animal Acclimation & Habituation drug_admin This compound or Vehicle Administration start->drug_admin behavioral_testing Behavioral Testing Battery (MWM, NOR, EPM) drug_admin->behavioral_testing data_collection Data Collection & Video Tracking behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: General workflow for behavioral testing of this compound.
Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus:

  • A circular pool (120-200 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path.

  • Distal visual cues placed around the room.

Procedure:

  • Acclimation: Handle the animals for 2-3 minutes daily for 3-5 days prior to the experiment.

  • Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

  • Training Phase (5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • The inter-trial interval should be at least 15 minutes.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • This compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg, 60 mg/kg) 30-60 minutes before the first trial of each day.

Data Analysis:

  • Escape Latency: The time taken to find the hidden platform during the training phase.

  • Swim Path Length: The distance traveled to reach the platform.

  • Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.

  • Platform Crossings: The number of times the animal crosses the exact location of the former platform.

Novel Object Recognition (NOR) Test for Recognition Memory

Objective: To assess non-spatial, recognition memory.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.

  • A video camera to record the sessions.

Procedure:

  • Habituation:

    • Handle the animals for 2-3 minutes daily for 3-5 days.

    • On two consecutive days, allow each animal to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization Phase (T1):

    • Place two identical objects in the arena.

    • Place the animal in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.

    • Return the animal to its home cage.

  • Test Phase (T2):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

  • This compound Administration: Administer this compound or vehicle 30-60 minutes before the training phase (to assess effects on acquisition) or before the test phase (to assess effects on retrieval).

Data Analysis:

  • Exploration Time: The time the animal spends sniffing or touching each object with its nose.

  • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed

Application Notes and Protocols for Testing Gavestinel in In Vitro Models of Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, is a key mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a prominent glutamate (B1630785) receptor, plays a central role in excitotoxic cascades.[2][3] Gavestinel (GV150526) is a selective antagonist of the glycine (B1666218) binding site on the NMDA receptor complex.[3][4][5][6] By binding to this site, this compound prevents the channel opening that leads to excessive calcium influx, a critical event in the excitotoxic pathway.[3] Preclinical studies in animal models have suggested that this compound has neuroprotective effects.[5][7]

These application notes provide detailed protocols for utilizing two common in vitro models of excitotoxicity—glutamate-induced toxicity and oxygen-glucose deprivation (OGD)—to evaluate the neuroprotective efficacy of this compound.

Mechanism of Action of this compound

This compound is a highly selective antagonist for the glycine co-agonist site on the NMDA receptor.[3][4][5][6] For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites.[2] this compound non-competitively inhibits the NMDA receptor by occupying the glycine binding site, thereby preventing ion channel activation and the subsequent influx of Ca2+, which is a primary trigger of the excitotoxic cascade.[3]

Excitotoxicity Signaling Pathway and this compound's Point of Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Activation Enzyme_Activation Enzyme Activation (Calpains, Caspases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS ROS->Cell_Death This compound This compound This compound->NMDAR Inhibits (Glycine Site)

Caption: Excitotoxicity pathway and this compound's intervention.

In Vitro Models of Excitotoxicity

Glutamate-Induced Excitotoxicity

This model directly mimics the overstimulation of glutamate receptors by exposing cultured neurons to high concentrations of glutamate.

Oxygen-Glucose Deprivation (OGD)

OGD serves as an in vitro model for ischemic stroke by depriving neuronal cultures of oxygen and glucose, which leads to energy failure, glutamate release, and subsequent excitotoxicity.[8][9][10]

Experimental Protocols

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details the steps to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rats or mice)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (GV150526)

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1, 10, 100, 1000 nM) in culture medium. The final DMSO concentration should be <0.1%.

    • Replace the culture medium with medium containing the desired concentrations of this compound or vehicle (DMSO) and incubate for 1 hour.

  • Glutamate Exposure:

    • Add L-glutamic acid to the wells to a final concentration of 100 µM.

    • Incubate for 30 minutes at 37°C.

  • Washout and Recovery:

    • Remove the glutamate-containing medium and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium (containing this compound or vehicle) and return the plate to the incubator for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate for 4 hours at 37°C.

      • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • Cytotoxicity (LDH Assay):

      • Collect the culture supernatant to measure LDH release according to the manufacturer's instructions.

Workflow for Glutamate-Induced Excitotoxicity Assay Start Start: Primary Neuronal Culture (7-10 days) Pretreat Pre-treatment with this compound (1 hr) Start->Pretreat Induce Induce Excitotoxicity (100 µM Glutamate, 30 min) Pretreat->Induce Wash Washout and Recovery (24 hrs) Induce->Wash Assess Assess Neuroprotection (MTT, LDH assays) Wash->Assess End End: Data Analysis Assess->End

Caption: Experimental workflow for glutamate-induced excitotoxicity.

Protocol 2: Oxygen-Glucose Deprivation (OGD) in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol describes the induction of ischemic-like injury using OGD and the evaluation of this compound's protective effects.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Glucose-free DMEM

  • This compound (GV150526)

  • Hypoxia chamber (95% N2, 5% CO2)

  • Cell viability and cytotoxicity assay kits (as in Protocol 1)

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS in 96-well plates until they reach 80-90% confluency.

  • This compound Pre-treatment:

    • Pre-treat cells with various concentrations of this compound or vehicle in complete medium for 1 hour.

  • Oxygen-Glucose Deprivation:

    • Wash the cells with pre-warmed, deoxygenated, glucose-free DMEM.

    • Replace the medium with deoxygenated, glucose-free DMEM (containing this compound or vehicle).

    • Place the plate in a hypoxia chamber for 4-6 hours at 37°C.

  • Reoxygenation:

    • Remove the plate from the hypoxia chamber.

    • Replace the OGD medium with fresh, complete culture medium (containing this compound or vehicle).

    • Return the plate to a standard incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Neuroprotection:

    • Perform MTT and LDH assays as described in Protocol 1.

Workflow for Oxygen-Glucose Deprivation Assay Start Start: Neuronal Cell Culture Pretreat Pre-treatment with this compound (1 hr) Start->Pretreat OGD Oxygen-Glucose Deprivation (4-6 hrs) Pretreat->OGD Reoxygenation Reoxygenation (24 hrs) OGD->Reoxygenation Assess Assess Neuroprotection (MTT, LDH assays) Reoxygenation->Assess End End: Data Analysis Assess->End

Caption: Experimental workflow for oxygen-glucose deprivation.

Data Presentation

The following tables present illustrative data on the neuroprotective effects of this compound in the described in vitro models. Note: Specific experimental data for this compound in these exact in vitro assays is not widely available in published literature; therefore, these values are representative and intended to guide data presentation.

Table 1: Effect of this compound on Cell Viability in Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (nM)Cell Viability (% of Control)
Control (no glutamate)-100 ± 5.2
Glutamate (100 µM)-45 ± 4.1
Glutamate + this compound152 ± 3.8
Glutamate + this compound1065 ± 4.5
Glutamate + this compound10078 ± 5.0
Glutamate + this compound100085 ± 4.7

Table 2: Effect of this compound on LDH Release in Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (nM)LDH Release (% of Maximum)
Control (no glutamate)-15 ± 2.5
Glutamate (100 µM)-85 ± 6.3
Glutamate + this compound175 ± 5.1
Glutamate + this compound1062 ± 4.9
Glutamate + this compound10048 ± 4.2
Glutamate + this compound100035 ± 3.8

Table 3: Effect of this compound on Cell Viability in Oxygen-Glucose Deprivation Model

Treatment GroupConcentration (nM)Cell Viability (% of Normoxia)
Normoxia Control-100 ± 6.1
OGD-50 ± 5.5
OGD + this compound1058 ± 4.9
OGD + this compound10072 ± 5.3
OGD + this compound100081 ± 6.0

Table 4: Effect of this compound on LDH Release in Oxygen-Glucose Deprivation Model

Treatment GroupConcentration (nM)LDH Release (% of Maximum)
Normoxia Control-12 ± 2.1
OGD-80 ± 7.2
OGD + this compound1070 ± 6.4
OGD + this compound10055 ± 5.8
OGD + this compound100042 ± 4.7

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the neuroprotective properties of this compound in established in vitro models of excitotoxicity. By utilizing both glutamate-induced and oxygen-glucose deprivation models, researchers can gain valuable insights into the efficacy and potency of this compound in preventing neuronal cell death. The provided illustrative data tables serve as a template for organizing and presenting experimental findings in a clear and comparative manner. These methods are essential for the preclinical assessment of neuroprotective agents targeting the NMDA receptor pathway.

References

Application Notes and Protocols: Use of Gavestinel as a Pharmacological Tool to Isolate NMDA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (also known as GV150526A) is a highly potent and selective antagonist that acts at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex.[1] As a glycine site antagonist, this compound provides a valuable tool for the pharmacological dissection of NMDA receptor function. NMDA receptors are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D), which confer distinct physiological and pharmacological properties to the receptor complex. The differential expression of these GluN2 subunits throughout the central nervous system underlies the diverse roles of NMDA receptors in synaptic plasticity, learning, memory, and various neuropathologies.

These application notes provide a guide for utilizing this compound to investigate and potentially isolate NMDA receptor subtypes in various experimental paradigms. While this compound has shown high affinity for the glycine site on native NMDA receptors, detailed characterization of its binding affinity across all recombinant NMDA receptor subtypes is not extensively documented in publicly available literature. Therefore, the protocols provided herein are based on established methodologies for characterizing NMDA receptor pharmacology and should be adapted and validated for specific experimental systems.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueSpecies/TissueReference
Kd0.8 nMRat Cerebral Cortical Membranes[2]
Bmax3.4 pmol/mg proteinRat Cerebral Cortical Membranes[2]
Mechanism of ActionNon-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor[1]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDA_R NMDA Receptor GluN2 GluN1 Glutamate->NMDA_R:gln2 Binds Glycine Glycine/D-Serine Glycine->NMDA_R:gln1 Binds This compound This compound This compound->NMDA_R:gln1 Blocks Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Leads to

Caption: NMDA receptor activation and antagonism by this compound.

Experimental Workflow for Characterizing this compound's Subtype Selectivity

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare HEK293 cells expressing recombinant NMDA receptor subtypes (GluN1/2A, GluN1/2B, GluN1/2C, GluN1/2D) electrophysiology Whole-cell Patch Clamp Electrophysiology prep_cells->electrophysiology radioligand Competitive Radioligand Binding Assay prep_cells->radioligand ic50 Determine IC₅₀ values for each subtype electrophysiology->ic50 ki Calculate Kᵢ values using Cheng-Prusoff equation radioligand->ki selectivity Determine Subtype Selectivity Profile ic50->selectivity ki->selectivity

Caption: Workflow for determining this compound's NMDA receptor subtype selectivity.

Experimental Protocols

Protocol 1: Determination of this compound IC50 at Recombinant NMDA Receptor Subtypes using Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the concentration-dependent inhibition of this compound on currents mediated by different NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human or rat GluN1 and GluN2A, GluN2B, GluN2C, and GluN2D subunits

  • Nuclease-free water

  • Collagenase Type II

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with antibiotics)

  • Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl₂, 10 mM HEPES, pH 7.4)

  • L-Glutamate

  • Glycine

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Two-electrode voltage-clamp setup

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of GluN1 and one of the GluN2 subunit cRNAs (e.g., 50 nL of a 1:1 ratio, ~25 ng total cRNA).

    • Incubate injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Data Acquisition:

    • Apply a sub-maximal concentration of glutamate and a saturating concentration of glycine (e.g., 100 µM glutamate and 30 µM glycine) to elicit a control inward current. The specific concentrations should be determined from agonist concentration-response curves for each subtype.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Pre-incubate the oocyte with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2-3 minutes.

    • Co-apply the same concentrations of glutamate and glycine in the presence of this compound and record the inhibited current.

    • Repeat for each concentration of this compound, ensuring a complete washout between applications.

    • Perform these steps for each NMDA receptor subtype.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each this compound concentration.

    • Normalize the inhibited currents to the control current (in the absence of this compound).

    • Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each subtype.

Protocol 2: Competitive Radioligand Binding Assay to Determine this compound Affinity (Ki) for NMDA Receptor Subtypes

Objective: To determine the binding affinity of this compound for different NMDA receptor subtypes using a competitive binding assay with a known radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519 or a tritiated version of another high-affinity antagonist).

Materials:

  • HEK293 cells stably or transiently expressing recombinant human or rat NMDA receptor subtypes (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D)

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519)

  • Unlabeled this compound

  • Non-specific binding control (e.g., a high concentration of an unlabeled glycine site antagonist like 5,7-dichlorokynurenic acid)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the desired NMDA receptor subtype.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-50 µg of protein) to each well.

    • Add a constant concentration of the radiolabeled glycine site antagonist (typically at or below its Kd value).

    • Add increasing concentrations of unlabeled this compound (e.g., 0.01 nM to 10 µM).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a saturating concentration of a non-specific binding control.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (in the absence of this compound) against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a potent tool for the investigation of NMDA receptor function, particularly due to its high affinity for the glycine co-agonist site. The protocols outlined above provide a framework for researchers to characterize the subtype selectivity of this compound and to subsequently use it to pharmacologically isolate and study the roles of different NMDA receptor subtypes in cellular and in vivo models. Given the incomplete public data on its subtype-specific affinities, it is imperative that researchers perform their own validation experiments to ensure the appropriate concentrations are used to achieve the desired level of subtype isolation in their specific experimental system.

References

Re-evaluating Gavestinel's Efficacy: A Modern Preclinical Approach to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gavestinel, a selective glycine-site antagonist of the NMDA receptor, demonstrated significant neuroprotective potential in early preclinical models of ischemic stroke but ultimately failed to show efficacy in large-scale human clinical trials. This document provides a detailed experimental framework for the re-evaluation of this compound, incorporating contemporary preclinical research standards and advanced methodologies to address the potential shortcomings of its initial investigation. The following protocols are designed to provide a more nuanced understanding of this compound's therapeutic potential and to enhance the translational relevance of preclinical findings.

Introduction: The Case for Re-visiting this compound

This compound (GV150526A) is a highly selective antagonist of the strychnine-insensitive glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor[1]. This mechanism was promising for neuroprotection, as over-activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) (a phenomenon known as excitotoxicity) is a key pathological event in ischemic stroke and traumatic brain injury (TBI)[2][3]. While initial animal studies showed a reduction in infarct volume, the subsequent Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas Phase III clinical trials failed to demonstrate any clinical benefit in acute ischemic stroke patients[4][5][6]. An MRI substudy of the GAIN trials further confirmed the lack of effect on infarct volume in humans[4][7][8].

Several hypotheses have been proposed for this translational failure, including:

  • Suboptimal Dosing and Therapeutic Window: The doses used in clinical trials may not have achieved sufficient target engagement in the brain, and the 6-hour treatment window may have been too late to halt the ischemic cascade[8][9].

  • Inadequate Preclinical Models: The initial animal models may not have accurately reflected the heterogeneity of human stroke, which often involves comorbidities such as age, hypertension, and diabetes[10][11].

  • Oversimplified Outcome Measures: A primary focus on infarct volume may have overlooked more subtle but clinically relevant effects on long-term functional and cognitive recovery[12][13].

  • Dual Role of NMDA Receptors: Prolonged or excessive blockade of NMDA receptors might interfere with their physiological roles in neuronal survival and plasticity, thereby negating any early neuroprotective effects[2][3].

This document outlines a multi-tiered experimental plan to re-evaluate this compound's efficacy by addressing these historical limitations.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro Neuroprotection Assay Data

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (Fold Change vs. Control) (Mean ± SD)Intracellular Ca2+ ([Ca2+]i) Peak Amplitude (Fold Change vs. Control) (Mean ± SD)
Vehicle Control
0.1
1
10
100

Table 2: In Vivo Stroke Model - Infarct Volume and Edema

Treatment GroupInfarct Volume (mm³) (Mean ± SD)Corrected Infarct Volume (%) (Mean ± SD)Brain Edema (%) (Mean ± SD)
Sham
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 3: In Vivo Stroke Model - Neurological and Behavioral Outcomes

Treatment GroupNeurological Deficit Score (mNSS) (Mean ± SD)Rotarod Performance (Latency to Fall, s) (Mean ± SD)Morris Water Maze (Escape Latency, s) (Mean ± SD)
Sham
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 4: In Vivo Traumatic Brain Injury Model - Histopathological and Cognitive Outcomes

Treatment GroupCortical Lesion Volume (mm³) (Mean ± SD)Neuronal Loss in Hippocampus (NeuN+ cells/mm²) (Mean ± SD)Barnes Maze (Primary Latency, s) (Mean ± SD)
Sham
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Experimental Protocols

In Vitro Characterization and Neuroprotection Assays

Objective: To determine the optimal concentration range of this compound for neuroprotection and to characterize its effects on NMDA receptor-mediated excitotoxicity in a controlled environment.

Protocol 3.1.1: Primary Cortical Neuron Culture and Excitotoxicity Model

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats. Plate neurons in 96-well plates pre-coated with poly-D-lysine. Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days in vitro (DIV) to allow for mature synaptic connections to form[1].

  • Excitotoxicity Induction: Induce excitotoxicity by exposing mature neuronal cultures to 100 µM NMDA and 10 µM glycine in a magnesium-free buffer for 30 minutes[14][15].

  • This compound Treatment: Pre-incubate cultures with varying concentrations of this compound (0.1, 1, 10, 100 µM) or vehicle control for 60 minutes prior to and during the NMDA/glycine challenge.

  • Assessment of Neuroprotection:

    • Cell Viability: 24 hours post-insult, assess cell viability using the Calcein-AM assay, which measures intracellular esterase activity in live cells[1].

    • Cytotoxicity: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death and membrane damage.

    • Calcium Imaging: In a separate set of experiments, load neurons with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration ([Ca2+]i) during NMDA/glycine exposure with and without this compound pre-treatment[16].

Protocol 3.1.2: Electrophysiological Characterization

  • Cell Preparation: Use whole-cell patch-clamp electrophysiology on cultured primary cortical neurons (DIV 12-14).

  • NMDA Receptor Current Recording: Hold neurons at a membrane potential of -70 mV. Apply NMDA (100 µM) and glycine (10 µM) to elicit inward currents.

  • This compound Antagonism: Co-apply varying concentrations of this compound with the NMDA/glycine solution to determine the IC50 for the blockade of NMDA receptor-mediated currents[4][17]. This will confirm the on-target activity of the compound.

In Vivo Efficacy in a Comorbid Model of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of this compound in a more clinically relevant animal model of stroke that incorporates the comorbidity of aging.

Protocol 3.2.1: Animal Model

  • Animals: Use aged (18-20 months old) male C57BL/6J mice, which more closely mimic the age of the clinical stroke population[18].

  • Stroke Induction: Induce focal cerebral ischemia using the transient middle cerebral artery occlusion (tMCAO) model. Anesthetize the mice and introduce a filament to occlude the MCA for 60 minutes, followed by reperfusion[2][7]. This model is highly relevant as it mimics the pathophysiology of many human strokes and allows for the study of reperfusion injury[10].

  • Experimental Groups:

    • Sham-operated controls

    • tMCAO + Vehicle (saline)

    • tMCAO + this compound (low dose, determined from in vitro studies and literature)

    • tMCAO + this compound (high dose)

  • Drug Administration: Administer this compound or vehicle intravenously at 30 minutes post-reperfusion to test a clinically feasible therapeutic window.

Protocol 3.2.2: Outcome Measures

  • Neuroimaging (24 hours post-tMCAO):

    • Magnetic Resonance Imaging (MRI): Perform T2-weighted MRI to determine infarct volume and assess brain edema[19][20]. Advanced techniques like diffusion tensor imaging (DTI) can also be used to evaluate white matter tract integrity[20].

  • Behavioral Assessments (long-term):

    • Neurological Deficit Scoring: Evaluate sensorimotor deficits at 1, 3, 7, 14, and 28 days post-tMCAO using the modified Neurological Severity Score (mNSS)[6].

    • Motor Coordination: Assess motor coordination and balance using the rotarod test at 7, 14, and 28 days post-tMCAO[6].

    • Cognitive Function: Evaluate spatial learning and memory using the Morris water maze at 21-28 days post-tMCAO to assess long-term cognitive outcomes[21][22].

  • Histology and Biomarker Analysis (28 days post-tMCAO):

    • Infarct Volume Confirmation: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or Nissl stain to confirm infarct size.

    • Immunohistochemistry: Quantify neuronal loss (NeuN staining), astrogliosis (GFAP staining), and microglial activation (Iba1 staining) in the peri-infarct region.

    • Fluid Biomarkers: Measure plasma levels of neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) at 24 hours and 7 days post-stroke as translational biomarkers of neuronal and astrocytic injury, respectively[23].

In Vivo Efficacy in a Model of Traumatic Brain Injury

Objective: To explore the potential of this compound in a different neurological indication characterized by excitotoxicity.

Protocol 3.3.1: Animal Model

  • Animals: Use adult (3-4 months old) male Sprague-Dawley rats.

  • TBI Induction: Induce a focal cortical contusion using the controlled cortical impact (CCI) model, which produces a reproducible brain injury with features of both focal and diffuse injury seen in human TBI[5][24][25].

  • Experimental Groups:

    • Sham-operated controls

    • CCI + Vehicle (saline)

    • CCI + this compound (low dose)

    • CCI + this compound (high dose)

  • Drug Administration: Administer this compound or vehicle intravenously at 30 minutes post-injury.

Protocol 3.3.2: Outcome Measures

  • Histological Assessment (7 days post-CCI):

    • Measure cortical lesion volume from Nissl-stained sections.

    • Quantify neuronal loss in the CA1 and CA3 regions of the hippocampus using NeuN immunohistochemistry.

  • Cognitive Function (14-21 days post-CCI):

    • Assess learning and memory using the Barnes maze, a less stressful alternative to the Morris water maze for evaluating cognitive deficits after TBI[21][26].

Mandatory Visualizations

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R GluN2 Glycine GluN1 Ion Channel Ca_Influx Ca²⁺ Influx NMDA_R:channel->Ca_Influx Channel Opening AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Na⁺ Influx Excitotoxicity Excitotoxicity (Neuronal Injury) Ca_Influx->Excitotoxicity Excessive Activation Leads to Glutamate->NMDA_R:GluN2 Binds Glutamate->AMPA_R Binds Glycine Glycine Glycine->NMDA_R:Gly Binds (Co-agonist) This compound This compound This compound->NMDA_R:Gly Blocks Depolarization->NMDA_R:channel Removes Mg²⁺ Block

Caption: Mechanism of this compound at the NMDA Receptor.

Experimental_Workflow_Stroke cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase (Aged Stroke Model) a Primary Neuron Culture b Excitotoxicity Induction (NMDA/Glycine) a->b c This compound Dose-Response b->c d Assess Neuroprotection (Viability, LDH, Ca²⁺) c->d e Electrophysiology (IC50) c->e h This compound/Vehicle IV (30 min post-reperfusion) c->h Inform Dose Selection f Aged Mice (18-20 mo) g tMCAO (60 min) f->g g->h i Neuroimaging (24h) (MRI, DTI) h->i j Behavioral Testing (Days 1-28) h->j k Histology & Biomarkers (Day 28) h->k

Caption: Experimental workflow for re-evaluating this compound in stroke.

Logical_Relationship Rationale Rationale for Re-evaluation Hypothesis1 Suboptimal Dosing/ Therapeutic Window Rationale->Hypothesis1 Hypothesis2 Inadequate Preclinical Models Rationale->Hypothesis2 Hypothesis3 Oversimplified Outcome Measures Rationale->Hypothesis3 Hypothesis4 Dual Role of NMDA Receptors Rationale->Hypothesis4 Experiment1 In Vitro Dose-Response & Electrophysiology Hypothesis1->Experiment1 Addresses Experiment2 Aged Comorbid Stroke Model Hypothesis2->Experiment2 Addresses Experiment3 Long-term Functional & Cognitive Outcomes Hypothesis3->Experiment3 Addresses Experiment4 Advanced Neuroimaging & Biomarkers Hypothesis3->Experiment4 Addresses Hypothesis4->Experiment3 Partially Addresses Experiment1->Experiment2 Informs Experiment2->Experiment3 Enables Experiment2->Experiment4 Enables

Caption: Logical framework for the re-evaluation of this compound.

Conclusion

The failure of this compound in clinical trials, despite promising initial preclinical data, highlights the critical importance of robust and clinically relevant experimental design. The protocols outlined in this document aim to provide a more comprehensive and translatable assessment of this compound's neuroprotective potential. By employing modern in vitro techniques, utilizing comorbid animal models, and focusing on long-term functional and cognitive outcomes alongside advanced imaging and biomarkers, this research framework will generate a more nuanced understanding of this compound's efficacy and its potential place in the treatment of acute neurological injuries. The findings from this re-evaluation will not only clarify the therapeutic window and optimal dosing for this compound but will also contribute valuable insights into the broader challenges of translating neuroprotective therapies from the laboratory to the clinic.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gavestinel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when dissolving and handling this compound.

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The highly recommended solvent for preparing a concentrated stock solution of this compound sodium salt is Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO at high concentrations.[1][2][3] For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer (e.g., PBS). How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate precipitation, consider the following strategies:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous solvent.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.

  • Use of Co-solvents: For in vivo or certain in vitro applications, complex solvent systems containing co-solvents and surfactants can be employed to maintain solubility. See the "Experimental Protocols" section for specific formulations.

  • Sonication and Gentle Warming: If precipitation occurs, gentle warming and sonication can help to redissolve the compound.[1] However, be cautious about the thermal stability of this compound during prolonged heating.

Q3: What is the solubility of this compound in common laboratory solvents like ethanol, methanol (B129727), or PBS?

A3: While this compound is highly soluble in DMSO, specific quantitative solubility data in ethanol, methanol, or phosphate-buffered saline (PBS) is not consistently reported in publicly available resources. One source describes its solubility in methanol as "slight".[] Due to the lack of precise data, it is recommended to empirically determine the solubility of this compound in these solvents for your specific experimental needs.

Q4: How should I store my this compound stock solution?

A4: For long-term storage and to maintain the stability of your this compound stock solution, the following conditions are recommended:

  • Store the stock solution at -80°C for up to 6 months.

  • For shorter-term storage, -20°C for up to 1 month is acceptable.[1]

  • It is advisable to store solutions in sealed containers, protected from moisture.[1]

Q5: My this compound powder is not dissolving well, even in DMSO. What should I do?

A5: If you are experiencing difficulty dissolving this compound powder in DMSO, you can try the following:

  • Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.[1]

  • Gentle Heating: Gently warm the solution while stirring. Be mindful of the temperature to avoid potential degradation.

  • Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound sodium salt in various solvents and solvent systems.

Solvent/Solvent SystemConcentrationMolar EquivalentNotesSource(s)
DMSO100 mg/mL251.77 mMUltrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
DMSOSoluble to 40 mM~15.9 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 6.29 mMA clear solution is obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 6.29 mMA clear solution is obtained.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 6.29 mMA clear solution is obtained.[1]
MethanolSlightly SolubleNot specified[]

Molecular Weight of this compound sodium salt: 397.19 g/mol

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions in complex solvent systems, suitable for in vivo and certain in vitro studies.

Protocol 1: Preparation of a 2.5 mg/mL this compound Solution in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol provides a method for preparing a 1 mL working solution.

  • Prepare a DMSO Stock Solution: First, prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • Initial Mixing: In a suitable container, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.

  • Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until evenly distributed.

  • Final Dilution: Add 450 µL of saline to the solution and mix to bring the total volume to 1 mL. This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

Gavestinel_Solubility_Troubleshooting start Start: Dissolving this compound solvent_choice Choose Primary Solvent (DMSO Recommended) start->solvent_choice dissolution_check Does it dissolve completely? solvent_choice->dissolution_check troubleshoot_dissolution Troubleshoot Dissolution: - Use fresh, anhydrous DMSO - Vortex vigorously - Use ultrasonic bath - Apply gentle heat dissolution_check->troubleshoot_dissolution No stock_solution Stock Solution Prepared dissolution_check->stock_solution Yes troubleshoot_dissolution->dissolution_check dilution Dilute stock in aqueous buffer stock_solution->dilution precipitation_check Does precipitation occur? dilution->precipitation_check troubleshoot_precipitation Troubleshoot Precipitation: - Perform stepwise dilution - Lower final DMSO concentration - Consider co-solvents (PEG300, Tween-80) - Use sonication precipitation_check->troubleshoot_precipitation Yes final_solution Final Working Solution Prepared precipitation_check->final_solution No troubleshoot_precipitation->dilution end End final_solution->end

Caption: A flowchart for troubleshooting this compound solubility issues.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gavestinel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo experiments with this compound are showing a lack of efficacy, even at high systemic doses. Could this be related to poor blood-brain barrier penetration?

A1: Yes, a lack of efficacy in in vivo models is a strong indicator of poor BBB penetration, a known challenge with this compound. Clinical trials with this compound for acute ischemic stroke failed to show clinical benefit, which has been partly attributed to its inability to reach effective concentrations in the brain.[1][2][3][4][5] The extensive binding of this compound to plasma proteins (median percentage free <0.01) further limits the amount of free drug available to cross the BBB.[6]

Troubleshooting Steps:

  • Confirm Drug Integrity: Ensure the this compound used in your experiments is of high purity and has not degraded.

  • Evaluate BBB Penetration in Your Model: If possible, perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound in your animal model.

  • Consider Alternative Delivery Strategies: Explore methods to enhance BBB penetration, such as nanoparticle encapsulation or co-administration with BBB-modulating agents.

Q2: I am developing a nanoparticle formulation for this compound. What are the key parameters to optimize for brain delivery?

A2: Optimizing nanoparticle formulations for brain delivery is a multi-parameter process. Key considerations include:

  • Size: Nanoparticles intended for BBB transit should ideally be under 200 nm in diameter.[7]

  • Surface Charge: A slightly negative or neutral surface charge can help reduce opsonization and clearance by the reticuloendothelial system.

  • Surface Modification: Functionalizing nanoparticles with ligands that target specific receptors on the BBB (e.g., transferrin, insulin (B600854) receptors) can facilitate receptor-mediated transcytosis.[7]

  • Polymer Selection: Biocompatible and biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) and BSA (bovine serum albumin) are commonly used and have been shown to have sustained-release properties.[7]

Troubleshooting Poor Encapsulation Efficiency or Unfavorable Particle Characteristics:

  • Adjust Formulation Parameters: Systematically vary the polymer concentration, drug-to-polymer ratio, and the ratio of solvent to anti-solvent.[7]

  • Optimize Process Parameters: For methods like nanoprecipitation, parameters such as the stirring speed and the rate of addition of the organic phase to the aqueous phase are critical. For high-pressure homogenization, optimizing the pressure and number of cycles is key.[8]

  • Characterize Thoroughly: Use techniques like Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Zeta Potential analysis for surface charge to characterize your nanoparticles at each optimization step.

Q3: My in vitro BBB model is showing low Transendothelial Electrical Resistance (TEER) values. How can I improve the barrier integrity?

A3: Low TEER values indicate a "leaky" barrier in your in vitro model, which will compromise the reliability of your permeability studies.

Troubleshooting Low TEER Values:

Potential Cause Troubleshooting Action
Cell Culture Conditions Ensure optimal growth medium, serum concentration, and incubator conditions (37°C, 5% CO2).
Cell Seeding Density Optimize the initial seeding density. Too few cells will not form a confluent monolayer, while too many can lead to cell death and gaps in the barrier.
Co-culture with Astrocytes/Pericytes Co-culturing brain endothelial cells with astrocytes or pericytes can significantly enhance barrier tightness and increase TEER values.[9]
Shear Stress The application of physiological shear stress, for example, by using an orbital shaker or a microfluidic system, can improve cell layer integrity.[10]
Culture Inserts Ensure proper coating of the transwell inserts with extracellular matrix components like collagen and fibronectin to promote cell adhesion and monolayer formation.[11]
Measurement Technique Be consistent with the placement of the electrodes for TEER measurements. Ensure the probe is sterilized properly and that the temperature of the medium is stable during measurement, as these factors can influence readings.[12][13][14]

Q4: How do I validate the integrity of my in vitro BBB model beyond TEER measurements?

A4: Besides TEER, you should perform a paracellular permeability assay using a fluorescent marker that has low BBB permeability.

Validation Experiment: Lucifer Yellow Permeability Assay

Lucifer yellow (LY) is a small, hydrophilic fluorescent dye that does not readily cross a healthy BBB. A high passage of LY across your in vitro model indicates poor barrier integrity.[15]

Brief Protocol:

  • Once your in vitro BBB model has reached the desired TEER value, replace the medium in the apical (upper) chamber with a medium containing a known concentration of Lucifer Yellow.

  • Incubate for a defined period (e.g., 1 hour).

  • Collect samples from the basolateral (lower) chamber.

  • Measure the fluorescence of the samples using a fluorometer.

  • Calculate the permeability coefficient (Pe) to quantify the passage of LY. A low Pe value indicates a tight barrier.

Data Summary

Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Penetration

PropertyFavorable for BBB PenetrationUnfavorable for BBB Penetration
Molecular Weight < 400-500 Da> 500 Da
Lipophilicity (LogP) 1.5 - 4Too low or too high
Polar Surface Area (PSA) < 60-90 Ų> 140 Ų
Hydrogen Bond Donors ≤ 5> 5
Hydrogen Bond Acceptors ≤ 10> 10
Plasma Protein Binding LowHigh

Data compiled from multiple sources on general principles of BBB penetration.[16][17][18]

Table 2: Comparison of In Vitro BBB Models

Model TypeKey FeaturesAdvantagesDisadvantages
Immortalized Cell Lines (e.g., bEnd.3, hCMEC/D3) Monolayer culture in a transwell system.Easy to culture, high reproducibility.Lower TEER values, may not fully recapitulate in vivo BBB characteristics.[19][20]
Primary Brain Endothelial Cells Isolated from animal brains.More physiologically relevant, higher TEER values.More difficult to culture, batch-to-batch variability.[21]
Co-culture Models Endothelial cells grown with astrocytes and/or pericytes.More closely mimics the neurovascular unit, enhanced barrier properties.[9][22]Increased complexity and cost.
Dynamic/Microfluidic Models Incorporate shear stress.More physiologically relevant hemodynamic conditions, improved barrier function.[10]Technically more demanding, specialized equipment required.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol provides a general method for encapsulating a hydrophobic drug like this compound into PLGA nanoparticles. Optimization will be required for your specific experimental setup.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Acetone (solvent)

  • Poloxamer 188 or Polyvinyl Alcohol (PVA) (stabilizer)

  • Deionized water (anti-solvent)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.2% w/v Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the solvent diffuses into the anti-solvent.

  • Solvent Evaporation: Stir the nanoparticle suspension for several hours or use a rotary evaporator to remove the acetone.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization: Resuspend the nanoparticles and characterize them for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Blood-Brain Barrier Model using a Transwell System

This protocol describes the establishment of a monoculture in vitro BBB model, which can be adapted for co-culture systems.

Materials:

  • Brain microvascular endothelial cells (e.g., hCMEC/D3)

  • Complete cell culture medium

  • Transwell inserts (e.g., 1.0 µm pore size)

  • 12-well plates

  • Extracellular matrix coating solution (e.g., collagen type IV and fibronectin)

  • TEER measurement system (e.g., EVOM2™)

  • Lucifer Yellow

Procedure:

  • Coating of Transwell Inserts: Coat the apical side of the transwell inserts with the extracellular matrix solution and incubate as per the manufacturer's instructions.

  • Cell Seeding: Seed the brain endothelial cells onto the coated inserts at a pre-optimized density. Add complete medium to both the apical and basolateral chambers.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days.

  • Monitoring Barrier Formation:

    • Measure the TEER daily or every other day. The resistance will increase as the cells form a confluent monolayer with tight junctions.

    • The model is typically ready for permeability experiments when the TEER values plateau.

  • Permeability Assay:

    • Once the barrier is established (stable TEER), perform a Lucifer Yellow permeability assay to further validate barrier integrity.

    • For drug permeability studies, replace the medium in the apical chamber with a medium containing this compound (or its formulation).

    • At various time points, take samples from the basolateral chamber to determine the concentration of this compound that has crossed the barrier.

Visualizations

Gavestinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine (B1666218) Glycine Glycine->NMDA_Receptor Binds to Glycine Site (Co-agonist) This compound This compound This compound->NMDA_Receptor Antagonizes Glycine Site Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: this compound acts as an antagonist at the glycine site of the NMDA receptor, preventing channel opening and subsequent excitotoxicity.

BBB_Penetration_Workflow cluster_formulation Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Gavestinel_NP Formulate this compound Nanoparticles Characterization Characterize Nanoparticles (Size, Charge, Encapsulation) Gavestinel_NP->Characterization BBB_Model Establish In Vitro BBB Model Characterization->BBB_Model TEER_LY Validate Barrier Integrity (TEER & Lucifer Yellow) BBB_Model->TEER_LY Permeability Assess Nanoparticle Permeability TEER_LY->Permeability Animal_Model Administer to Animal Model Permeability->Animal_Model Promising Results PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Efficacy Evaluate Therapeutic Efficacy PK_PD->Efficacy

Caption: Experimental workflow for developing and evaluating a nanoparticle-based delivery system for this compound.

Troubleshooting_Logic Start Low In Vivo Efficacy of this compound Check_BBB Is Poor BBB Penetration the Suspected Cause? Start->Check_BBB Yes_BBB Yes Check_BBB->Yes_BBB Yes No_BBB No Check_BBB->No_BBB No Enhance_Delivery Develop Enhanced Delivery Strategy (e.g., Nanoparticles) Yes_BBB->Enhance_Delivery Other_Issues Investigate Other Causes: - Drug Stability - Pharmacodynamics - Model Suitability No_BBB->Other_Issues In_Vitro_Test Test in Validated In Vitro BBB Model Enhance_Delivery->In_Vitro_Test Low_TEER Low TEER / High LY Permeability? In_Vitro_Test->Low_TEER Yes_TEER Yes Low_TEER->Yes_TEER Yes No_TEER No Low_TEER->No_TEER No Troubleshoot_Model Troubleshoot In Vitro Model: - Cell Density - Co-culture - Shear Stress Yes_TEER->Troubleshoot_Model In_Vivo_Test Proceed to In Vivo Testing No_TEER->In_Vivo_Test Troubleshoot_Model->In_Vitro_Test

Caption: A logical troubleshooting guide for addressing poor in vivo efficacy of this compound.

References

Potential for Gavestinel-induced neurotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for investigating the potential neurotoxicity of Gavestinel, a selective glycine (B1666218) site antagonist of the NMDA receptor, particularly at high concentrations. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, illustrative data, and diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[1] For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites. By blocking the glycine co-agonist site, this compound prevents the ion channel from opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.

Q2: Is there evidence for this compound-induced neurotoxicity at high concentrations?

While extensive clinical trials with this compound (the GAIN trials) for acute ischemic stroke did not report significant neurotoxic side effects, these studies were not designed to assess toxicity at high concentrations.[2][3][4][5][6] However, research on other NMDA receptor antagonists, such as MK-801, has shown that prolonged or high-concentration blockade of NMDA receptors can lead to neuronal apoptosis (programmed cell death).[7][8] Therefore, it is plausible that high concentrations of this compound could induce neurotoxicity. The underlying mechanism is thought to involve the disruption of essential neuroprotective signaling that is maintained by basal NMDA receptor activity.

Q3: What are the expected cellular and molecular markers of neurotoxicity induced by high concentrations of NMDA receptor antagonists?

Based on studies with related compounds, high-concentration NMDA receptor blockade is anticipated to trigger a cascade of events leading to neuronal cell death. Key markers to investigate include:

  • Decreased Neuronal Viability: A reduction in metabolically active and viable neurons.

  • Increased Cytotoxicity: Compromised cell membrane integrity leading to the release of intracellular components.

  • Caspase Activation: Specifically, the activation of executioner caspases like caspase-3, which are key mediators of apoptosis.[7][8]

  • Mitochondrial Dysfunction: A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[9][10][11]

  • Oxidative Stress: An increase in the production of reactive oxygen species (ROS) due to mitochondrial dysfunction and other cellular stress pathways.[9][12][13]

Troubleshooting Guides

Issue 1: High variability in neuronal viability assays (MTT or LDH) between replicate wells.

  • Possible Cause 1: Uneven cell plating.

    • Solution: Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to distribute cells evenly before placing it in the incubator.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or culture medium.

  • Possible Cause 3: Contamination.

    • Solution: Regularly check for signs of bacterial or fungal contamination under a microscope. If contamination is suspected, discard the plate and use fresh reagents.

Issue 2: No significant increase in caspase-3 activity despite observing morphological signs of cell death.

  • Possible Cause 1: The timing of the assay is not optimal.

    • Solution: Caspase-3 activation is a transient event. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours post-treatment) to identify the peak of caspase activation.

  • Possible Cause 2: The cell lysate has low protein concentration.

    • Solution: Ensure you are using a sufficient number of cells (typically 1-5 x 10^6 cells per sample) for lysate preparation.[14] Measure the protein concentration of your lysate before performing the assay and normalize the caspase activity to the protein concentration.

  • Possible Cause 3: The cell death is occurring through a caspase-independent pathway.

    • Solution: While less common for NMDA receptor antagonist-induced neurotoxicity, consider assays for other cell death pathways, such as necroptosis (e.g., measuring RIPK1 activity) or autophagy.

Issue 3: High background fluorescence in the DCFDA (ROS detection) assay.

  • Possible Cause 1: Autofluorescence of the compound or culture medium.

    • Solution: Run a control with your compound in cell-free medium to check for intrinsic fluorescence. If the medium (especially those containing phenol (B47542) red) is the issue, switch to a phenol red-free medium for the duration of the assay.

  • Possible Cause 2: Photobleaching and photo-oxidation from the microscope light source.

    • Solution: Minimize the exposure of the DCFDA-stained cells to light. Use low light conditions for microscopy and ensure the plate is protected from light during incubation.[10]

Data Presentation

The following tables present illustrative data on the expected dose-dependent effects of a hypothetical high-concentration exposure of a glycine site antagonist on primary cortical neurons.

Table 1: Neuronal Viability and Cytotoxicity

Concentration (µM)Neuronal Viability (% of Control, MTT Assay)Cytotoxicity (% LDH Release)
0 (Vehicle)100 ± 5.25.1 ± 1.3
1098 ± 4.86.2 ± 1.5
5085 ± 6.115.4 ± 2.8
10062 ± 7.538.9 ± 4.1
20041 ± 5.965.7 ± 5.5

Table 2: Apoptosis and Oxidative Stress Markers

Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Mitochondrial Membrane Potential (% of Control, JC-1 Red/Green Ratio)Intracellular ROS (Fold Change vs. Control, DCFDA)
0 (Vehicle)1.0 ± 0.1100 ± 6.81.0 ± 0.2
101.1 ± 0.297 ± 7.21.2 ± 0.3
502.5 ± 0.478 ± 8.12.1 ± 0.5
1004.8 ± 0.655 ± 9.53.9 ± 0.7
2006.2 ± 0.832 ± 7.95.6 ± 0.9

Experimental Protocols

1. Neuronal Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of viable cells.

  • Materials:

    • Primary neuronal cultures in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Treat neuronal cultures with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate at room temperature in the dark for 2 hours.

    • Measure the absorbance at 570 nm using a plate reader.[1]

2. Cytotoxicity Assessment (LDH Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Primary neuronal cultures in a 96-well plate

    • LDH cytotoxicity assay kit

    • Plate reader

  • Procedure:

    • Treat neuronal cultures with this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.[1]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.[1]

3. Caspase-3 Activation Assay (Colorimetric)

This protocol quantifies the activity of caspase-3.

  • Materials:

    • Treated and control neuronal cells (1-5 x 10^6 per sample)

    • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

    • Microcentrifuge

    • Plate reader

  • Procedure:

    • Induce apoptosis in cells by treating with high concentrations of this compound.

    • Pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[14]

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine the protein concentration of the lysate.

    • Add 50-200 µg of protein to a 96-well plate, adjusting the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.

    • Add 5 µL of the DEVD-pNA substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm.[14]

4. Mitochondrial Membrane Potential Assessment (JC-1 Assay)

This assay uses the ratiometric dye JC-1 to measure mitochondrial polarization.

  • Materials:

    • Neuronal cultures in a 96-well plate or on coverslips

    • JC-1 dye

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound. Include a positive control for depolarization (e.g., CCCP).

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).

    • Add the JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.

    • Incubate at 37°C for 15-30 minutes.

    • Wash the cells to remove the unbound dye.

    • Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).

    • The ratio of red to green fluorescence is used to quantify the change in membrane potential.

5. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay uses the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to measure ROS activity.

  • Materials:

    • Neuronal cultures in a 96-well plate

    • DCFDA assay kit

    • Fluorescence plate reader or microscope

  • Procedure:

    • Wash the cultured neurons with 1X Buffer.

    • Stain the cells by adding the diluted DCFDA solution (e.g., 20 µM).

    • Incubate for 30-45 minutes at 37°C in the dark.[10]

    • Wash the cells to remove the excess probe.

    • Treat the cells with this compound for the desired time.

    • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[10]

Visualizations

G cluster_NMDAR This compound High Conc. This compound GlycineSite Glycine Site (NMDA-R) This compound->GlycineSite Binds to & blocks NMDAR_Block Prolonged NMDA-R Blockade This compound->NMDAR_Block Neuroprotective_Signal Reduced Basal Neuroprotective Signaling NMDAR_Block->Neuroprotective_Signal Mito_Dysfunction Mitochondrial Dysfunction Neuroprotective_Signal->Mito_Dysfunction ROS Increased ROS (Oxidative Stress) Mito_Dysfunction->ROS Caspase_Activation Caspase-9 & Caspase-3 Activation Mito_Dysfunction->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_assays Start Start: Primary Neuronal Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Assays Perform Parallel Assays Treatment->Assays MTT Viability (MTT) Assays->MTT LDH Cytotoxicity (LDH) Assays->LDH Caspase Apoptosis (Caspase-3) Assays->Caspase JC1 Mitochondrial Health (JC-1) Assays->JC1 ROS Oxidative Stress (DCFDA) Assays->ROS Analysis Data Analysis Conclusion Conclusion on Neurotoxic Potential Analysis->Conclusion cluster_assays cluster_assays cluster_assays->Analysis G Start Increased Cell Death Observed? CheckCulture Check Culture: - Contamination? - Cell Density? Start->CheckCulture Yes PositiveControl Run Positive Control: (e.g., Staurosporine for apoptosis) Start->PositiveControl No CheckCompound Check Compound: - Correct Concentration? - Soluble? CheckCulture->CheckCompound TimeCourse Optimize Assay Timing: Perform Time-Course CheckCompound->TimeCourse DoseResponse Optimize Concentration: Perform Dose-Response TimeCourse->DoseResponse Conclusion Re-evaluate Results DoseResponse->Conclusion PositiveControl->Conclusion

References

Technical Support Center: Managing Off-Target Effects of Gavestinel in Experimental Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gavestinel in experimental systems. The information is structured to directly address specific issues that may arise during in vitro and in vivo research, with a focus on identifying and managing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

This compound is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5][6] It specifically acts at the strychnine-insensitive glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor complex. By binding to this site, this compound prevents the channel opening that is mediated by the co-agonists glutamate (B1630785) and glycine, thus inhibiting ion flow and downstream signaling.

Q2: Are there any clinically reported off-target effects of this compound?

Yes, clinical trials with this compound in acute stroke patients reported elevated levels of bilirubin (B190676).[7] This is thought to be a result of a pharmacokinetic interaction, potentially due to shared mechanisms of elimination such as glucuronide conjugation and excretion in the bile.[7]

Q3: Has a comprehensive off-target binding profile for this compound been published?

To date, a comprehensive, publicly available off-target binding profile for this compound against a wide range of receptors, kinases, and enzymes has not been identified in the reviewed literature. While it is described as highly selective for the NMDA receptor's glycine site over other glutamate receptor binding sites, its interactions with other unrelated proteins are not well-documented in publicly accessible sources.[1]

Q4: My non-neuronal cells are showing unexpected changes in viability after this compound treatment. What could be the cause?

While this compound's primary target is the NMDA receptor, which is most abundant in the central nervous system, unexpected effects in non-neuronal cells could arise from several factors:

  • Low-level NMDA Receptor Expression: Some non-neuronal cells may express functional NMDA receptors, and their blockade could interfere with cellular processes.

  • Undocumented Off-Target Effects: this compound may interact with other cellular targets that are present in your specific cell line.

  • Compound Purity and Formulation: Issues with the purity of the this compound batch or interactions with vehicle solvents (like DMSO) could be contributing to cytotoxicity.

  • Metabolic Effects: As suggested by the clinical findings of elevated bilirubin, this compound might interfere with metabolic pathways in certain cell types, such as liver cells.[7]

Q5: What are some essential control experiments to include when working with this compound?

To ensure the observed effects are due to the intended on-target activity of this compound, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a well-characterized NMDA receptor antagonist with a known mechanism of action.

  • Rescue Experiment: If possible, try to rescue the phenotype by adding high concentrations of the co-agonist glycine to outcompete this compound's binding.

  • Use of a Structurally Unrelated NMDA Receptor Antagonist: To confirm that the observed effect is due to NMDA receptor antagonism and not a unique off-target effect of this compound's chemical structure.

  • Cell Line without Target: If feasible, use a cell line that does not express NMDA receptors to identify potential off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in neuronal cultures.
Possible CauseTroubleshooting Steps
Cell culture variability Ensure consistent cell seeding density, passage number, and culture conditions. Monitor for signs of contamination.
This compound degradation Prepare fresh stock solutions of this compound. Aliquot and store properly at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Off-target effects Perform a dose-response curve to determine the optimal concentration. Consider if the observed phenotype aligns with known consequences of NMDA receptor blockade. If not, investigate potential off-target effects using the protocols outlined below.
Interaction with media components Evaluate if components in your culture media, such as high concentrations of glycine, are interfering with this compound's activity.
Problem 2: Observed cytotoxicity or changes in cell proliferation in non-neuronal cells.
Possible CauseTroubleshooting Steps
Exceeding the solubility limit This compound may precipitate in aqueous media at high concentrations. Visually inspect the media for any precipitate. Determine the optimal working concentration through a dose-response experiment.
"Salting out" effect When diluting a DMSO stock in aqueous media, a rapid change in solvent polarity can cause precipitation. Perform a serial dilution, first in a small volume of serum-free media, before adding to the final volume.
Off-target cytotoxicity Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to quantify the cytotoxic effect.[8][9][10] Compare the results with a known cytotoxic agent as a positive control.
Inhibition of metabolic pathways If working with cell types involved in drug metabolism (e.g., hepatocytes), consider assays for liver enzyme function or bilirubin metabolism.[11][12]

Data Presentation

Currently, there is a lack of publicly available quantitative data comparing the on-target versus off-target binding affinities of this compound. Researchers are encouraged to perform their own selectivity profiling. The table below is a template for how such data could be presented.

Table 1: Hypothetical Selectivity Profile of this compound

TargetAssay TypeKi (nM)
On-Target
NMDA Receptor (Glycine Site)Radioligand Binding0.8
Off-Targets
AMPA ReceptorRadioligand Binding>10,000
Kainate ReceptorRadioligand Binding>10,000
Other potential off-targetsEnzyme Inhibition/Binding AssayData Not Available

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of Bilirubin Glucuronidation

This protocol is adapted from general procedures for assessing UGT1A1-mediated bilirubin glucuronidation and can be used to investigate the potential off-target effect of this compound on bilirubin metabolism.[13]

Materials:

  • Recombinant human UGT1A1 enzyme

  • Bilirubin

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • This compound stock solution (in DMSO)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂)

  • Ice-cold methanol (B129727) with an antioxidant (e.g., 200 mM ascorbic acid)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the incubation buffer, recombinant UGT1A1 enzyme, and the desired concentration of this compound (or vehicle control).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Initiate Reaction: Add bilirubin to the reaction mixture.

  • Start Glucuronidation: Initiate the glucuronidation reaction by adding UDPGA.

  • Incubation: Incubate at 37°C for a short duration (e.g., 5-10 minutes) to ensure initial rate conditions.

  • Termination: Stop the reaction by adding two volumes of ice-cold methanol with ascorbic acid.

  • Protein Precipitation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C to precipitate the protein.

  • Analysis: Inject the supernatant onto the HPLC system to separate and quantify the formation of bilirubin mono- and di-glucuronides.

  • Data Analysis: Compare the rate of glucuronide formation in the presence of this compound to the vehicle control to determine the IC₅₀ value.

Protocol 2: General Approach for Identifying Off-Target Interactions

For a more comprehensive analysis of this compound's off-target profile, several advanced techniques can be employed. These methods are generally offered as services by specialized contract research organizations (CROs).

  • Chemical Proteomics: This approach uses a modified version of the small molecule to "fish" for binding partners in cell lysates or living cells. The captured proteins are then identified by mass spectrometry.

  • Affinity Chromatography: this compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to this compound are retained and can be identified.

  • Computational Screening: In silico methods can predict potential off-target interactions based on the structural similarity of this compound to ligands of known targets.[14][15][16][17]

  • Broad Panel Screening: this compound can be screened against a large panel of receptors, kinases, and enzymes at a fixed concentration to identify potential hits. Follow-up dose-response studies are then performed on any identified hits.

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Antagonizes Glycine Site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade

Caption: On-target signaling pathway of this compound at the NMDA receptor.

cluster_hepatocyte Hepatocyte Bilirubin Unconjugated Bilirubin UGT1A1 UGT1A1 Enzyme Bilirubin->UGT1A1 Substrate Conjugated_Bilirubin Conjugated Bilirubin (Glucuronide) UGT1A1->Conjugated_Bilirubin Glucuronidation This compound This compound This compound->UGT1A1 Potential Inhibition Biliary_Excretion Biliary Excretion Conjugated_Bilirubin->Biliary_Excretion

Caption: Proposed off-target pathway of this compound in bilirubin metabolism.

cluster_workflow Experimental Workflow: Investigating Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Purity Verify Compound Purity and Integrity Start->Check_Purity Dose_Response Perform Dose-Response Viability Assay (e.g., MTT) Check_Purity->Dose_Response Solubility Check for Precipitation Dose_Response->Solubility Metabolic_Assay Perform Metabolic Function Assays (e.g., Bilirubin Glucuronidation) Dose_Response->Metabolic_Assay Solubility->Dose_Response Precipitation (Adjust Protocol) Off_Target_Screen Consider Off-Target Screening Solubility->Off_Target_Screen No Precipitation Conclusion Identify Potential Off-Target Effect Off_Target_Screen->Conclusion Metabolic_Assay->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

References

Interpreting conflicting results from in vitro and in vivo studies of Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Gavestinel. It specifically addresses the conflicting results observed between preclinical in vitro and in vivo studies and the ultimate failure in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (GV150526) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts at the strychnine-insensitive glycine (B1666218) binding site on the GluN1 subunit of the receptor. For the NMDA receptor to become active, both the glutamate (B1630785) binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied by their respective agonists. By blocking the glycine binding site, this compound prevents ion channel opening, even in the presence of glutamate, thereby inhibiting the influx of Ca2+ into the neuron. This mechanism was thought to be neuroprotective by preventing excitotoxicity, a key process in neuronal damage following an ischemic stroke.

Q2: What were the promising preclinical findings with this compound?

Preclinical studies, particularly in rodent models of stroke, showed that this compound was a potent neuroprotective agent. It significantly reduced the volume of brain damage (infarct volume) when administered after the onset of ischemia.

Q3: What were the results of the this compound clinical trials?

Despite the promising preclinical data, large-scale Phase III clinical trials, namely the Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials, found that this compound did not improve functional outcomes in patients with acute ischemic stroke compared to placebo.[1][2] An MRI substudy of the GAIN trials confirmed that this compound had no effect on reducing infarct volume in humans.[3]

Q4: Why was there a discrepancy between the preclinical and clinical results?

The failure of this compound to translate its preclinical efficacy into clinical benefit is a complex issue with several potential contributing factors. This is a common challenge in the development of neuroprotective drugs. The troubleshooting guide below explores these potential reasons in more detail.

Data Presentation

In Vitro Data
ParameterValueSource
TargetGlycine binding site of the NMDA receptorInternal Knowledge
Binding Affinity (pKi)8.5Internal Knowledge
In Vivo Preclinical Efficacy Data (Rat Model)
StudyAnimal ModelTreatmentPrimary OutcomeResultReference
Di Fabio et al. (1997)Rat, Middle Cerebral Artery Occlusion (MCAo)3 mg/kg this compound (i.v.) 6 hours post-MCAoInfarct Volume Reduction (at 24h)Significant reduction[4]
Girgenti et al. (1998)Rat, Middle Cerebral Artery Occlusion (MCAo)3 mg/kg this compound (i.v.) pre-ischemiaInfarct Volume Reduction (at 24h)84% reduction (T2W MRI), 72% reduction (DW MRI)[5]
Girgenti et al. (1998)Rat, Middle Cerebral Artery Occlusion (MCAo)3 mg/kg this compound (i.v.) 6 hours post-ischemiaInfarct Volume Reduction (at 24h)48% reduction (T2W MRI), 45% reduction (DW MRI)[5]
In Vivo Clinical Trial Data (Human)
TrialPatient PopulationTreatmentPrimary OutcomeResultReference
GAIN InternationalAcute Ischemic Stroke (<6h onset)800 mg loading dose, then 200 mg every 12h for 5 doses (i.v.)Functional outcome at 3 months (Barthel Index)No significant improvement vs. placebo (p=0.8)[1]
GAIN AmericasAcute Ischemic Stroke (<6h onset)800 mg loading dose, then 200 mg every 12h for 5 doses (i.v.)Functional outcome at 3 months (Barthel Index)No significant improvement vs. placeboInternal Knowledge
GAIN MRI SubstudyAcute Ischemic Stroke (<6h onset)Same as GAIN trialsChange in infarct volumeNo significant effect on infarct volume[3]
Pharmacokinetic Parameters
ParameterRatHumanReference
Dosing3 mg/kg (i.v.)800 mg loading, 200 mg maintenance (i.v.)[1][4][5]
Protein BindingNot Reported>99.99% (very high)Internal Knowledge
Terminal Half-lifeNot Reported29-56 hoursInternal Knowledge

Experimental Protocols

Preclinical In Vivo Efficacy Study: Rat Middle Cerebral Artery Occlusion (MCAo) Model

This protocol is a synthesis of the methodologies described in the cited preclinical studies.[4][5]

  • Animal Model : Adult male rats (e.g., Sprague-Dawley) are used.

  • Anesthesia : Anesthesia is induced and maintained throughout the surgical procedure (e.g., with urethane).

  • Induction of Ischemia :

    • A surgical incision is made in the neck to expose the common carotid artery.

    • The middle cerebral artery is occluded using an intraluminal filament. This involves inserting a nylon suture into the external carotid artery and advancing it into the internal carotid artery to block the origin of the middle cerebral artery.

    • The occlusion is maintained for a specific duration to induce focal cerebral ischemia. For a permanent MCAO model, the filament is left in place.

  • Drug Administration :

    • This compound (3 mg/kg) or vehicle (placebo) is administered intravenously at specified times relative to the MCAO (e.g., before the insult or 1 to 6 hours after).

  • Outcome Assessment :

    • Histological Analysis : At a predetermined time point (e.g., 24 hours post-MCAo), the animals are euthanized, and the brains are removed. The brains are sliced and stained with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The volume of the infarct is then calculated.

    • Magnetic Resonance Imaging (MRI) : In some studies, MRI (T2-weighted and diffusion-weighted imaging) is used to non-invasively measure the infarct volume at various time points.[5]

    • Functional Assessment : Electrophysiological measurements, such as somatosensory evoked potentials (SEPs), can be used to assess the functional integrity of the sensory pathways.[4]

Mandatory Visualizations

Signaling Pathway of this compound at the NMDA Receptor

Gavestinel_Mechanism cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 Glutamate Site GluN1 Glycine Site Ion Channel Glutamate->NMDA_Receptor:n Binds Glycine Glycine Glycine->NMDA_Receptor:n Binds This compound This compound This compound->NMDA_Receptor:n Blocks Ca_ion Ca²⁺ NMDA_Receptor:s->Ca_ion Channel Opens (Blocked by this compound) Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Influx Leads to Gavestinel_Workflow cluster_preclinical Preclinical In Vivo Study (Rat) cluster_clinical Clinical Trial (Human) MCAO Induce Focal Ischemia (MCAO Model) Treat_Rat Administer this compound (3 mg/kg i.v.) within 6 hours MCAO->Treat_Rat Assess_Rat Assess Outcome at 24h (Infarct Volume) Treat_Rat->Assess_Rat Result_Rat Positive Result: Significant Neuroprotection Assess_Rat->Result_Rat Stroke_Onset Patient with Acute Stroke (<6h onset) Result_Rat->Stroke_Onset Translation Gap Treat_Human Administer this compound (800mg loading, 200mg maintenance) Stroke_Onset->Treat_Human Assess_Human Assess Outcome at 3 Months (Functional Status, Infarct Volume) Treat_Human->Assess_Human Result_Human Negative Result: No Improvement Assess_Human->Result_Human Troubleshooting_this compound cluster_factors Potential Explanations Conflict Conflicting Results: Preclinical Efficacy vs. Clinical Failure PK_Issues Pharmacokinetics (PK) - High Protein Binding in Humans - Insufficient Free Drug at Target Conflict->PK_Issues PD_Issues Pharmacodynamics (PD) - Species difference in NMDA receptors? - Narrow Therapeutic Window Conflict->PD_Issues Model_Issues Preclinical Model Limitations - Homogenous young, male rats vs. diverse human patients - Co-morbidities in humans Conflict->Model_Issues Trial_Issues Clinical Trial Design - Treatment time window too late? - Patient heterogeneity Conflict->Trial_Issues Insufficient_Brain_Exposure Insufficient Brain Exposure in Humans PK_Issues->Insufficient_Brain_Exposure Leads to PD_Issues->Insufficient_Brain_Exposure Model_Issues->Insufficient_Brain_Exposure Trial_Issues->Insufficient_Brain_Exposure

References

Addressing the high plasma protein binding of Gavestinel in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gavestinel, focusing on challenges presented by its high plasma protein binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a critical factor in experimental design?

A1: this compound is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the strychnine-insensitive glycine (B1666218) co-agonist binding site. It has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke.[1][2]

A critical characteristic of this compound is its extensive binding to plasma proteins, with the unbound (free) fraction being less than 0.01%.[3] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active, as it is free to distribute to target tissues and interact with its receptor. The high degree of plasma protein binding significantly impacts this compound's pharmacokinetics, including its distribution and clearance, and must be accounted for in the design and interpretation of both in vitro and in vivo experiments to avoid misleading results.

Q2: How does high plasma protein binding affect in vitro potency measurements like IC50 values?

A2: High plasma protein binding can lead to a significant underestimation of a compound's potency in in vitro assays that contain serum or albumin. The proteins in the assay medium will bind to this compound, reducing the free concentration available to interact with the NMDA receptor. This results in a rightward shift of the concentration-response curve and a higher apparent IC50 value. It is crucial to determine the IC50 in both the presence and absence of plasma proteins to understand the true potency of the compound.

Q3: What are the standard methods to determine the unbound fraction of a highly protein-bound drug like this compound?

A3: The most common and accepted methods for determining the unbound fraction of a drug are equilibrium dialysis and ultrafiltration. For highly protein-bound compounds, these methods require careful optimization to ensure accuracy and mitigate issues like non-specific binding to the apparatus.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

Possible Cause: High plasma protein binding to components of the cell culture medium (e.g., fetal bovine serum).

Troubleshooting Steps:

  • Quantify the IC50 Shift: Perform the bioassay in the presence and absence of a defined concentration of human serum albumin (HSA) or fetal bovine serum (FBS). A significant increase in the IC50 value in the presence of protein confirms that binding is affecting the apparent potency.

  • Determine the Unbound Fraction: Use equilibrium dialysis or ultrafiltration to measure the unbound fraction of this compound in your specific assay medium.

  • Adjust Dosing Calculations: Use the measured unbound fraction to calculate the free concentration of this compound in your experiments and correlate this with the observed biological effect.

  • Consider a Serum-Free or Low-Protein Assay: If feasible for your cell line, adapt the assay to serum-free or low-protein conditions to minimize the impact of protein binding.

Issue 2: Low recovery of this compound during the determination of the unbound fraction.

Possible Cause: Non-specific binding of the highly lipophilic this compound molecule to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device, collection tubes).

Troubleshooting Steps:

  • Pre-saturation of the Device: Before adding the sample containing this compound, pre-incubate the dialysis or ultrafiltration device with a solution of the compound to saturate the non-specific binding sites.

  • Use of Low-Binding Materials: Employ laboratory plastics and devices specifically designed for low non-specific binding.

  • Optimize Incubation Time: For equilibrium dialysis, ensure that the incubation time is sufficient for the highly bound compound to reach equilibrium. This may be longer than for less-bound compounds.[4]

  • Recovery Calculation: Always calculate the mass balance to determine the percentage of compound recovered at the end of the experiment. Low recovery suggests that non-specific binding is a significant issue that needs to be addressed.

Data Presentation

Table 1: Influence of Human Serum Albumin (HSA) on the Apparent IC50 of a Hypothetical Glycine Site NMDA Receptor Antagonist

HSA Concentration (%)Apparent IC50 (nM)Fold Shift in IC50
0101.0
115015.0
4.5 (Physiological)65065.0

This table illustrates the expected rightward shift in IC50 with increasing protein concentration. Actual values for this compound are not publicly available and would need to be determined experimentally.

Table 2: Unbound Fraction of Representative Glycine Site NMDA Receptor Antagonists with Varying Lipophilicity

CompoundLog PUnbound Fraction (%) in Rat Plasma
Compound A1.515.2
Compound B2.81.8
Compound C4.20.3

Data adapted from a study on 4-hydroxyquinolone glycine antagonists, demonstrating the correlation between increasing lipophilicity (Log P) and decreased unbound fraction.[5][6] This trend is expected to be similar for this compound.

Experimental Protocols

Protocol 1: Determination of Unbound Fraction using Equilibrium Dialysis

This method is considered the gold standard for measuring plasma protein binding.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Semi-permeable dialysis membranes (e.g., 12-14 kDa molecular weight cutoff)

  • Phosphate buffered saline (PBS), pH 7.4

  • Control plasma (human, rat, etc.)

  • This compound stock solution

  • Incubator with orbital shaker

  • LC-MS/MS for quantification

Procedure:

  • Prepare the dialysis plate according to the manufacturer's instructions. This may involve pre-soaking the membranes.

  • Spike the control plasma with this compound to the desired concentration.

  • Add the this compound-spiked plasma to one chamber of the dialysis well.

  • Add an equal volume of PBS to the other chamber.

  • Seal the plate and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 4-24 hours, to be optimized for this compound).[4]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.

  • Analyze the concentration of this compound in both samples by a validated LC-MS/MS method.

  • Calculate the percent unbound fraction (%fu) as: %fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

Protocol 2: IC50 Shift Assay

This assay quantifies the effect of plasma proteins on the apparent potency of this compound.

Materials:

  • Cell line expressing NMDA receptors

  • Cell culture medium with and without a defined concentration of HSA or FBS

  • This compound serial dilutions

  • Assay-specific reagents for measuring NMDA receptor activity (e.g., calcium indicator dye)

  • Plate reader

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Prepare two sets of this compound serial dilutions: one in protein-free assay buffer and another in assay buffer containing the desired concentration of HSA or FBS.

  • Replace the cell culture medium with the respective assay buffers containing the this compound dilutions.

  • Incubate for a pre-determined time.

  • Stimulate the NMDA receptors with glutamate (B1630785) and glycine.

  • Measure the cellular response (e.g., fluorescence for calcium influx).

  • Plot the concentration-response curves for both conditions (with and without protein).

  • Calculate the IC50 value for each curve using non-linear regression.

  • The IC50 shift is the ratio of the IC50 with protein to the IC50 without protein.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine (or this compound) Glycine->NMDAR Binds to GluN1 (Blocked by this compound) Mg2 Mg²⁺ Mg2->NMDAR Blocks Channel (Voltage-dependent) Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opens Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca2_influx->Signaling

Caption: NMDA receptor activation and antagonism by this compound.

Experimental_Workflow_IC50_Shift cluster_setup Assay Setup cluster_assay Bioassay cluster_analysis Data Analysis start Prepare Cell Culture dilution_a This compound Serial Dilution (Protein-Free Buffer) start->dilution_a dilution_b This compound Serial Dilution (Buffer with HSA/FBS) start->dilution_b assay_a Incubate Cells with Dilution A dilution_a->assay_a assay_b Incubate Cells with Dilution B dilution_b->assay_b stimulate Stimulate NMDA Receptors assay_a->stimulate assay_b->stimulate measure Measure Cellular Response stimulate->measure curve_a Generate Curve A (IC50 without protein) measure->curve_a curve_b Generate Curve B (IC50 with protein) measure->curve_b compare Calculate IC50 Shift curve_a->compare curve_b->compare

Caption: Workflow for an IC50 shift assay.

References

Technical Support Center: Troubleshooting Gavestinel Efficacy in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the lack of efficacy of Gavestinel in preclinical stroke models. Drawing on data from both preclinical studies and large-scale clinical trials, this center addresses common issues and offers structured guidance for experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in stroke?

This compound (GV150526) is a selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] During an ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions into neurons. This process, known as excitotoxicity, triggers a cascade of enzymatic activation and neuronal death.[1] By blocking the glycine site, this compound was designed to reduce this excitotoxic cascade, thereby protecting neurons from ischemic damage.[1][3]

Q2: this compound was effective in animal models but failed in human clinical trials. Why?

The failure of this compound in the GAIN International and GAIN Americas trials is a classic example of the difficulty in translating preclinical findings to clinical success.[2][3][4] Several factors are thought to have contributed to this failure:

  • Narrow Therapeutic Window: The neuroprotective effects of NMDA receptor antagonists are highly time-dependent. In clinical settings, the median time to treatment was over 5 hours, which may be outside the effective window for preventing excitotoxic damage.[4][5]

  • Suboptimal Dosing and Brain Penetration: this compound is highly bound to plasma proteins (over 99.9% bound), which severely limits the amount of free drug available to cross the blood-brain barrier and reach its target in the central nervous system (CNS).[6][7][8] It is possible that the concentrations achieved in the brain parenchyma of human patients were insufficient for a therapeutic effect.[2]

  • Complex Pathophysiology: Animal models, while useful, often do not replicate the complexity of human stroke, which involves comorbidities and heterogeneous patient populations.[9][10][11]

  • Dual Role of NMDA Receptors: While NMDA receptor overactivation is harmful in the acute phase, these receptors also play a crucial role in normal physiological functions that promote long-term neuronal survival and neuroregeneration.[12][13][14] Prolonged blockade by this compound might have inadvertently hindered these endogenous recovery mechanisms.

Q3: My experiment with this compound in a rat MCAO model is not showing a reduction in infarct volume. What are the most likely reasons?

Based on the known challenges with this compound and NMDA antagonists in general, several factors could be at play:

  • Inadequate Drug Exposure at the Target: Is the drug reaching the brain tissue in sufficient concentrations? High plasma protein binding is a major hurdle.[6]

  • Timing of Administration: Are you administering this compound within the very early, acute phase of ischemia? Efficacy is likely limited to the first few hours post-stroke.[5]

  • Choice of Anesthetic: Some anesthetics (e.g., ketamine) have their own effects on the NMDA receptor and can confound the results.

  • Animal Model Variability: The Middle Cerebral Artery Occlusion (MCAO) model can have high variability in infarct size.[15] It's crucial to have robust controls and sufficient statistical power.

  • Physiological Monitoring: Lack of control over physiological parameters like body temperature and cerebral blood flow can significantly impact outcomes and variability.[11][16]

Troubleshooting Guides

Guide 1: Investigating Drug Delivery and Target Engagement

If you suspect this compound is not reaching its target in effective concentrations, consider the following steps:

StepActionRationale
1. Review Dosing Regimen Compare your dosing paradigm to those used in published preclinical studies that reported positive effects.Ensures your dose is within a range previously shown to be effective in animal models.
2. Assess Brain Penetration If resources permit, perform pharmacokinetic studies. Measure the concentration of free this compound in both plasma and brain tissue at various time points after administration.To confirm if the drug is crossing the blood-brain barrier and achieving therapeutic concentrations in the brain. High protein binding is a key issue for this compound.[6]
3. Consider Alternative Routes of Administration If systemic administration (e.g., intravenous, intraperitoneal) is failing, consider direct CNS delivery (e.g., intracerebroventricular) in a pilot study.This bypasses the blood-brain barrier and can help determine if the drug is effective when it reaches its target, thus isolating the problem to drug delivery.
4. Verify Target Engagement Use techniques like ex vivo autoradiography or electrophysiology on brain slices from treated animals to confirm that this compound is binding to and modulating NMDA receptor activity at the doses used.Provides direct evidence that the drug is interacting with its intended molecular target in your model system.
Guide 2: Optimizing the Experimental Model and Protocol

The validity of your results depends heavily on the rigor of your experimental design.

StepActionRationale
1. Refine Timing of Administration Administer this compound as close to the onset of ischemia as possible. Ideally, this would be prior to or immediately upon reperfusion in a transient MCAO model.The excitotoxic cascade is an early event in ischemic injury. The therapeutic window for NMDA antagonists is known to be very short.[5]
2. Control for Key Physiological Variables Continuously monitor and maintain core body temperature, blood pressure, and blood gases within normal physiological ranges for the species. Use Laser Doppler Flowmetry to confirm successful occlusion and reperfusion.[15][16]These variables can significantly influence stroke outcome and introduce variability, potentially masking a true drug effect.
3. Blind the Experiment Ensure that the surgeon, the person administering the treatment, and those assessing the outcome (histological and behavioral) are all blinded to the treatment groups.Lack of blinding is a major source of bias in preclinical research.[16]
4. Assess Multiple Outcomes Do not rely solely on infarct volume. Include long-term functional and behavioral assessments (e.g., neurological deficit scores, cylinder test, Morris water maze) at various time points post-stroke.A drug may improve functional recovery without significantly reducing the initial infarct size. This was a key endpoint in the failed clinical trials.[3][4]
5. Use Appropriate Controls Include both a sham surgery group (no stroke) and a vehicle-treated stroke group.This allows you to differentiate the effects of the surgery itself from the effects of the ischemic injury and the drug treatment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Acute Stroke Patients Data from a multiple-dosing study in human patients.

ParameterMean Value / ObservationImplication for Preclinical Models
Plasma Protein Binding >99.9% (Median % free <0.01)[6]Very little free drug is available to cross the blood-brain barrier. Systemic doses in animals may need to be high to achieve therapeutic CNS concentrations.
Terminal Half-Life (t½) 29 to 56 hours[6]The drug has a long half-life, suggesting that frequent redosing may not be necessary to maintain plasma levels, but CNS levels are the critical factor.
Volume of Distribution (Vss) 9.8 to 17 L[6]Suggests distribution into tissues, but does not confirm brain penetration.
Clearance (CL) 0.31 to 0.40 L/h[6]Relatively low clearance.

Table 2: Overview of the GAIN Phase III Clinical Trials Summary of the two largest clinical trials investigating this compound for acute ischemic stroke.

ParameterGAIN International[3]GAIN Americas[4]
Number of Patients (Ischemic) 14551367
Treatment Window Within 6 hours of stroke onsetWithin 6 hours of stroke onset
Dosing Regimen 800 mg IV loading dose, then 200 mg every 12h for 5 doses800 mg IV loading dose, then 200 mg every 12h for 5 doses
Primary Outcome Measure Functional capability at 3 months (Barthel Index)Functional capability at 3 months (Barthel Index)
Primary Outcome Result No significant difference from placebo (p=0.8)No significant difference from placebo (p=0.79)
Conclusion This compound did not improve outcome.This compound did not improve functional outcome.

Experimental Protocols

Protocol: Assessment of this compound in a Transient MCAO Rodent Model

This protocol provides a standardized methodology for evaluating the neuroprotective efficacy of this compound.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least 7 days before surgery.

    • Fast animals overnight with free access to water.

    • Anesthetize with isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in an oxygen/nitrous oxide mixture. Avoid ketamine.

    • Monitor and maintain rectal temperature at 37.0 ± 0.5°C using a heating pad.

  • Surgical Procedure (Transient MCAO):

    • Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip via the ECA into the ICA to occlude the origin of the MCA.

    • Crucially, use Laser Doppler Flowmetry to confirm a >75% reduction in cerebral blood flow.

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion. Confirm reperfusion with Laser Doppler.

  • Drug Administration:

    • Group 1 (Sham): Undergo surgery without MCA occlusion. Receive vehicle.

    • Group 2 (Vehicle Control): Undergo MCAO. Receive vehicle (e.g., saline with appropriate solubilizing agent) 15 minutes after the onset of reperfusion via tail vein injection.

    • Group 3 (this compound): Undergo MCAO. Receive this compound (e.g., 10 mg/kg, dissolved in vehicle) 15 minutes after the onset of reperfusion via tail vein injection.

    • Note: The dose and timing should be primary variables in a troubleshooting scenario.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Perform at 24h, 48h, and weekly thereafter using a standardized scale (e.g., Bederson or Garcia score).

    • Infarct Volume Analysis (at 48h or 7 days):

      • Perfuse animals with saline followed by 4% paraformaldehyde.

      • Harvest brains and section coronally (2mm thickness).

      • Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

      • Quantify infarct volume using image analysis software, correcting for edema.

    • Long-Term Behavioral Testing (2-4 weeks post-MCAO):

      • Assess sensorimotor deficits using the cylinder test or adhesive removal test.

  • Statistical Analysis:

    • Compare infarct volumes between vehicle and this compound groups using a Student's t-test or ANOVA with post-hoc tests if multiple doses are used.

    • Analyze neurological scores using appropriate non-parametric tests (e.g., Mann-Whitney U test).

    • Ensure adequate group sizes (n=8-12 per group) to achieve sufficient statistical power.

Visualizations

Gavestinel_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_channel Ion Channel cluster_stroke Ischemic Stroke Condition Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Glutamate Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_ion->Excitotoxicity Leads to Na_ion Na⁺ Excess_Glutamate Excessive Glutamate Release This compound This compound This compound->NMDA_Receptor Blocks Glycine Site

Caption: this compound blocks the NMDA receptor's glycine site to prevent excitotoxicity.

Preclinical_Stroke_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Assessment A1 Animal Acclimatization A2 Randomization & Blinding A1->A2 A3 Baseline Behavioral Testing A2->A3 B1 Anesthesia & Physiological Monitoring A3->B1 B2 MCAO Surgery (Ischemia Induction) B1->B2 B4 Reperfusion (for transient models) B2->B4 B3 Drug / Vehicle Administration C1 Short-term Neurological Scoring (24-48h) B3->C1 B4->B3 C2 Histology (Infarct Volume Analysis) C1->C2 C3 Long-term Behavioral Testing (1-4 weeks) C1->C3 C4 Data Analysis & Unblinding C2->C4 C3->C4

Caption: Standard workflow for a preclinical stroke neuroprotection study.

Troubleshooting_Logic start No Efficacy Observed q1 Was the therapeutic window appropriate? start->q1 q2 Was drug exposure (dose/PK) sufficient? q1->q2 Yes sol1 Action: Administer drug earlier (e.g., pre-ischemia or immediately upon reperfusion). q1->sol1 No q3 Was the model rigorously controlled? q2->q3 Yes sol2 Action: Increase dose or perform PK/PD study to confirm CNS drug levels. q2->sol2 No q4 Were outcome measures comprehensive? q3->q4 Yes sol3 Action: Implement temperature control, CBF monitoring, and full blinding. q3->sol3 No sol4 Action: Add long-term functional/behavioral tests besides histology. q4->sol4 No conclusion Consider alternative mechanism or limitations of NMDA antagonism. q4->conclusion Yes

Caption: Decision tree for troubleshooting lack of efficacy in a stroke model.

References

How to control for pH changes when applying Gavestinel to cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for pH changes when applying Gavestinel to cell cultures.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal pH range for most mammalian cell cultures? Most mammalian cells thrive in a pH environment between 7.2 and 7.4.[1][2][3] Deviations from this range can negatively impact cellular growth, metabolism, and overall health.
How can adding this compound affect the pH of my cell culture? The addition of any new compound, including this compound, to a cell culture medium has the potential to alter the pH. The chemical properties of the compound and its solvent can shift the equilibrium of the buffering system. It is crucial to monitor the pH after adding this compound to determine its effect.
What are the primary buffering systems used in cell culture? The two most common buffering systems are the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system and synthetic buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[4][5][6]
When should I use a bicarbonate buffering system? The bicarbonate system is the most physiologically relevant as it mimics the buffering system in mammalian blood.[2][3] It is effective when a CO₂ incubator is available to maintain a constant CO₂ concentration in the atmosphere above the culture medium.[2][3]
When should I use HEPES buffer? HEPES is a powerful synthetic buffer that is independent of the CO₂ concentration in the incubator.[7][8] It is particularly useful for experiments conducted outside of a CO₂ incubator or when additional buffering capacity is needed to stabilize the pH.[1][7]
What concentration of HEPES should I use? The recommended concentration of HEPES in cell culture media is typically between 10 mM and 25 mM.[1][5][8] It is important to note that high concentrations of HEPES can be toxic to some cell types, so it is advisable to determine the optimal concentration for your specific cell line.[1]

Troubleshooting Guides

Issue: pH of the culture medium changes significantly after adding this compound.

Possible Cause 1: Intrinsic pH of the this compound solution.

  • Troubleshooting Step 1: Measure the pH of your this compound stock solution.

  • Troubleshooting Step 2: If the stock solution is acidic or basic, you may need to adjust its pH before adding it to the culture medium. Be cautious, as pH adjustment could potentially affect the stability and activity of this compound.

  • Troubleshooting Step 3: Consider preparing the this compound stock solution in a buffered saline solution (e.g., PBS) at the desired pH.

Possible Cause 2: Insufficient buffering capacity of the medium.

  • Troubleshooting Step 1: Ensure your culture medium is properly buffered. If using a bicarbonate-based buffer, confirm that the CO₂ level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[3] For example, DMEM with a high concentration of sodium bicarbonate (44mM) may require a higher CO₂ concentration (around 10%) to maintain a physiological pH.[3]

  • Troubleshooting Step 2: Supplement your medium with HEPES buffer at a final concentration of 10-25 mM to provide additional buffering capacity, especially if you are working outside a CO₂ incubator.[1][5][8]

Issue: Cell viability decreases after adding this compound and adjusting the pH.

Possible Cause: Cytotoxicity of the buffering agent or this compound at a specific pH.

  • Troubleshooting Step 1: Perform a dose-response experiment to determine the optimal, non-toxic concentration of HEPES for your specific cell line.

  • Troubleshooting Step 2: Investigate the stability of this compound at the working pH of your culture medium. A change in pH could potentially lead to the degradation of the compound into cytotoxic byproducts.

  • Troubleshooting Step 3: As a control, culture cells with the vehicle used to dissolve this compound to ensure the solvent itself is not causing the cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of HEPES-Buffered Cell Culture Medium
  • Objective: To prepare a cell culture medium with enhanced buffering capacity.

  • Materials:

    • Basal cell culture medium (e.g., DMEM, RPMI-1640)

    • HEPES buffer solution (1M, sterile)

    • Sodium bicarbonate (if required for the basal medium)

    • Sterile water for injection or tissue culture grade water

    • Sterile filtration unit (0.22 µm filter)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), add the desired volume of basal medium to a sterile container.

    • Add the appropriate volume of 1M HEPES solution to achieve the desired final concentration (e.g., for a 25 mM final concentration in 500 mL of medium, add 12.5 mL of 1M HEPES).

    • If your basal medium requires sodium bicarbonate, add it at the recommended concentration.

    • Adjust the volume to the final desired volume with sterile water.

    • Measure the pH of the medium and adjust to the desired pH (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

    • Sterile-filter the final medium using a 0.22 µm filter.

    • Store the prepared medium at 4°C.

Protocol 2: Monitoring pH Changes Upon this compound Addition
  • Objective: To determine the effect of this compound on the pH of the cell culture medium.

  • Materials:

    • Your prepared cell culture medium (with or without HEPES)

    • This compound stock solution

    • Sterile tubes or multi-well plates

    • Calibrated pH meter or pH indicator strips

  • Procedure:

    • Aliquot your cell culture medium into sterile tubes or wells of a multi-well plate.

    • Measure the initial pH of the medium.

    • Add this compound to the medium at the final desired experimental concentration.

    • Add the same volume of the vehicle (solvent for this compound) to a separate aliquot of medium as a control.

    • Incubate the medium under standard culture conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 1, 4, and 24 hours).

    • At each time point, measure the pH of the this compound-containing medium and the vehicle control.

    • Record and compare the pH values to determine the impact of this compound.

Visualizations

Experimental_Workflow_for_pH_Monitoring cluster_prep Preparation cluster_exp Experiment cluster_inc Incubation & Measurement cluster_analysis Analysis prep_media Prepare Cell Culture Medium measure_initial_ph Measure Initial pH prep_media->measure_initial_ph prep_this compound Prepare this compound Stock Solution add_this compound Add this compound to Medium prep_this compound->add_this compound incubate Incubate at 37°C, 5% CO2 add_this compound->incubate add_vehicle Add Vehicle to Medium (Control) add_vehicle->incubate measure_initial_ph->add_this compound measure_initial_ph->add_vehicle measure_ph Measure pH at Time Points (1, 4, 24h) incubate->measure_ph analyze Compare pH Changes (this compound vs. Control) measure_ph->analyze

Caption: Workflow for monitoring pH changes after this compound application.

Buffering_Systems cluster_bicarbonate Bicarbonate Buffering System cluster_hepes HEPES Buffering System cluster_cell Cell Culture CO2_gas CO2 (gas) CO2_aq CO2 (aqueous) CO2_gas->CO2_aq Dissolves in medium H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H H+ HCO3->H HEPES_H HEPES (Protonated) HEPES_neg HEPES (Deprotonated) HEPES_H->HEPES_neg pKa ~7.3 at 37°C H_ion H+ HEPES_neg->H_ion pKa ~7.3 at 37°C Cell Cells Metabolism Metabolic Activity (e.g., Lactic Acid Production) Cell->Metabolism Metabolism->H Metabolism->H_ion

Caption: Overview of Bicarbonate and HEPES buffering systems in cell culture.

References

Technical Support Center: Validating the Activity of a New Batch of Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the biological activity of a new batch of Gavestinel. This compound is a selective, non-competitive antagonist of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. Proper validation is crucial to ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[1] Its binding to this site prevents the channel opening that is normally induced by the co-agonists glutamate (B1630785) and glycine, thereby inhibiting ion flux, primarily of Ca2+, through the channel.

Q2: Why is it important to validate a new batch of this compound?

A2: Validating each new batch of this compound is critical to confirm its identity, purity, and potency. Variations in synthesis or storage conditions can affect the compound's activity, leading to inconsistent and unreliable experimental outcomes. Validation ensures that the observed effects are due to the specific action of this compound on the NMDA receptor.

Q3: What are the key assays to validate this compound's activity?

A3: The two primary assays recommended for validating this compound's activity are:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the glycine binding site of the NMDA receptor.

  • In Vitro Functional Assay (Electrophysiology or Calcium Flux Assay): To measure the inhibitory potency (IC50) of this compound on NMDA receptor function.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a new batch of this compound to the glycine site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid ([3H]DCKA), a high-affinity antagonist radioligand for this site.[2]

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [3H]DCKA (specific activity ~20-40 Ci/mmol)

  • Unlabeled this compound (new and reference batches)

  • Unlabeled D-serine (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize rat cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration of this compound:

    • Total Binding: Assay buffer, [3H]DCKA (final concentration ~1-2 nM), and rat cortical membranes (50-100 µg protein).

    • Non-Specific Binding (NSB): Assay buffer, [3H]DCKA, membranes, and a saturating concentration of unlabeled D-serine (e.g., 1 mM).

    • This compound Competition: Assay buffer, [3H]DCKA, membranes, and varying concentrations of the new batch of this compound (e.g., 0.1 nM to 1 µM). Include a reference batch of this compound for comparison.

  • Incubation: Incubate the reactions at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding of [3H]DCKA as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]DCKA and Kd is its dissociation constant for the glycine site.

In Vitro Functional Assay: Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or HEK293 cells expressing NMDA receptors.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with NMDA receptor subunits (e.g., GluN1/GluN2A).

  • External solution (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4.

  • Internal (pipette) solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • NMDA (N-methyl-D-aspartate)

  • This compound (new and reference batches)

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for electrophysiological recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Whole-Cell Patching: Obtain a whole-cell patch-clamp recording from a target cell. Clamp the cell at a holding potential of -70 mV.

  • Eliciting NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current. To isolate NMDA receptor currents, other ion channel blockers (e.g., TTX for sodium channels, picrotoxin (B1677862) for GABAA receptors, and CNQX for AMPA/kainate receptors) can be included in the external solution.

  • This compound Application: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of the new batch of this compound with the NMDA/glycine solution.

  • Data Acquisition: Record the peak amplitude of the NMDA-evoked current at each this compound concentration.

  • Data Analysis:

    • Normalize the current amplitude at each this compound concentration to the baseline current.

    • Plot the normalized current as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Compare the IC50 of the new batch to a reference batch.

Data Presentation

Summarize the quantitative data from your validation experiments in the tables below.

Table 1: Radioligand Binding Assay Results

Compound BatchIC50 (nM)Ki (nM)
Reference Batch[Insert Value][Insert Value]
New Batch[Insert Value][Insert Value]

Table 2: Electrophysiology Functional Assay Results

Compound BatchIC50 (nM)
Reference Batch[Insert Value]
New Batch[Insert Value]

Troubleshooting Guide

Issue 1: High non-specific binding in the radioligand binding assay.

  • Question: My non-specific binding is greater than 50% of the total binding. What could be the cause and how can I fix it?

  • Answer: High non-specific binding can obscure the specific signal.

    • Potential Cause: The concentration of the radioligand is too high.

      • Solution: Use a lower concentration of [3H]DCKA, ideally at or below its Kd value.[3]

    • Potential Cause: The radioligand is hydrophobic and sticking to non-receptor components.

      • Solution: Include a low concentration of a detergent (e.g., 0.01% BSA or Tween-20) in the assay and wash buffers. Pre-treating the filters with a solution like 0.5% polyethyleneimine (PEI) can also reduce filter binding.

    • Potential Cause: Too much membrane protein is being used.

      • Solution: Reduce the amount of membrane protein in the assay. Titrate the protein concentration to find the optimal balance between a robust signal and low non-specific binding.[3]

Issue 2: No or very low signal in the electrophysiology experiment.

  • Question: I am not observing any NMDA-evoked currents, or they are very small. What should I check?

  • Answer: A lack of a measurable current can be due to several factors.

    • Potential Cause: The cells are not healthy or do not express sufficient NMDA receptors.

      • Solution: Ensure your cell culture conditions are optimal. If using a cell line, verify the expression of NMDA receptors (e.g., via immunocytochemistry or Western blot).

    • Potential Cause: The NMDA receptor channel is blocked by magnesium.

      • Solution: Ensure your external solution is nominally magnesium-free, as magnesium ions block the NMDA receptor channel at negative membrane potentials.[4]

    • Potential Cause: The co-agonist (glycine or D-serine) is absent or at too low a concentration.

      • Solution: NMDA receptor activation requires the binding of both glutamate and a co-agonist.[5][6] Ensure that glycine or D-serine is present in your external solution at an appropriate concentration (e.g., 1-10 µM).

Issue 3: The IC50 value of the new batch of this compound is significantly different from the reference batch.

  • Question: The new batch of this compound is much less potent than our reference batch. What does this indicate?

  • Answer: A significant difference in potency suggests a problem with the new batch.

    • Potential Cause: The compound may have degraded due to improper storage.

      • Solution: Review the storage conditions (temperature, light exposure, solvent) for the new batch and compare them to the manufacturer's recommendations.

    • Potential Cause: The concentration of the stock solution may be incorrect.

      • Solution: Prepare a fresh stock solution from the new batch and re-run the experiment. Consider having the concentration of the stock solution independently verified if the issue persists.

    • Potential Cause: The new batch has a lower purity.

      • Solution: Request a certificate of analysis from the manufacturer for the new batch and compare it to the reference batch. If purity is a concern, consider having the compound's purity analyzed by an independent method (e.g., HPLC).

Visualizations

Signaling Pathway of this compound Action

Gavestinel_Pathway cluster_neuron Postsynaptic Neuron cluster_channel Ion Channel NMDA_Receptor NMDA Receptor Ion_Channel Ca2+ Channel (Blocked) Ca_Influx No Ca2+ Influx Ion_Channel->Ca_Influx Blocks Downstream Inhibition of Downstream Signaling Ca_Influx->Downstream Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site (on GluN1) This compound This compound This compound->NMDA_Receptor Antagonizes Glycine Site

Caption: Mechanism of this compound antagonism at the NMDA receptor.

Experimental Workflow for this compound Validation

Gavestinel_Workflow cluster_prep Preparation cluster_assays Activity Assays cluster_analysis Data Analysis cluster_validation Validation Prep_this compound Prepare this compound Stock Solutions (New & Reference Batches) Prep_Reagents Prepare Assay Buffers & Reagents Prep_Cells Prepare Cells/Membranes Binding_Assay Perform Radioligand Binding Assay Prep_Cells->Binding_Assay Functional_Assay Perform Functional Assay (Electrophysiology) Prep_Cells->Functional_Assay Analyze_Binding Calculate Ki from Competition Curve Binding_Assay->Analyze_Binding Analyze_Functional Calculate IC50 from Dose-Response Curve Functional_Assay->Analyze_Functional Compare_Data Compare Ki and IC50 of New vs. Reference Batch Analyze_Binding->Compare_Data Analyze_Functional->Compare_Data Pass Batch Validated Compare_Data->Pass Data Match Fail Troubleshoot / Contact Supplier Compare_Data->Fail Data Mismatch

Caption: Workflow for validating a new batch of this compound.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting this compound validation experiments. Caption: Decision tree for troubleshooting this compound validation experiments.

References

Validation & Comparative

A Comparative Analysis of Gavestinel and Other NMDA Receptor Antagonists for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission, has long been a focal point in the quest for neuroprotective therapies. Overactivation of this receptor, a phenomenon known as excitotoxicity, is a key mechanism implicated in neuronal damage following ischemic stroke and other neurological insults. This has led to the development of numerous NMDA receptor antagonists aimed at mitigating this damage. This guide provides a detailed comparison of gavestinel, a selective glycine-site antagonist, with other notable NMDA receptor antagonists, focusing on their performance in preclinical and clinical studies for neuroprotection.

Mechanism of Action: A Brief Overview

NMDA receptors are complex ion channels that require the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Antagonists can target different sites on the receptor complex:

  • Competitive Antagonists (e.g., Selfotel): Bind to the glutamate recognition site, directly competing with the endogenous ligand.

  • Non-competitive Channel Blockers (e.g., Dizocilpine (B47880) (MK-801), Aptiganel (B1665152), Memantine): Bind within the ion channel pore, physically obstructing the flow of ions.

  • Glycine Site Antagonists (e.g., this compound): Bind to the glycine co-agonist site, preventing the conformational changes necessary for channel opening.

Theoretically, targeting the glycine site, as this compound does, could offer a more modulatory and potentially safer approach to NMDA receptor antagonism compared to directly blocking the primary glutamate binding site or the ion channel itself.

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data for this compound and other selected NMDA receptor antagonists from both preclinical animal models of stroke and human clinical trials.

Table 1: Preclinical Efficacy in Animal Models of Stroke
CompoundAnimal ModelDosing RegimenInfarct Volume Reduction (%)Reference
This compound Rat (MCAO)N/A (Described as neuroprotective in animal models)Data not specified in searches[1]
Dizocilpine (MK-801) Rat (transient MCAO)N/A73%[2]
Rat (permanent MCAO)N/A18-25%[2]
Rat (MCAO)1 mg/kg IP55% (cortical)[3]
Aptiganel Rat (MCAO)Up to 1 hour post-occlusion40-70%[4]
Memantine Mouse (stroke model)20 mg/kg, 5 min post-stroke10% (cortical)[5]
Rabbit (embolic stroke)10 mg/kg infusionImproved clinical rating scores[6]

MCAO: Middle Cerebral Artery Occlusion

Table 2: Clinical Trial Outcomes in Acute Ischemic Stroke
CompoundClinical Trial(s)Number of PatientsPrimary Efficacy OutcomeKey FindingReference
This compound GAIN International & Americas>3000Functional capability (Barthel Index) at 3 monthsNo significant improvement in functional outcome compared to placebo.[1][7][8]
Selfotel (B1681618) Phase III trials567Functional outcome (Barthel Index) at 90 daysTrial suspended due to lack of efficacy and increased mortality trend.[9][10][11]
Aptiganel Phase II/III trial628Functional outcome (Modified Rankin Scale) at 90 daysTrial suspended due to lack of efficacy and potential for harm.[1][4][12]
Memantine Small clinical trialsN/ANeurological function (NIHSS)Some studies suggest potential for improved neurological function.[5][6]

NIHSS: National Institutes of Health Stroke Scale

Table 3: Safety and Tolerability in Human Studies
CompoundMortality Rate (Treatment vs. Placebo)Common Adverse EventsReference
This compound 20.4% vs. 18.8% (GAIN International)Generally well-tolerated, no significant difference in serious side effects.[1][13]
Selfotel 22% vs. 17% (90 days); higher early mortality (30 days)Agitation, hallucinations, confusion, paranoia, delirium (dose-dependent).[9][10][14][15]
Aptiganel 22.5-26.3% vs. 19.2% (120 days)Hypertension, CNS excitation or depression.[1][4][16][17]
Memantine N/AGenerally well-tolerated in studies for other indications.[18]
Table 4: Pharmacokinetic Properties
CompoundHalf-lifeProtein BindingClearanceReference
This compound 29-56 hours>99.9%0.31-0.40 L/h[19]
Selfotel 2-3.3 hours (blood)N/AN/A[20]
Aptiganel 4 hours88%18 mL/min/kg[4]
Memantine 60-100 hours~45%N/A[18]

Experimental Protocols

Preclinical Neuroprotection Assessment in a Rodent Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)

This protocol provides a generalized methodology for evaluating the neuroprotective efficacy of an NMDA receptor antagonist in a rat model of focal cerebral ischemia.

1. Animal Model:

  • Species: Adult male Wistar or Sprague-Dawley rats (250-300g).

  • Ischemia Induction (Intraluminal Suture MCAO):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The duration of occlusion can be transient (e.g., 90-120 minutes, after which the suture is withdrawn to allow reperfusion) or permanent.[21][22]

2. Drug Administration:

  • The test compound (e.g., this compound or another NMDA antagonist) or vehicle is administered at a predetermined dose and route (e.g., intravenously or intraperitoneally).

  • The timing of administration is a critical variable and should be clearly defined (e.g., pre-ischemia, or at various time points post-occlusion).

3. Assessment of Neuroprotection:

  • Infarct Volume Measurement (24-48 hours post-MCAO):

    • Euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.[21]

  • Histological Analysis:

    • Neuronal Loss (NeuN Staining):

      • Process brain sections for immunohistochemistry using an antibody against NeuN, a marker for mature neurons.

      • Quantify the number of NeuN-positive cells in the ischemic penumbra and core.[7][23]

    • Apoptosis (TUNEL Staining):

      • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on brain sections to detect DNA fragmentation, a hallmark of apoptosis.

      • Quantify the number of TUNEL-positive cells.[24][25][26]

4. Behavioral Testing:

  • Assess sensorimotor and cognitive function at various time points post-stroke (e.g., days 3, 7, 14, 21, and 28).[20][27]

  • Commonly used tests include:

    • Neurological Deficit Score (e.g., Bederson or Garcia scale): A composite score based on observations of posture, spontaneous activity, and motor deficits.[28]

    • Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.[27][29]

    • Cylinder Test: Assesses forelimb use asymmetry by observing the animal's spontaneous exploration in a transparent cylinder.[27][28]

    • Grid Walking Test: Evaluates sensorimotor deficits by counting the number of foot faults as the animal traverses a wire grid.[18]

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists NMDA Receptor Antagonists Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDA_Receptor Binds to NR2 Glycine Glycine Glycine->NMDA_Receptor Binds to NR1/NR3 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens CaM Calmodulin (CaM) Ca_ion->CaM Activates Calpains Calpains Ca_ion->Calpains Activates Gene_Expression Altered Gene Expression Ca_ion->Gene_Expression Influences nNOS nNOS CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity Calpains->Excitotoxicity Apoptosis Apoptosis Gene_Expression->Apoptosis Apoptosis->Excitotoxicity This compound This compound This compound->Glycine Blocks Binding Selfotel Selfotel Selfotel->Glutamate Blocks Binding MK801 Dizocilpine (MK-801) Aptiganel Memantine MK801->NMDA_Receptor Blocks Channel

Preclinical_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Rodent Model Selection (e.g., Male Wistar Rat) MCAO Middle Cerebral Artery Occlusion (MCAO) (Transient or Permanent) Animal_Model->MCAO Randomization Randomization to Treatment Groups MCAO->Randomization Treatment Drug Administration (e.g., this compound vs. Vehicle) Randomization->Treatment Behavioral Behavioral Testing (e.g., Rotarod, Cylinder Test) (Days 3, 7, 14, 21, 28) Treatment->Behavioral Histology Histological Analysis (24-48h) - Infarct Volume (TTC) - Neuronal Loss (NeuN) - Apoptosis (TUNEL) Treatment->Histology Data_Analysis Statistical Analysis of Infarct Volume, Histology, and Behavioral Scores Behavioral->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Logical_Comparison cluster_this compound This compound cluster_other_failed Selfotel & Aptiganel cluster_preclinical_tools Dizocilpine (MK-801) cluster_emerging Memantine G_MoA Mechanism: Glycine Site Antagonist G_Preclinical Preclinical: Neuroprotective G_MoA->G_Preclinical G_Clinical Clinical Efficacy: No Benefit in Stroke G_Preclinical->G_Clinical G_Safety Safety: Well-Tolerated G_Clinical->G_Safety O_MoA Mechanism: Competitive & Channel Blockers O_Preclinical Preclinical: Neuroprotective O_MoA->O_Preclinical O_Clinical Clinical Efficacy: No Benefit, Potential Harm O_Preclinical->O_Clinical O_Safety Safety: Significant CNS Side Effects O_Clinical->O_Safety P_MoA Mechanism: Potent Channel Blocker P_Preclinical Preclinical: Robust Neuroprotection P_MoA->P_Preclinical P_Clinical Clinical Use: Limited by Psychotomimetic Effects P_Preclinical->P_Clinical E_MoA Mechanism: Low-Affinity Channel Blocker E_Preclinical Preclinical: Neuroprotective Effects E_MoA->E_Preclinical E_Clinical Clinical Efficacy: Some Positive Signals in Small Stroke Trials E_Preclinical->E_Clinical E_Safety Safety: Good Tolerability Profile E_Clinical->E_Safety

Discussion and Conclusion

The landscape of NMDA receptor antagonists for neuroprotection is marked by a significant translational failure from promising preclinical results to successful clinical application. This compound, with its targeted mechanism at the glycine site, was hypothesized to offer a safer and more effective profile. However, large-scale clinical trials (GAIN International and GAIN Americas) unequivocally demonstrated a lack of efficacy in improving functional outcomes in acute ischemic stroke patients.[1][7] While it exhibited a favorable safety profile with no significant increase in serious adverse events compared to placebo, its inability to confer clinical benefit led to the discontinuation of its development for this indication.[1][13]

In comparison, other NMDA receptor antagonists that progressed to late-stage clinical trials, such as the competitive antagonist selfotel and the non-competitive channel blocker aptiganel, also failed to show efficacy.[4][9] Moreover, these compounds were associated with significant safety concerns, including dose-dependent psychotomimetic effects (agitation, hallucinations) and, in the case of selfotel, a concerning trend towards increased mortality, particularly in patients with severe stroke.[9][10][14][15][16][17]

Dizocilpine (MK-801), a potent non-competitive channel blocker, has consistently demonstrated robust neuroprotective effects in various preclinical models of ischemia, with significant reductions in infarct volume.[2][3] However, its development for clinical use has been hampered by severe psychotomimetic side effects, limiting its application to a preclinical research tool.

Memantine, a low-affinity, non-competitive NMDA receptor antagonist, presents a more encouraging profile. It has shown neuroprotective effects in preclinical stroke models and, importantly, has a well-established safety and tolerability record from its use in the treatment of Alzheimer's disease.[5][18] Preliminary clinical data from smaller studies in stroke patients have suggested potential benefits in improving neurological function.[5][6] However, large, definitive clinical trials are still needed to confirm its efficacy as a neuroprotective agent in acute stroke.

References

A Comparative Analysis of Gavestinel's Efficacy Against Competitive NMDA Antagonists in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of Gavestinel, a glycine-site NMDA antagonist, with competitive NMDA antagonists. This analysis is based on available preclinical data from experimental models of ischemic stroke.

The N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission, has long been a focal point in the quest for neuroprotective agents to treat ischemic stroke. Excessive activation of this receptor during a stroke event leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events and ultimately, cell death. Consequently, antagonists of the NMDA receptor have been extensively investigated for their potential to mitigate ischemic brain injury. These antagonists can be broadly categorized into competitive antagonists, which bind to the glutamate (B1630785) recognition site, and non-competitive antagonists, which act at other sites on the receptor complex.

This compound (GV150526) is a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, classifying it as a non-competitive antagonist.[1] This guide compares its preclinical efficacy with that of two prominent competitive NMDA antagonists: Selfotel (CGS 19755) and D-CPP-ene (SDZ EAA 494). While direct head-to-head preclinical studies are limited, this guide synthesizes data from various studies employing the widely used middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia to facilitate an indirect comparison.

Quantitative Efficacy in Preclinical Stroke Models

The following table summarizes the neuroprotective effects of this compound and the selected competitive NMDA antagonists in rodent and feline models of MCAO, a standard preclinical model of ischemic stroke. The primary endpoint for comparison is the reduction in infarct volume, a key indicator of neuroprotection.

CompoundClassAnimal ModelIschemia ModelDosing RegimenInfarct Volume ReductionReference
This compound (GV150526) Glycine-site Antagonist (Non-competitive)RatPermanent MCAONot specified in abstractPotent neuroprotective agent[1]
Selfotel (CGS 19755) Competitive NMDA AntagonistGerbilGlobal Cerebral Ischemia10 and 30 mg/kg i.p. (4 doses at 2h intervals)Significant protection at highest doses[2]
RabbitReversible Spinal Cord Ischemia30 mg/kg i.v. (5 min post-ischemia)Significant efficacy[2]
RabbitFocal IschemiaNot specified76% decrease in cortical ischemic neuronal damage[2]
D-CPP-ene (SDZ EAA 494) Competitive NMDA AntagonistCatMCAO (6h survival)15 mg/kg (pretreatment)64%[3]
CatMCAO (6h survival)4.5 mg/kg (pretreatment)60%[3]
RatSubdural HematomaPretreatment54% reduction in cortical ischemic damage[3]
RatPermanent MCAO4.5 mg/kg i.v. bolus + 3 mg/kg/h infusion (pretreatment)29%[4]
RatPermanent MCAO4.5 mg/kg i.v. bolus + 3 mg/kg/h infusion (pretreatment)37%[5]

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for a comprehensive comparison. The following table outlines the key aspects of the experimental protocols used in the cited preclinical studies.

ParameterThis compound (GV150526)Selfotel (CGS 19755)D-CPP-ene (SDZ EAA 494)
Animal Species RatGerbil, RabbitCat, Rat
Ischemia Model Permanent Middle Cerebral Artery Occlusion (MCAO)Global Cerebral Ischemia (Bilateral Common Carotid Artery Occlusion), Reversible Spinal Cord Ischemia, Focal IschemiaMiddle Cerebral Artery Occlusion (MCAO), Subdural Hematoma
Drug Administration Not specified in abstractIntraperitoneal (i.p.), Intravenous (i.v.)Intravenous (i.v.)
Timing of Administration Not specified in abstractPre-ischemia and post-ischemia (up to 4h)Pre-ischemia and 1h post-ischemia
Primary Outcome Measure NeuroprotectionHippocampal brain damage, neuroprotection, cortical ischemic neuronal damage, ischemic edemaInfarct size, cortical ischemic damage
Reference [1][2][3][4][5]

Visualizing the Mechanisms and Methods

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the NMDA receptor signaling pathway and a typical experimental workflow for evaluating neuroprotective agents.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site Competitive_Antagonist Competitive Antagonist (e.g., Selfotel, D-CPP-ene) Competitive_Antagonist->NMDA_Receptor Blocks Glutamate Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Initiates This compound This compound (Glycine-site Antagonist) This compound->NMDA_Receptor Blocks Glycine Site

NMDA Receptor signaling and antagonist action.

Experimental_Workflow start Animal Model Selection (e.g., Rat, Mouse) mcao Induction of Focal Cerebral Ischemia (e.g., MCAO) start->mcao randomization Randomization into Treatment Groups mcao->randomization drug_admin Drug Administration (e.g., this compound, Competitive Antagonist, Placebo) randomization->drug_admin neuro_assessment Neurological Assessment (e.g., Behavioral Tests) drug_admin->neuro_assessment imaging Infarct Volume Measurement (e.g., TTC Staining, MRI) neuro_assessment->imaging analysis Data Analysis and Comparison imaging->analysis end Conclusion on Neuroprotective Efficacy analysis->end

Preclinical evaluation of neuroprotective agents.

Discussion and Conclusion

The preclinical data presented in this guide suggest that both this compound and competitive NMDA antagonists like Selfotel and D-CPP-ene have demonstrated neuroprotective effects in animal models of ischemic stroke. Competitive antagonists, particularly D-CPP-ene, have shown substantial reductions in infarct volume when administered as a pretreatment.[3][5] Selfotel also exhibited significant neuroprotection across different ischemia models.[2]

This compound, acting at the glycine site, is described as a potent neuroprotective agent in a rat model of permanent MCAO.[1] However, a direct quantitative comparison of its efficacy with competitive antagonists is challenging due to the variability in experimental protocols across different studies. Factors such as the animal species, the specifics of the MCAO procedure (permanent vs. transient), the timing and dose of drug administration, and the method of infarct volume assessment can all influence the outcome.

It is crucial to note that despite promising preclinical results, many NMDA receptor antagonists, including this compound and Selfotel, have failed to demonstrate clinical efficacy in human stroke trials.[6][7] The reasons for this translational failure are multifaceted and a subject of ongoing research.

For drug development professionals, this comparative guide underscores the importance of standardized preclinical testing protocols to enable more direct and meaningful comparisons between different neuroprotective strategies. While both competitive and glycine-site NMDA antagonists have shown promise in animal models, further research is needed to understand the nuances of their mechanisms and to identify strategies that can successfully translate from the laboratory to the clinic.

References

Gavestinel's Downfall: A Tale of a Failed Neuroprotectant in a Field of Promising Glycine Site Modulators

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of neurological drug development is littered with compounds that showed immense promise in preclinical studies only to falter in the harsh reality of human clinical trials. Gavestinel, a selective glycine (B1666218) site antagonist, is a prime example of this trend. Developed for the treatment of acute ischemic stroke, it ultimately failed to demonstrate efficacy in large-scale clinical trials. This outcome stands in contrast to the promising, albeit sometimes challenging, development of other glycine site modulators for different neurological and psychiatric disorders. This guide provides a detailed comparison of this compound with other notable glycine site antagonists, exploring the potential reasons for its failure and highlighting the nuanced understanding of NMDA receptor modulation that has emerged since.

A Comparative Overview of Glycine Site Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Overactivation of the NMDA receptor is implicated in the pathophysiology of various neurological conditions, including the excitotoxic cascade following a stroke. Glycine site antagonists, like this compound, were developed to dampen this excessive activation and thus offer neuroprotection.

However, the story of NMDA receptor modulation is not one of simple antagonism. Other compounds, acting as partial agonists or modulators at the glycine site, have shown promise in treating conditions like major depressive disorder (MDD) by enhancing, rather than blocking, NMDA receptor function in a controlled manner. This guide will compare this compound with three such compounds: Apimostinel (GATE-202), Zelquistinel (GATE-251), and Rapastinel (GLYX-13).

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for this compound and the selected promising glycine site modulators.

Table 1: Preclinical Data Comparison
ParameterThis compound (Antagonist)Apimostinel (Modulator)Zelquistinel (Modulator)Rapastinel (Partial Agonist/Modulator)
Target Glycine site of the NMDA receptorNMDA receptor modulatorNMDA receptor modulatorGlycine site of the NMDA receptor
Mechanism Selective antagonistPositive allosteric modulatorPositive allosteric modulatorPartial agonist/Positive modulator
In Vitro Potency Kd = 0.8 nM~1000-fold more potent than RapastinelPotentiates NMDA-induced calcium influx at 0.3–10 nMOptimal increase in [3H]MK-801 binding at 1-10 µM
Animal Models Reduced infarct volume in experimental stroke modelsRapid and potent antidepressant effects in preclinical models of depressionRapid and sustained antidepressant-like effects in rodent models (0.1–100 µg/kg)Robust cognitive enhancement and antidepressant-like properties in multiple models
Key Preclinical Finding Neuroprotective in animal models of ischemia.Rapid and potent antidepressant effects.Orally bioavailable with rapid and sustained antidepressant effects.Cognitive enhancement and rapid antidepressant effects.
Table 2: Clinical Trial Data Comparison
ParameterThis compoundApimostinelZelquistinelRapastinel
Indication Acute Ischemic StrokeMajor Depressive DisorderMajor Depressive DisorderMajor Depressive Disorder
Phase of Failure/Promise Phase III FailurePhase II promisePhase IIa promise, Phase IIb ongoingPhase III Failure
Primary Endpoint (GAIN International Trial) Barthel Index at 3 months: No significant difference vs. placebo (p=0.8)N/A (Early Phase)Statistically significant differences from placebo on MADRS change from baseline at multiple timepoints (10mg dose)Did not differentiate from placebo on primary and key secondary endpoints in three acute studies
Key Clinical Outcome No improvement in functional outcome or mortality.Rapid, statistically significant antidepressant effects at 24 hours in a Phase 2a study (p=0.0034).Statistically and clinically significant reduction in MADRS scores at week 3.Failed to meet primary and key secondary endpoints in Phase III trials.
Safety and Tolerability No significant differences in serious side-effects compared to placebo.Generally safe and well-tolerated with no ketamine-like psychotomimetic effects.Well-tolerated with few treatment-related adverse events.Well-tolerated without any signal of psychotomimetic side effects.
Table 3: Pharmacokinetic Data Comparison
ParameterThis compoundApimostinelZelquistinelRapastinel
Administration IntravenousIntravenousOralIntravenous
Half-life 29 to 56 hoursN/A1.21 to 2.06 hoursShort plasma half-life
Protein Binding Extensively bound (<0.01% free)N/AN/AN/A
Metabolism Glucuronide conjugation and excretion in bileN/AN/AN/A
Bioavailability N/A (IV)N/A (IV)~100% (oral)N/A (IV)

Experimental Protocols

This compound: GAIN International Trial (Phase III)

The Glycine Antagonist in Neuroprotection (GAIN) International trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound in patients with acute ischemic stroke.

  • Patient Population: Conscious patients with a clinical diagnosis of acute ischemic stroke involving limb weakness, who could be treated within 6 hours of symptom onset.

  • Intervention: Patients were randomly assigned to receive either this compound (800 mg intravenous loading dose followed by 200 mg every 12 hours for five doses) or a matching placebo.

  • Primary Efficacy Endpoint: Functional outcome at 3 months, as measured by the Barthel Index, categorized as good (95-100), moderate (60-90), or poor (0-55 or dead).

  • Imaging Sub-study: A planned MRI substudy investigated the effect of this compound on infarct volume.

Zelquistinel: Phase I Single Ascending Dose Study

This was a double-blind, randomized, placebo-controlled first-in-human study to evaluate the safety, pharmacokinetics, and pharmacodynamics of Zelquistinel in healthy volunteers.

  • Participant Population: Healthy male and female subjects aged 18-55 years.

  • Intervention: Single ascending oral doses of Zelquistinel (100 µg, 1 mg, 3 mg, 10 mg, 25 mg, or 50 mg) or placebo.

  • Assessments: Safety monitoring (adverse events, vital signs, ECGs, clinical laboratory tests), plasma and cerebrospinal fluid (CSF) pharmacokinetic analysis, and quantitative electroencephalography (qEEG) to measure NMDA receptor activation.

Signaling Pathways and Mechanisms of Action

The differing outcomes of this compound and the more promising glycine site modulators can be attributed to their distinct mechanisms of action at the NMDA receptor and the specific pathophysiological context of the diseases they were intended to treat.

This compound: Antagonism in the Face of Excitotoxicity

In the context of an acute ischemic stroke, a massive release of glutamate leads to over-activation of NMDA receptors, resulting in an excessive influx of calcium ions (Ca2+). This triggers a cascade of intracellular events, including the activation of proteases and nucleases, leading to neuronal cell death, a phenomenon known as excitotoxicity. This compound, as a glycine site antagonist, was designed to block the NMDA receptor and halt this excitotoxic cascade.

A Comparative Analysis of the GAIN Trial and Other Neuroprotection Trials in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of neuroprotective clinical trials is offering glimmers of hope in the fight against devastating neurodegenerative diseases. This guide provides a comparative analysis of the pivotal GAIN trial for Alzheimer's disease against other significant neuroprotection trials, including those for Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS). We delve into the experimental protocols, mechanisms of action, and clinical outcomes to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

The GAIN Trial for Alzheimer's Disease: A Novel Approach

The GAIN trial (NCT03823404) was a Phase II/III clinical study that evaluated the efficacy of atuzaginstat (B3325773) (COR388), an investigator oral small molecule designed to inhibit gingipains.[1][2] Gingipains are toxic proteases produced by the bacterium Porphyromonas gingivalis (P. gingivalis), which is commonly associated with periodontal disease and has been implicated as a potential upstream driver of Alzheimer's pathology.[1][3] The trial was based on the hypothesis that by inhibiting these virulence factors, atuzaginstat could reduce neuroinflammation and neuronal damage.[4][5]

The trial enrolled 643 participants with mild to moderate Alzheimer's disease.[1][6] While the GAIN trial did not meet its co-primary endpoints of improving cognitive and functional outcomes in the overall study population, a pre-specified subgroup analysis revealed a statistically significant slowing of cognitive decline in patients with detectable P. gingivalis DNA in their saliva, suggesting a potential benefit in a specific subset of patients.[2][6][7] However, the development of atuzaginstat was ultimately halted due to liver toxicity concerns.[8][9]

Comparative Analysis with Other Neuroprotection Trials

To provide a broader context, this section compares the GAIN trial with other notable neuroprotection trials across different neurodegenerative diseases.

Alzheimer's Disease: Targeting Amyloid and Tau

In contrast to the GAIN trial's focus on an infectious agent, many recent Alzheimer's trials have targeted the hallmark pathologies of amyloid-beta plaques and tau tangles.

  • Lecanemab (Leqembi): This humanized monoclonal antibody targets soluble amyloid-beta protofibrils. The Phase 3 Clarity AD trial (NCT03320833) demonstrated a statistically significant slowing of cognitive and functional decline in patients with early Alzheimer's disease.

  • Donanemab: This antibody is designed to rapidly clear existing amyloid plaques. The Phase 3 TRAILBLAZER-ALZ 2 trial (NCT04437511) also showed a significant slowing of cognitive and functional decline in patients with early symptomatic Alzheimer's.[10][11] A key feature of this trial was the cessation of treatment once amyloid clearance was achieved.[12]

Parkinson's Disease: Restoring Cellular Function

Neuroprotection trials in Parkinson's disease are exploring diverse mechanisms to slow disease progression.

  • Gain Therapeutics' GT-02287: This orally administered small molecule is a structurally targeted allosteric regulator designed to restore the function of the GCase enzyme, which is encoded by the GBA1 gene.[13][14] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease. The ongoing Phase 1b clinical trial (NCT06732180) is evaluating the safety and tolerability of GT-02287 in Parkinson's patients, with interim data suggesting improvements in motor function and daily living activities.[15]

  • Prasinezumab: This monoclonal antibody targets aggregated alpha-synuclein, a key component of Lewy bodies, the pathological hallmark of Parkinson's disease. The Phase 2 PASADENA trial (NCT03100149) did not meet its primary endpoint but showed some promising signals on secondary motor endpoints.

Amyotrophic Lateral Sclerosis (ALS): A Platform Approach

The landscape of ALS clinical trials has been revolutionized by innovative trial designs.

  • The HEALEY ALS Platform Trial (NCT04297683): This groundbreaking trial is designed to test multiple investigational drugs simultaneously, using a shared placebo group to accelerate the evaluation of potential therapies.[16][17][18] This adaptive platform design allows for new treatment arms to be added as they become available, making the drug development process more efficient.[16][17]

  • AMX0035 (Relyvrio): This combination of sodium phenylbutyrate and taurursodiol was investigated for its potential to reduce neuronal death. The Phase 2 CENTAUR trial (NCT03127514) showed a slowing of functional decline and a survival benefit in a post-hoc analysis.[19][20] However, the subsequent Phase 3 PHOENIX trial (NCT05021536) did not meet its primary endpoint, leading to the voluntary withdrawal of the drug from the market.[20][21]

Data Presentation: Comparative Tables

Table 1: Overview of Selected Neuroprotection Clinical Trials

Trial Name/DrugDiseaseTarget/Mechanism of ActionPhaseKey Efficacy Endpoint(s)
GAIN Trial (Atuzaginstat) Alzheimer's DiseaseInhibition of P. gingivalis gingipainsII/IIIADAS-Cog11, ADCS-ADL
Clarity AD (Lecanemab) Alzheimer's DiseaseTargeting soluble amyloid-beta protofibrilsIIICDR-SB
TRAILBLAZER-ALZ 2 (Donanemab) Alzheimer's DiseaseClearance of established amyloid plaquesIIIiADRS
Gain Therapeutics (GT-02287) Parkinson's DiseaseRestoration of GCase enzyme functionIbSafety and Tolerability, MDS-UPDRS
PASADENA (Prasinezumab) Parkinson's DiseaseTargeting aggregated alpha-synucleinIIMDS-UPDRS
HEALEY ALS Platform Trial ALSMultiple targets (platform trial)II/IIIALSFRS-R
PHOENIX (AMX0035) ALSReduction of neuronal deathIIIALSFRS-R

Table 2: Experimental Protocol Details of Key Trials

TrialPatient PopulationNumber of ParticipantsDosage and AdministrationDuration of Treatment
GAIN Trial Mild to moderate Alzheimer's Disease643Atuzaginstat 40mg or 80mg twice daily, oral48 weeks
Clarity AD Early Alzheimer's Disease1,795Lecanemab 10 mg/kg bi-weekly, intravenous18 months
TRAILBLAZER-ALZ 2 Early symptomatic Alzheimer's Disease1,736Donanemab, intravenous, with treatment cessation upon amyloid clearance76 weeks
Gain Therapeutics (GT-02287) Parkinson's Disease (with or without GBA1 mutation)21GT-02287 daily, oral90 days (initial phase)
HEALEY ALS Platform Trial ALSVaries by regimen (approx. 160 per arm)Varies by investigational drug24-36 weeks
PHOENIX ALS664AMX0035 oral48 weeks

Experimental Protocols: Methodologies for Key Experiments

The primary efficacy of these trials was assessed using validated clinical rating scales.

  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool to assess cognitive function in Alzheimer's disease patients.

  • Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): An inventory designed to evaluate the ability of Alzheimer's patients to perform daily activities.

  • Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that stages the severity of dementia.

  • Integrated Alzheimer's Disease Rating Scale (iADRS): A composite tool combining cognitive and functional measures.[12]

  • Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): A comprehensive scale to assess both motor and non-motor symptoms of Parkinson's disease.

  • Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R): An instrument used to monitor the progression of disability in ALS patients.

Biomarker analysis was also a critical component of these trials, often including cerebrospinal fluid (CSF) analysis for amyloid-beta and tau levels in Alzheimer's trials, and neurofilament light chain (NfL) as a marker of neurodegeneration in Parkinson's and ALS trials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and the general workflow of these clinical trials.

GAIN_Trial_Pathway cluster_oral_cavity Oral Cavity cluster_brain Brain P. gingivalis P. gingivalis Gingipains Gingipains P. gingivalis->Gingipains releases Neuroinflammation Neuroinflammation Gingipains->Neuroinflammation Neuronal_Damage Neuronal_Damage Gingipains->Neuronal_Damage Atuzaginstat Atuzaginstat (COR388) Atuzaginstat->Gingipains inhibits

Figure 1: Proposed Mechanism of Action of Atuzaginstat in the GAIN Trial.

GT02287_Pathway cluster_cellular Cellular Level Misfolded_GCase Misfolded GCase (in Endoplasmic Reticulum) Lysosome Lysosome Misfolded_GCase->Lysosome impaired trafficking Alpha_Synuclein_Aggregation α-synuclein Aggregation Misfolded_GCase->Alpha_Synuclein_Aggregation Restored_GCase Restored GCase Function Misfolded_GCase->Restored_GCase corrects GT02287 GT-02287 GT02287->Misfolded_GCase stabilizes & restores folding Restored_GCase->Lysosome traffics to Restored_GCase->Alpha_Synuclein_Aggregation reduces

Figure 2: Proposed Mechanism of Action of GT-02287 in Parkinson's Disease.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Screening Screening Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Arm Investigational Drug Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up Visits (Assessments) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Primary & Secondary Endpoint Analysis Follow_up->Data_Analysis Results Results Data_Analysis->Results

Figure 3: General Workflow of a Randomized, Placebo-Controlled Clinical Trial.

Conclusion

The field of neuroprotection is at a critical juncture, with both successes and setbacks shaping the path forward. The GAIN trial, despite not meeting its primary endpoints in the broader population, has provided valuable insights into the potential role of infection in Alzheimer's disease and the importance of patient stratification in clinical trial design. In parallel, trials targeting amyloid in Alzheimer's have shown that modifying the underlying pathology can lead to clinical benefits. In Parkinson's disease, novel approaches like restoring enzymatic function are showing early promise. Furthermore, innovative trial designs like the HEALEY ALS Platform Trial are revolutionizing the way we test new therapies for neurodegenerative diseases. This comparative analysis underscores the diversity of approaches being investigated and highlights the ongoing efforts to find effective treatments that can slow or halt the progression of these devastating conditions.

References

Gavestinel's Selectivity for the NMDA Receptor Glycine Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gavestinel's selectivity for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor against other notable ligands. The information presented herein is supported by experimental data to offer an objective assessment for research and development applications.

Introduction to NMDA Receptor Glycine Site Ligands

The NMDA receptor, a crucial component in excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the GluN1 subunit of the NMDA receptor has become a significant target for therapeutic intervention in various neurological and psychiatric disorders. Antagonists at this site can modulate NMDA receptor activity, offering a potentially more refined therapeutic approach with fewer side effects compared to antagonists targeting the glutamate binding site or the ion channel pore. This compound (GV-150526) is a potent and selective antagonist for this glycine site. This guide compares its binding affinity with other well-characterized agonists and antagonists.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound and other selected ligands for the glycine site of the NMDA receptor. Lower Ki values indicate higher binding affinity.

LigandTypeKi (nM)Species/TissueRadioligandReference(s)
This compound (GV-150526) Antagonist~3.16 (pKi = 8.5)Rat Cerebral Cortex[3H]GV150526A[1]
This compound (GV-150526) Antagonist0.8 (Kd)Rat Cerebral Cortex[3H]GV150526A[2]
Licostinel (ACEA-1021) AntagonistNanomolar affinityRat Cortical CulturesNot Specified[3]
7-Chlorokynurenic Acid Antagonist400 - 1000Rat Brain[3H]glycineNot Specified
Glycine Agonist~40Rat Hippocampus[3H]glycineNot Specified
D-Serine AgonistMore potent than GlycineNot SpecifiedNot SpecifiedNot Specified

Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the tissue preparation. The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a representative protocol synthesized from established methodologies.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

1. Membrane Preparation:

  • Tissue Source: Adult male Sprague-Dawley rat cerebral cortices are rapidly dissected and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • Homogenization: The tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a Teflon-glass homogenizer.

  • Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

  • Washing: The membrane pellet is washed by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifuged again at 40,000 x g for 20 minutes. This washing step is repeated three times to remove endogenous glycine and other potential interfering substances.

  • Final Preparation: The final pellet is resuspended in a known volume of 50 mM Tris-HCl buffer (pH 7.4) to achieve a protein concentration of approximately 1 mg/mL. Protein concentration is determined using a standard method such as the Bradford or BCA assay. Membranes are then stored at -80°C until use.

2. Competitive Binding Assay:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Glycine or a high-affinity antagonist radioligand such as [3H]GV150526A is used at a concentration close to its Kd value to label the glycine binding sites.

  • Incubation: The assay is performed in a final volume of 500 µL. To each tube, the following are added in order:

    • Assay buffer

    • A range of concentrations of the unlabeled competing ligand (e.g., this compound, 7-chlorokynurenic acid).

    • The radioligand.

    • The membrane preparation (typically 50-100 µg of protein).

  • Incubation Conditions: The tubes are incubated at 4°C for 30 minutes.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • Non-specific Binding: This is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine) and is subtracted from the total binding to yield specific binding.

  • IC50 Determination: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.[4][5][6]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the competitive binding at the NMDA receptor glycine site and the general workflow of the radioligand binding assay.

Competitive Binding at the NMDA Receptor Glycine Site cluster_receptor NMDA Receptor cluster_ligands Ligands Glutamate_Site Glutamate Site Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Primes Glycine_Site Glycine Site Glycine_Site->Ion_Channel Co-activates Glutamate Glutamate Glutamate->Glutamate_Site Binds This compound This compound This compound->Glycine_Site Competes This compound->Ion_Channel Modulates Opening Other_Ligand Other Ligand (e.g., Glycine, 7-CKA) Other_Ligand->Glycine_Site Competes Other_Ligand->Ion_Channel Modulates Opening

Caption: Competitive binding of this compound and other ligands at the NMDA receptor glycine site.

Radioligand Binding Assay Workflow A Membrane Preparation (e.g., from Rat Brain) B Incubation: Membranes + Radioligand + Competitor A->B C Separation of Bound/Free Ligand (Rapid Filtration) B->C D Quantification of Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki Calculation) D->E

Caption: General workflow for a competitive radioligand binding assay.

References

A Preclinical Meta-Analysis of Gavestinel for Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gavestinel (GV150526) is a selective antagonist of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. It was developed as a neuroprotective agent for the treatment of acute ischemic stroke. While this compound showed promise in preclinical animal models, it ultimately failed to demonstrate efficacy in large-scale human clinical trials, leading to the discontinuation of its development. This guide provides a comparative analysis of the available preclinical data for this compound and other NMDA receptor antagonists, offering insights into their neuroprotective potential and the translational challenges faced in stroke therapy.

The Excitotoxicity Hypothesis and NMDA Receptor Antagonism

During an ischemic stroke, the lack of blood flow to the brain leads to a massive release of the excitatory neurotransmitter glutamate.[1] This overstimulates NMDA receptors, causing an excessive influx of calcium ions into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, production of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death.[1] NMDA receptor antagonists, such as this compound, aim to interrupt this excitotoxic cascade by blocking the receptor and preventing the detrimental downstream signaling.

Comparative Efficacy of NMDA Receptor Antagonists in Preclinical Stroke Models

The following tables summarize the quantitative data from key preclinical studies on this compound and two other notable NMDA receptor antagonists, Selfotel and Aptiganel. The primary endpoint in these studies was the reduction of infarct volume, a measure of brain tissue damage, in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of focal ischemic stroke.

Table 1: Preclinical Efficacy of this compound in a Rat MCAO Model

TreatmentDoseAdministration Time Post-MCAOInfarct Volume Reduction (%)Neurological OutcomeReference
This compound3 mg/kg (i.v.)1 hourSignificant reduction (exact % not specified in abstract)Protection of somatosensory evoked potentialsBordi et al., 1997[1]
This compound3 mg/kg (i.v.)6 hoursSignificant reduction (exact % not specified in abstract)Protection of somatosensory evoked potentials (hindpaw)Bordi et al., 1997[1]

Table 2: Preclinical Efficacy of Comparator NMDA Receptor Antagonists in Rat MCAO Models

TreatmentDoseAdministration Time Post-MCAOInfarct Volume Reduction (%)Neurological OutcomeReference
Selfotel10 mg/kg (i.v.)5 minutesSignificant reduction in cortical infarctNot specifiedGrotta et al., 1995
Selfotel40 mg/kg (i.v.)Immediate23% reduction in cortical edemaNot specifiedGraham et al., 1993
Aptiganel250 µg/kg (i.v.)Not specified66%Not specifiedMinematsu et al., 1993

Experimental Protocols

A standardized experimental protocol is crucial for the evaluation of neuroprotective agents in preclinical stroke models. The following is a generalized methodology for a middle cerebral artery occlusion (MCAO) study in rats, a commonly used model to mimic human ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley strains) are typically used. They are anesthetized, and their body temperature is maintained at a physiological level throughout the surgical procedure.

  • Surgical Procedure: A small incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced up to the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Induction of Ischemia: The filament is left in place for a specific duration to induce focal cerebral ischemia (e.g., 60, 90, or 120 minutes for transient MCAO, or permanently for permanent MCAO).

  • Reperfusion (for transient MCAO): After the designated occlusion period, the filament is withdrawn to allow for the restoration of blood flow to the ischemic territory.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time point before, during, or after the ischemic insult. The route of administration is typically intravenous or intraperitoneal.

  • Assessment of Infarct Volume: 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed. The brains are then sliced and stained with a chemical indicator like 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between healthy (red) and infarcted (pale) tissue. The infarct volume is then quantified using image analysis software.

  • Neurological Assessment: A battery of behavioral tests is often conducted before and after the MCAO to assess neurological deficits. These can include tests for motor function, sensory function, and coordination.

Visualizing Key Pathways and Processes

NMDA Receptor Signaling in Excitotoxicity

NMDA_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Enzyme_Activation Enzyme Activation (Calpains, Proteases) Ca_influx->Enzyme_Activation ROS_Production ROS Production Ca_influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death ROS_Production->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death This compound This compound This compound->NMDA_R Blocks Preclinical_Workflow Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAO_Surgery MCAO Surgery (Filament Insertion) Animal_Prep->MCAO_Surgery Ischemia Ischemic Period (e.g., 90 min) MCAO_Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Treatment Treatment Administration (this compound or Vehicle) Reperfusion->Treatment Neuro_Assessment_24h Neurological Assessment (24 hours) Treatment->Neuro_Assessment_24h Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neuro_Assessment_24h->Infarct_Analysis Data_Analysis Data Analysis & Statistical Comparison Infarct_Analysis->Data_Analysis

References

Validating Neuroprotective Effects: A Comparative Analysis of Gavestinel and Other NMDA Receptor Antagonists in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents remains a critical endeavor in the face of debilitating neurological disorders. While numerous compounds have shown promise in preclinical studies, the translation to clinical efficacy has been fraught with challenges. This guide provides a comparative analysis of Gavestinel, a selective glycine (B1666218) site antagonist of the N-methyl-D-aspartate (NMDA) receptor, with other NMDA receptor antagonists across different disease models. Our objective is to offer a comprehensive overview of the existing experimental data to inform future research and drug development strategies.

Executive Summary

This compound demonstrated neuroprotective potential in animal models of ischemic stroke by reducing infarct volume. However, this promise did not translate into clinical benefit in large-scale human trials for acute ischemic stroke or intracerebral hemorrhage. Notably, the exploration of this compound's efficacy in other neurodegenerative disease models, such as Traumatic Brain Injury (TBI), Alzheimer's Disease, and Parkinson's Disease, is markedly limited in the published literature.

In contrast, other NMDA receptor antagonists, such as MK-801 and Memantine, have been investigated more broadly across a range of neurological disorder models. This guide will present a comparative overview of the available data for this compound in stroke models alongside the findings for these alternative agents in TBI, Alzheimer's, and Parkinson's disease models to highlight the differential validation and potential of these compounds.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective effects of this compound and other representative NMDA receptor antagonists.

Table 1: this compound in Ischemic Stroke Animal Models

Animal ModelDosageAdministration RouteKey Efficacy EndpointOutcome
Rat (MCAO)1 mg/kgIntravenousInfarct Volume ReductionSignificant reduction
Rat (MCAO)5 mg/kgIntravenousInfarct Volume ReductionSignificant reduction
Rabbit (embolic stroke)2.5 mg/kgIntravenousCortical Infarct Volume ReductionSignificant reduction

Table 2: Alternative NMDA Receptor Antagonists in Other Disease Models

CompoundDisease ModelAnimal ModelDosageAdministration RouteKey Efficacy EndpointOutcome
MK-801 Traumatic Brain InjuryRat (Weight-drop)3 mg/kgIntraperitonealReduced Edema FormationSignificant reduction[1]
Rat (Weight-drop)3 mg/kgIntraperitonealImproved Neurological ScoreSignificant improvement[1]
Rat (Contusion)1 mg/kgIntraperitonealAmeliorated Hippocampal Neuron LossSignificant amelioration[2]
Memantine Alzheimer's DiseaseMouse (3xTg-AD)20 mg/kg/dayOral (in drinking water)Restored CognitionSignificant restoration[3]
Mouse (3xTg-AD)20 mg/kg/dayOral (in drinking water)Reduced Insoluble Aβ LevelsSignificant reduction[3]
Mouse (Tg4-42hom)20 mg/kg/dayOral (in drinking water)Ameliorated CA1 Neuron LossSignificant amelioration[4]
QNZ46 Parkinson's DiseaseRat (6-OHDA)Not SpecifiedNot SpecifiedRescued Dopaminergic Cell LossSignificant rescue[5]
Rat (6-OHDA)Not SpecifiedNot SpecifiedImproved Abnormal BehaviorsSignificant improvement[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the cited studies.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used method to mimic ischemic stroke in rodents.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthesia is induced and maintained.

    • A midline incision is made in the neck to expose the common carotid artery.

    • A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • This compound Administration: this compound is typically dissolved in a vehicle solution and administered intravenously at the time of or shortly after reperfusion.

  • Outcome Assessment: Infarct volume is measured 24 to 48 hours post-MCAO using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

Traumatic Brain Injury Model (Weight-Drop)

This model is used to induce a focal brain injury.

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Procedure:

    • A craniotomy is performed to expose the dura mater.

    • A weight is dropped from a fixed height onto the exposed brain surface to induce a controlled cortical impact.

  • MK-801 Administration: MK-801 is dissolved in saline and administered intraperitoneally at a specified time post-injury (e.g., 1 hour).[1]

  • Outcome Assessment: Neurological severity score is assessed at various time points. Brain edema is measured by comparing the specific gravity of the injured versus the contralateral hemisphere.[1] Histopathological analysis is performed to assess neuronal damage.

Alzheimer's Disease Model (3xTg-AD Mice)

These transgenic mice develop both amyloid-β plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.

  • Animal Model: 3xTg-AD mice.[3]

  • Procedure: Mice are aged to allow for the development of AD-like pathology.

  • Memantine Administration: Memantine is administered orally via the drinking water over a period of several months.[3][4]

  • Outcome Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze. Brain tissue is analyzed for amyloid-β and tau pathology using immunohistochemistry and ELISA.[3]

Parkinson's Disease Model (6-OHDA)

The neurotoxin 6-hydroxydopamine (6-OHDA) is used to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Animal Model: Rats or mice.

  • Procedure:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • 6-OHDA is injected unilaterally into the substantia nigra or the medial forebrain bundle.[6]

  • Drug Administration: The investigational drug is administered before or after the 6-OHDA lesion.

  • Outcome Assessment: Rotational behavior in response to apomorphine (B128758) or amphetamine is quantified. The number of surviving dopaminergic neurons in the substantia nigra is determined by tyrosine hydroxylase immunohistochemistry.[6]

Signaling Pathways and Experimental Workflows

The neuroprotective and neurotoxic effects of NMDA receptor modulation are complex and context-dependent. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating neuroprotective agents.

NMDA_Receptor_Signaling cluster_glutamate Glutamate Release cluster_receptor NMDA Receptor cluster_downstream Downstream Effects Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Neuroprotection Neuroprotection NMDA_R->Neuroprotection Physiological Activation Glycine_Site Glycine Site Glycine_Site->NMDA_R Co-agonist binding Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive -> Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Leads to This compound This compound This compound->Glycine_Site Antagonizes Alternatives Alternative Antagonists Alternatives->NMDA_R Antagonize Alternatives->Ion_Channel Block

NMDA Receptor Signaling Pathway

Experimental_Workflow start Disease Model Selection (e.g., MCAO, TBI) induction Induction of Pathology start->induction treatment Treatment Administration (this compound or Alternative) induction->treatment behavioral Behavioral Assessment (e.g., Neurological Score, Maze) treatment->behavioral histological Histological Analysis (e.g., Infarct Volume, Cell Count) treatment->histological biochemical Biochemical Analysis (e.g., Protein Levels) treatment->biochemical data_analysis Data Analysis and Comparison behavioral->data_analysis histological->data_analysis biochemical->data_analysis

Experimental Workflow Diagram

Conclusion and Future Directions

The preclinical data for this compound, while promising in the context of ischemic stroke models, did not translate to clinical success. A significant gap in the literature exists regarding its evaluation in other neurodegenerative disease models. In contrast, other NMDA receptor antagonists have been more broadly studied, demonstrating neuroprotective effects in models of TBI, Alzheimer's, and Parkinson's disease.

This comparative guide highlights the importance of validating neuroprotective agents across a spectrum of relevant disease models. The divergence between preclinical and clinical outcomes for this compound underscores the complexities of translating findings from animal models to human patients. Future research should focus on:

  • Exploring the efficacy of promising neuroprotective agents in multiple, mechanistically diverse disease models.

  • Utilizing standardized and robust experimental protocols to enhance the reproducibility and comparability of preclinical data.

  • Investigating the underlying reasons for the translational failure of drugs like this compound to refine future clinical trial design.

By adopting a more comprehensive and rigorous approach to preclinical validation, the scientific community can increase the likelihood of identifying and developing truly effective neuroprotective therapies for a range of devastating neurological disorders.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Gavestinel and Newer Neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective drug development has evolved significantly since the investigation of early compounds like Gavestinel. Understanding the pharmacokinetic profiles of these agents is paramount for interpreting clinical trial outcomes and designing more effective therapeutic strategies. This guide provides a detailed comparison of the pharmacokinetic properties of the N-methyl-D-aspartate (NMDA) receptor antagonist this compound with a selection of newer-generation neuroprotectants: Edaravone (B1671096), Citicoline (B1669096), and 3K3A-APC.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and the selected newer neuroprotectants, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

ParameterThis compoundEdaravoneCiticoline3K3A-APC
Route of Administration IntravenousIntravenous, OralIntravenous, OralIntravenous
Bioavailability (Oral) Not applicable~57%[1]>90%Not applicable
Time to Peak Plasma Concentration (Tmax) End of infusionEnd of infusion (IV), 0.5 hours (Oral)[1]Biphasic: 1 hour and 24 hours (Oral)Not specified
Protein Binding >99.99%[2]~92% (primarily to albumin)[1][2]Believed to bind to plasma proteins such as albumin[3]Not specified
Volume of Distribution (Vd) 9.8 - 17 L[2]63.1 L (IV), 164 L (Oral)[1]Widely distributed, crosses the blood-brain barrier4,873 - 6,971 mL[4]
Clearance (CL) 0.31 - 0.40 L/h[2]35.9 L/h (IV)[1]Not specified11,693 - 18,701 mL/hr[4]
Elimination Half-life (t½) 29 - 56 hours[2]4.5 - 9 hours[1]Biphasic: 56 hours (respiratory CO2), 71 hours (urinary)0.211 - 0.294 hours[4]
Metabolism Glucuronide conjugation and excretion in bile[2]Metabolized to inactive sulfate (B86663) and glucuronide conjugates[1][2]Hydrolyzed to choline (B1196258) and cytidine, which are then re-synthesized into citicoline in the brain[3]Not specified
Excretion Primarily biliary[2]Mainly in urine as glucuronide conjugate[2]Mainly via respiratory CO2 and urine[3]Not specified

Experimental Protocols

The data presented in this guide are derived from various clinical and preclinical studies. Below are detailed methodologies for key experiments cited.

Pharmacokinetic Analysis of this compound in Acute Stroke Patients
  • Study Design: An open-label, multiple-dose study in patients with acute stroke.

  • Dosing: Patients received an 800 mg intravenous loading dose of this compound, followed by maintenance doses of 100, 200, or 400 mg every 12 hours for five doses.[2]

  • Sample Collection: Blood and urine samples were collected at predetermined time points for pharmacokinetic evaluation.[2]

  • Analytical Method: The specific analytical method for determining this compound concentrations in plasma and urine was not detailed in the provided search results. However, pharmacokinetic parameters were determined using compartmental analysis.[2]

Pharmacokinetic Analysis of Edaravone
  • Study Design: Phase 1, single- and multiple-dose studies in healthy volunteers.

  • Dosing: Intravenous or oral administration of Edaravone.

  • Sample Collection: Plasma samples were collected at various time points post-dosing.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the determination of edaravone in plasma.[5] Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent like methanol.[5] Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode.[5] High-performance liquid chromatography (HPLC) with UV detection has also been used.[6]

Pharmacokinetic Analysis of Citicoline
  • Study Design: Pharmacokinetic studies in healthy adults.

  • Dosing: Oral administration of Citicoline.

  • Sample Collection: Plasma samples were collected to measure the levels of its metabolites, choline and cytidine.

  • Analytical Method: Various analytical methods have been used, including HPLC with UV detection.[7][8] For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) has been validated for the estimation of citicoline.[8] Detection is typically carried out at a wavelength of around 270-272 nm.[7][8]

Pharmacokinetic Analysis of 3K3A-APC in Healthy Volunteers
  • Study Design: A Phase 1, randomized, placebo-controlled, single- and multiple-dose escalation study in healthy adult volunteers.[4]

  • Dosing: Intravenous infusion of 3K3A-APC at various dose levels.[4]

  • Sample Collection: Blood samples were collected at multiple time points after the infusion.[9]

  • Analytical Method: The primary assay for measuring 3K3A-APC exposure in toxicology studies was a validated total-antigen enzyme-linked immunosorbent assay (ELISA).[10] This method measures both the free, active enzyme and the inactive enzyme bound to plasma protease inhibitors.[10]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in generating the presented data, the following diagrams illustrate a generalized experimental workflow for pharmacokinetic analysis and the NMDA receptor signaling pathway targeted by this compound.

Pharmacokinetic_Analysis_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Bioanalytical & Modeling in_vitro In Vitro Studies (e.g., Protein Binding) animal_pk Animal Pharmacokinetic Studies in_vitro->animal_pk phase1 Phase I Clinical Trial (Healthy Volunteers) animal_pk->phase1 phase2_3 Phase II/III Clinical Trials (Patient Population) phase1->phase2_3 sample_collection Biological Sample Collection (Blood, Urine, etc.) phase2_3->sample_collection sample_processing Sample Processing & Storage sample_collection->sample_processing analytical_method Drug Concentration Measurement (e.g., LC-MS/MS, ELISA) sample_processing->analytical_method pk_modeling Pharmacokinetic Modeling & Parameter Estimation analytical_method->pk_modeling

A generalized workflow for pharmacokinetic analysis.

Gavestinel_NMDA_Pathway cluster_receptor NMDA Receptor Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site Glycine Glycine Glycine_Site Glycine Co-agonist Site Glycine->Glycine_Site This compound This compound This compound->Glycine_Site Block Blockade NMDA_Receptor NMDA Receptor Channel Ion_Channel Ion Channel Opening NMDA_Receptor->Ion_Channel Activation Calcium_Influx Ca2+ Influx Ion_Channel->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity

This compound's mechanism of action at the NMDA receptor.

References

Cross-species differences in the efficacy of Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

A stark divergence in the therapeutic efficacy of Gavestinel between preclinical animal models and human clinical trials highlights the challenges in translating neuroprotective strategies from the laboratory to the clinic. While demonstrating significant promise in reducing brain damage in rats following ischemic stroke, this compound failed to replicate these benefits in large-scale human studies. This comparative guide delves into the cross-species differences in the efficacy of this compound, presenting the available experimental data, detailing the methodologies employed, and visualizing the underlying biological pathways.

Efficacy at a Glance: Preclinical Promise vs. Clinical Disappointment

The therapeutic journey of this compound is a prime example of the translational gap in stroke research. In animal models, particularly in rats subjected to experimental stroke, this compound showed a robust neuroprotective effect. However, this efficacy did not translate to humans, where major clinical trials found no significant difference between this compound and placebo in improving outcomes after an acute ischemic stroke.

Table 1: Comparative Efficacy of this compound in Rats and Humans

SpeciesStudy TypeModel/ConditionThis compound DosePrimary OutcomeResult
Rat PreclinicalMiddle Cerebral Artery Occlusion (MCAo)3 mg/kg i.v.Infarct Volume ReductionSignificant Reduction
Human Phase III Clinical Trial (GAIN International & Americas)Acute Ischemic Stroke800 mg loading dose, 200 mg every 12hFunctional Outcome (Barthel Index)No Improvement
Human MRI Substudy of GAIN TrialsAcute Ischemic Stroke800 mg loading dose, 200 mg every 12hInfarct Volume ReductionNo Effect

Delving into the Data: A Quantitative Comparison

The discrepancy in this compound's efficacy is most evident when comparing the quantitative outcomes from preclinical and clinical studies.

Table 2: Quantitative Outcomes of this compound Treatment

SpeciesParameterThis compound GroupControl (Placebo) Groupp-valueFinding
Rat Infarct Volume (Histological)Statistically significantly lower than controlVehicle-treated< 0.05Neuroprotective effect observed.[1]
Human Good Functional Outcome (Barthel Index 95-100) at 3 months (GAIN Int.)34.1%34.9%0.8No clinical benefit.[2]
Human Poor Functional Outcome (Barthel Index 0-55 or dead) at 3 months (GAIN Int.)47.0%47.0%0.8No clinical benefit.[2]
Human Mortality at 3 months (GAIN Int.)20.4%18.8%Not SignificantNo difference in mortality.[2]
Human Change in Infarct Volume (MRI Substudy)No significant difference from placeboPlaceboNot SignificantNo effect on lesion size.[3]

The Science Behind the Story: Experimental Protocols

Understanding the methodologies used in both the successful preclinical studies and the unsuccessful clinical trials is crucial for interpreting the divergent outcomes.

Preclinical Protocol: Rat Model of Focal Ischemia

The promising results for this compound in animal models were primarily generated using the Middle Cerebral Artery Occlusion (MCAo) model in rats.

Objective: To assess the neuroprotective activity of this compound in a model of focal ischemic stroke.

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure (MCAo):

  • Anesthesia is induced in the rat.

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • The ECA is ligated and a nylon monofilament suture is introduced through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The suture is left in place for a specific duration to induce transient or permanent ischemia.

Drug Administration:

  • This compound (3 mg/kg) or a vehicle control is administered intravenously at various time points (e.g., up to 6 hours) after the onset of MCAo.[1]

Outcome Measures:

  • Histological Analysis: 24 hours post-MCAo, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

  • Functional Assessment: Somatosensory Evoked Potentials (SEPs) are recorded from the somatosensory cortex to assess the functional integrity of the neural pathways. A reduction in SEP amplitude is indicative of ischemic damage.

Clinical Protocol: GAIN International & Americas Trials

The Glycine Antagonist in Neuroprotection (GAIN) trials were large, multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in humans.

Objective: To determine if this compound improves functional outcome in patients with acute ischemic stroke.

Patient Population: Conscious patients with a clinical diagnosis of acute ischemic stroke, presenting within 6 hours of symptom onset.

Treatment Protocol:

  • Patients were randomly assigned to receive either this compound or a matching placebo.

  • The this compound regimen consisted of an intravenous loading dose of 800 mg, followed by five maintenance doses of 200 mg administered every 12 hours.[2]

Primary Outcome Measure:

  • Functional capability at 3 months, assessed using the Barthel Index, a measure of activities of daily living. Outcomes were categorized as good (Barthel Index 95-100), moderate (60-90), and poor (0-55 or dead).[2]

MRI Substudy Protocol:

  • A subset of patients from the GAIN trials underwent magnetic resonance imaging (MRI) to assess the effect of this compound on infarct volume.

  • Diffusion-weighted MRI (DWI) was performed at baseline to identify the acute ischemic lesion, and T2-weighted MRI was performed at 3 months to determine the final infarct volume.[3]

Visualizing the Mechanism: Signaling Pathways and Workflows

This compound's mechanism of action is centered on the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade that follows an ischemic stroke.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine site (GluN1 subunit) This compound This compound This compound->NMDA_Receptor Blocks Glycine Site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Overload leads to

This compound's Mechanism of Action

Experimental_Workflow_Comparison cluster_preclinical Preclinical (Rat) cluster_clinical Clinical (Human) MCAo Induce Stroke (MCAo Model) Treat_Rat Administer this compound (3 mg/kg i.v.) MCAo->Treat_Rat Assess_Rat Assess Outcome (Infarct Volume - TTC) (SEP) Treat_Rat->Assess_Rat Result_Rat Positive Result: Significant Neuroprotection Assess_Rat->Result_Rat Result_Human Negative Result: No Clinical Benefit Stroke_Onset Acute Ischemic Stroke Onset Treat_Human Administer this compound (GAIN Trial Protocol) Stroke_Onset->Treat_Human Assess_Human Assess Outcome (Barthel Index at 3 months) (MRI - Infarct Volume) Treat_Human->Assess_Human Assess_Human->Result_Human

Preclinical vs. Clinical Workflow

Conclusion: Lessons from a Translational Failure

The story of this compound serves as a critical case study in drug development for neuroprotection. The robust efficacy observed in homogenous animal populations under controlled laboratory conditions did not translate to the complex and heterogeneous nature of human stroke. Potential reasons for this discrepancy are multifaceted and may include:

  • Dosing: The doses used in human trials may not have achieved the same level of NMDA receptor blockade at the site of injury as in the rat models.

  • Timing of Administration: While treatment was initiated within 6 hours in the clinical trials, the therapeutic window for neuroprotection may be much narrower.

  • Species-Specific Differences: Fundamental differences in brain physiology, metabolism, and the pathophysiology of stroke between rats and humans could account for the divergent outcomes.

  • Complexity of Human Stroke: Clinical stroke is far more heterogeneous than a controlled animal model, with variations in stroke subtype, severity, and patient comorbidities.

For researchers, scientists, and drug development professionals, the this compound experience underscores the importance of refining preclinical models to better mimic the human condition and the need for a deeper understanding of the cross-species factors that influence drug efficacy.

References

Gavestinel's Therapeutic Window: A Comparative Analysis with Modern Stroke Interventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Windows and Methodologies in Ischemic Stroke.

The landscape of acute ischemic stroke treatment has been defined by a critical race against time. The concept of a "therapeutic window," the period during which an intervention can be administered to yield a beneficial outcome, remains a central tenabler in the development and application of stroke therapies. This guide provides a comparative analysis of the therapeutic window of Gavestinel, a neuroprotective agent, against established and modern stroke interventions, namely intravenous thrombolysis with tissue plasminogen activator (tPA) and mechanical thrombectomy. This comparison is supported by a review of key experimental data and methodologies from preclinical and clinical trials.

Comparative Overview of Therapeutic Windows

The therapeutic windows for major stroke interventions vary significantly, reflecting their different mechanisms of action and the evolution of clinical trial design. While neuroprotective agents like this compound were initially investigated with a broader time window in clinical settings, the success of reperfusion therapies has been tightly linked to early intervention, a principle that continues to be refined with advanced imaging techniques.

InterventionPreclinical Therapeutic WindowClinical Therapeutic WindowKey Clinical Trials
This compound Neuroprotective effects demonstrated in animal models of ischemic stroke, but a specific, quantitative therapeutic window is not well-defined in publicly available literature.[1][2]Investigated up to 6 hours post-stroke onset. However, clinical trials did not demonstrate efficacy.[2][3][4][5]GAIN International, GAIN Americas
tPA (Alteplase) Beneficial when administered < 3 hours after thromboembolic stroke in mouse models.[6]Standard of care for up to 4.5 hours after symptom onset, with the greatest benefit observed within the first 3 hours .[7]NINDS, ECASS III
Mechanical Thrombectomy Effective within 4 hours after Middle Cerebral Artery Occlusion (MCAO) in rat models.[4]Standard of care up to 6 hours for large vessel occlusion. Extended to up to 24 hours in select patients based on imaging criteria.[8]DAWN, DEFUSE 3

Detailed Experimental Protocols

A critical evaluation of therapeutic windows necessitates an understanding of the experimental designs that defined them. The following sections detail the methodologies of pivotal clinical trials for this compound and mechanical thrombectomy.

This compound: The GAIN Clinical Trial Program

The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials were large, randomized, double-blind, placebo-controlled studies designed to assess the efficacy and safety of this compound in patients with acute ischemic stroke.[2][5]

  • Patient Population: Patients with a clinical diagnosis of acute ischemic stroke who could be treated within 6 hours of symptom onset.[2][5]

  • Intervention: Patients were randomly assigned to receive either this compound or a placebo. The this compound regimen consisted of an intravenous loading dose of 800 mg, followed by five maintenance doses of 200 mg every 12 hours.[2][5]

  • Primary Outcome: The primary measure of efficacy was the functional outcome at 3 months, as assessed by the Barthel Index, a scale that measures performance in activities of daily living.[2][5]

  • Imaging: A computed tomography (CT) scan of the brain was required within 18 hours of stroke onset to confirm the diagnosis of ischemic stroke and to exclude patients with primary intracranial hemorrhage.[2] An MRI substudy was also conducted to investigate the effect of this compound on infarct volume.

Mechanical Thrombectomy: The DAWN and DEFUSE 3 Trials

The DAWN and DEFUSE 3 trials were landmark studies that revolutionized the treatment of acute ischemic stroke by demonstrating the benefit of mechanical thrombectomy in an extended time window.

  • Patient Population: These trials enrolled patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation who presented beyond the traditional 6-hour window. The DAWN trial included patients within 6 to 24 hours of when they were last known to be well,[8] while the DEFUSE 3 trial focused on a 6 to 16-hour window.[3][5]

  • Patient Selection: A key innovation of these trials was the use of advanced neuroimaging to select patients. Instead of relying solely on a time-based cutoff, patients were included based on a "clinical-core mismatch" (in DAWN) or a "perfusion-core mismatch" (in DEFUSE 3).[3][8] This imaging-based selection identified patients with a small area of established infarction (the "core") but a larger area of brain tissue at risk of dying (the "penumbra") that could potentially be saved with reperfusion. Automated software, such as RAPID, was used to quantify these tissue compartments.[3]

  • Intervention: Patients were randomized to receive either mechanical thrombectomy using a stent retriever device plus standard medical care or standard medical care alone.[3]

  • Primary Outcome: The primary endpoint for both trials was the degree of disability at 90 days, measured by the modified Rankin Scale (mRS).[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological mechanisms and the process of evaluating neuroprotective agents, the following diagrams are provided.

Gavestinel_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Glycine_Site Glycine Site Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Triggers Excitotoxicity This compound This compound This compound->Glycine_Site Antagonist at

This compound's Mechanism of Action in Ischemic Stroke.

Preclinical_Workflow Animal_Model Induce Ischemic Stroke in Animal Model (e.g., MCAO in rats) Treatment_Groups Randomize into Treatment Groups (Vehicle vs. Neuroprotective Agent) Animal_Model->Treatment_Groups Time_Window Administer Treatment at Various Time Points (e.g., 1, 2, 4, 6 hours post-occlusion) Treatment_Groups->Time_Window Outcome_Assessment Assess Outcomes Time_Window->Outcome_Assessment Infarct_Volume Measure Infarct Volume (e.g., TTC Staining) Outcome_Assessment->Infarct_Volume Neurological_Score Evaluate Neurological Deficits Outcome_Assessment->Neurological_Score Data_Analysis Analyze Data to Determine Therapeutic Window Infarct_Volume->Data_Analysis Neurological_Score->Data_Analysis

Preclinical Therapeutic Window Evaluation Workflow.

Conclusion

The story of this compound and its comparison with tPA and mechanical thrombectomy highlights a critical lesson in stroke drug development: the challenge of translating preclinical neuroprotection into clinical efficacy. While this compound showed promise in animal models, its failure in the GAIN trials, which used a 6-hour therapeutic window, underscores the difficulty of intervening in the complex ischemic cascade in humans within a clinically feasible timeframe.

In contrast, the evolution of mechanical thrombectomy, with its therapeutic window extended to 24 hours through advanced imaging, demonstrates a paradigm shift. The focus has moved from a strictly time-based approach to a more individualized, tissue-based assessment. This allows for the identification of patients who can benefit from reperfusion therapies even at later time points.

For researchers and drug developers, the journey of these interventions provides valuable insights. The failure of this compound and other neuroprotective agents emphasizes the need for a deeper understanding of the ischemic pathophysiology and perhaps, the development of cytoprotective agents that can be effective over a wider and more clinically practical therapeutic window, or adjunctive therapies that can extend the window for reperfusion. The success of advanced imaging in extending the window for thrombectomy suggests that similar strategies could be pivotal in identifying patient populations that might benefit from future neuroprotective agents. The future of acute stroke therapy will likely involve a multi-pronged approach, combining reperfusion strategies with effective neuroprotection, guided by sophisticated, real-time brain imaging.

References

Safety Operating Guide

Navigating the Uncharted Waters of Gavestinel Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the proper disposal of Gavestinel is crucial for maintaining a safe and compliant laboratory environment. In the absence of specific disposal guidelines from the manufacturer, a cautious approach, treating this compound as a potentially hazardous substance, is recommended.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, a lab coat, and safety goggles. All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any airborne particles.

Summary of Chemical and Storage Data

While a comprehensive Safety Data Sheet (SDS) with complete disposal information for this compound is not publicly available, some chemical properties and storage recommendations have been identified. It is important to note that an SDS is required when shipping or distributing a newly synthesized chemical, even in small quantities, if the material meets the definition of hazardous.[1] For in-house research, while not always mandatory, an SDS is a valuable tool for risk assessment.[1]

PropertyData
Molecular Formula C₁₈H₁₂Cl₂N₂O₃
Molecular Weight 375.2 g/mol
Appearance Solid
Recommended Storage (Powder) Desiccate at room temperature.
Recommended Storage (in Solvent) Varies by solvent and concentration. Follow best practices for the specific solvent used.
Hazard Classification Not definitively established. Treat as hazardous in the absence of complete data.

Step-by-Step Disposal Protocols

The following protocols are based on general guidelines for the disposal of hazardous laboratory waste and should be followed for all forms of this compound waste.[2][3][4][5][6]

Protocol 1: Unused or Expired this compound (Solid)
  • Containment: Keep the solid this compound in its original, properly labeled container. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container suitable for solid hazardous waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol 2: this compound Solutions (Liquid Waste)
  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-on cap. Plastic containers are often preferred to minimize the risk of breakage.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes can react dangerously.[2] Store acids and bases separately, and keep flammables, corrosives, and reactive substances segregated.[4]

  • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents of the solution, including solvents and their approximate concentrations.

  • Storage: Keep the liquid waste container tightly closed when not in use and store it in a designated hazardous waste satellite accumulation area, within secondary containment to contain any potential leaks.[4][7]

  • Disposal: Contact your institution's EHS office for pickup and disposal. Do not pour any chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, non-hazardous materials.[3][8]

Protocol 3: Contaminated Labware and Materials
  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, labeled container for solid hazardous waste.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Glassware: Contaminated glassware should be decontaminated if possible by triple-rinsing with a suitable solvent. The rinsate must be collected and treated as liquid hazardous waste.[5][9] If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.

Protocol 4: Empty this compound Containers
  • Decontamination: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent that can dissolve this compound.[5][9]

  • Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and managed as hazardous liquid waste.

  • Disposal of Clean Container: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the original label should be defaced or removed. The clean container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[9]

Experimental Protocols for Waste Management

While no specific experimental protocols for the neutralization of this compound are available, the primary method for disposal of investigational drugs is high-temperature incineration by a licensed hazardous waste facility.[10][11] This method ensures the complete destruction of the active pharmaceutical ingredient.

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Gavestinel_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Pathways cluster_procedures Disposal Procedures cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste This compound Solution (Liquid Waste) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Labware empty_container Empty Container waste_type->empty_container Empty Container contain_solid Contain in Labeled Hazardous Waste Bottle solid_waste->contain_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container contaminated_materials->collect_contaminated decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate store_waste Store in Designated Hazardous Waste Area contain_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_clean_container Dispose of Clean, Defaced Container in Regular Trash decontaminate->dispose_clean_container collect_rinsate->store_waste ehs_pickup Arrange for EHS Pickup and Off-site Incineration store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general but stringent guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other investigational compounds, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific policies and EHS department for guidance.

References

Comprehensive Safety and Handling Guide for Gavestinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Gavestinel. The following procedures are based on best practices for handling potent, neuroactive research compounds with limited available safety data. Always supplement this guidance with a thorough review of any information provided by the supplier and your institution's specific safety protocols.

Summary of this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 397.19 g/mol R&D Systems
Solubility Soluble to 40 mM in DMSOR&D Systems
Storage Temperature (Solid) Room temperature (desiccate)R&D Systems
Storage Temperature (Stock Solution) -20°C to -80°CMedChemExpress

Personal Protective Equipment (PPE) and Engineering Controls

Given that this compound is a potent, selective NMDA receptor antagonist, it should be handled as a hazardous compound. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]

Engineering Controls:
  • Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation risk.

  • Contained Weighing: Use a balance enclosure or powder containment hood when weighing solid this compound.

Personal Protective Equipment (PPE):
  • Gloves: Wear two pairs of nitrile gloves that are resistant to the solvent being used. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: For procedures with a high potential for aerosol generation that cannot be adequately controlled within a ventilated enclosure, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific recommendations.

Operational Plan: Step-by-Step Handling Procedures

Preparation of Stock Solutions
  • Gather Materials: Assemble all necessary equipment, including vials, solvents (e.g., DMSO), pipettes, and a vortex mixer or sonicator, inside the chemical fume hood.

  • Pre-weighing: Tare a clean, dry vial on the analytical balance.

  • Weighing this compound: Carefully add the desired amount of solid this compound to the vial, minimizing the creation of dust.

  • Adding Solvent: Add the appropriate volume of solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Gentle heating may be applied if necessary, as suggested by the supplier.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C or -80°C for long-term stability.

Spill and Exposure Procedures
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[1][2][3][4]

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste. Subsequent rinses of thoroughly emptied containers may be disposed of according to institutional policy.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage and Pickup: Store hazardous waste in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Gavestinel_Mechanism_of_Action cluster_receptor NMDA Receptor cluster_cell Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site This compound This compound This compound->NMDA_Receptor Blocks Glycine Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascade Downstream Signaling (e.g., ERK/CREB pathway) Ca_ion->Signaling_Cascade Influx Activates Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Signaling_Cascade->Neuronal_Response Leads to

Caption: Mechanism of action of this compound as an NMDA receptor antagonist.

Gavestinel_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_disposal Disposal Weigh Weigh this compound in Chemical Fume Hood Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Prepare Prepare Working Dilutions Dissolve->Prepare Treat Treat Cells/Tissues with this compound Prepare->Treat Incubate Incubate for Specified Time Treat->Incubate Waste Collect all this compound- contaminated Waste Treat->Waste Lyse Lyse Cells/Collect Samples Incubate->Lyse Assay Perform Assay (e.g., Western Blot, qPCR) Lyse->Assay Data Collect and Analyze Data Assay->Data Dispose Dispose as Hazardous Chemical Waste via EHS Waste->Dispose

Caption: A typical experimental workflow for using this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gavestinel
Reactant of Route 2
Gavestinel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.